molecular formula C9H11N B050084 1,2,3,4-Tetrahydroisoquinoline CAS No. 91-21-4

1,2,3,4-Tetrahydroisoquinoline

Cat. No.: B050084
CAS No.: 91-21-4
M. Wt: 133.19 g/mol
InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged scaffold and fundamental structural motif in medicinal chemistry with significant research value. Its core structure serves as a key precursor and synthetic intermediate for a vast array of biologically active compounds, particularly in neuroscience. THIQ derivatives are extensively investigated for their interactions with various neurotransmitter receptors and enzymes, including monoamine oxidases (MAO) and catechol-O-methyltransferase (COMT), making them crucial for studying Parkinson's disease, depression, and addiction pathways. The tetrahydroisoquinoline core is integral to several alkaloids and pharmaceuticals, and its mechanism of action often involves modulating dopaminergic and serotonergic systems. Researchers utilize this compound to develop novel therapeutic agents, enzyme inhibitors, and receptor ligands. Its versatility also extends to organic synthesis, where it is employed in the construction of more complex N-heterocyclic systems. This product is provided to support high-level academic and industrial research in drug discovery and neuropharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYZHKAOTLEWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14099-81-1 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6026115
Record name 1,2,3,4-Tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid
Record name 1,2,3,4-Tetrahydroisoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19185
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,3,4-Tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

91-21-4, 14099-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W89FBX3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2,3,4-Tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< -15 °C
Record name 1,2,3,4-Tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of natural products and clinically approved drugs. This bicyclic heterocyclic system, with its inherent structural rigidity and capacity for diverse substitutions, provides a versatile framework for the design of novel therapeutic agents across a wide spectrum of diseases. This technical guide offers an in-depth exploration of the THIQ core, detailing its physicochemical properties, synthetic methodologies, and extensive biological activities, with a focus on applications in drug development.

Core Structure and Physicochemical Properties

The this compound is a secondary amine with the chemical formula C₉H₁₁N.[1][2] Its structure consists of a benzene (B151609) ring fused to a saturated piperidine (B6355638) ring. This arrangement imparts a unique conformational character that is crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of the this compound Core

PropertyValueSource
Molecular FormulaC₉H₁₁N[1][3]
Molecular Weight133.19 g/mol PubChem
Melting Point-30 °C (lit.)[3]
Boiling Point232-233 °C (lit.)[3]
Density1.064 g/mL at 25 °C (lit.)[3]
Water Solubility20 g/L at 20 °C[3]
pKa (predicted)9.66 ± 0.20ChemicalBook
logP (predicted)1.57ChemAxon

Synthesis of the this compound Core

The construction of the THIQ scaffold is a well-established area of organic synthesis, with several named reactions providing efficient routes to this important heterocyclic system. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring.[4][5][6] It is a special example of the Mannich reaction.[5]

This protocol describes the synthesis of 1,1'-disubstituted THIQ alkaloids using a phosphate (B84403) buffer-catalyzed Pictet-Spengler reaction with ketone substrates.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve the β-phenylethylamine derivative and the ketone in a mixture of methanol and phosphate buffer (pH 9).

  • Seal the vessel and shake the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, adjust the pH of the mixture to 3 by the addition of 2 M HCl.

  • Remove the solvent in vacuo.

  • Suspend the residue in acetonitrile at 0 °C.

  • Filter the mixture and remove the solvent from the filtrate in vacuo to yield the desired 1,1'-disubstituted tetrahydroisoquinoline product.[7]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[8][9][10][11] These intermediates can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10]

This protocol provides a general procedure for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.

Materials:

  • β-arylethylamide substrate

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Methanol (MeOH)

  • Water

  • Sodium borohydride (B1222165) (NaBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

  • Add anhydrous DCM and POCl₃, and fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Allow the resulting solution to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

  • Dissolve the resulting residue in a 9:1 mixture of MeOH/water and cool to 0 °C.

  • Add NaBH₄ portion-wise until the pH reaches 7.

  • Add saturated aqueous NH₄Cl dropwise, along with a small piece of ice.

  • Dilute the resulting mixture with DCM and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, which can be purified by column chromatography.[11]

Biological Activities and Therapeutic Potential

The THIQ scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets, leading to their investigation in numerous disease areas, most notably in oncology.

Anticancer Activity

THIQ derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][12][13] The mechanism of action often involves the modulation of key signaling pathways involved in cell survival and apoptosis.

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Source
GM-3-18 HCT1160.9 - 10.7[12]
GM-3-121 MCF-70.43 (µg/mL)[12]
MDA-MB-2310.37 (µg/mL)[12]
Ishikawa0.01 (µg/mL)[12]
1-benzoyl amino-THIQ Ishikawa0.23 (µg/mL)[2]
MCF-70.63 (µg/mL)[2]
MDA-MB-2310.74 (µg/mL)[2]
Compound 7e A5490.155[13]
Compound 8d MCF70.170[13]
Quinoline 13 HeLa8.3[14]
Tetrahydroquinoline 18 HeLa13.15[14]
Enzyme Inhibition

The THIQ core has also served as a template for the design of potent enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected this compound Derivatives

Compound IDEnzymeKₑ/Kᵢ/IC₅₀ (nM/µM)Source
3-dimethylamino analog Orexin-1 ReceptorKₑ = 21 nM[15]
4-pyridinylmethyl analog Orexin-1 ReceptorKₑ = 96.4 nM[15]
Compound 9a Orexin-1 ReceptorKₑ = 5.7 nM[15]
Compound 13a PDE4BIC₅₀ = 0.88 µM[15]
Compound 7e CDK2IC₅₀ = 0.149 µM[13][16]
Compound 8d DHFRIC₅₀ = 0.199 µM[13][16]
Quercetin-THIQ (2b) Na⁺, K⁺-ATPase50-fold decrease in IC₅₀ vs Quercetin[17]

Signaling Pathways Modulated by THIQ Derivatives

The therapeutic effects of THIQ compounds are often attributed to their ability to interfere with critical cellular signaling pathways. Two notable examples are the NF-κB and the Bcl-2/Mcl-1 apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in many cancers. Some THIQ derivatives have been shown to inhibit this pathway.

NF_kappaB_Signaling NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IL1 IL-1 IL1R IL-1R IL1->IL1R binds TNFR TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IL1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation THIQ_inhibitor THIQ Inhibitor THIQ_inhibitor->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by THIQ derivatives.

Bcl-2/Mcl-1 Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, promoting their survival. THIQ derivatives have been developed to inhibit these proteins, thereby inducing apoptosis.

Bcl2_Apoptosis_Pathway Bcl-2/Mcl-1 Apoptosis Pathway cluster_stress Apoptotic Stimuli cluster_cytoplasm Cytoplasm Stress Cellular Stress BH3_only BH3-only proteins (Bim, Bad, Noxa) Bcl2_Mcl1 Anti-apoptotic (Bcl-2, Mcl-1) BH3_only->Bcl2_Mcl1 inhibits Bax_Bak Pro-apoptotic (Bax, Bak) Bcl2_Mcl1->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP induces THIQ_inhibitor THIQ Inhibitor THIQ_inhibitor->Bcl2_Mcl1 inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase_3 Caspase-3 Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: THIQ derivatives promote apoptosis by inhibiting Bcl-2/Mcl-1.

Experimental Workflow for THIQ Drug Discovery

The development of novel THIQ-based therapeutic agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

THIQ_Workflow General Workflow for THIQ Drug Discovery Synthesis Chemical Synthesis (e.g., Pictet-Spengler) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_vitro_Screening In vitro Screening (e.g., MTT Assay) Purification->In_vitro_Screening Enzyme_Assays Enzyme Inhibition Assays Purification->Enzyme_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) In_vitro_Screening->Mechanism_Studies Enzyme_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies Design Design Lead_Optimization->Design Iterative Improvement Preclinical_Dev Preclinical Development In_vivo_Studies->Preclinical_Dev

Caption: A typical drug discovery workflow for THIQ-based compounds.

Key Biological Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in 96-well plates

  • Test compounds (THIQ derivatives)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plate reader

Procedure:

  • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the THIQ derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT Reagent to each well.

  • Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of Detergent Reagent (MTT solvent) to each well to dissolve the formazan (B1609692) crystals.

  • Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker may be required to fully dissolve the formazan.

  • Record the absorbance at 570 nm using a microplate reader.[18][19]

Conclusion

The this compound core continues to be a highly valuable scaffold in the field of drug discovery. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued exploration for the development of novel therapeutics. This guide provides a foundational understanding of the key aspects of THIQ chemistry and biology, intended to support researchers and scientists in their efforts to leverage this privileged structure for the discovery of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinoline from Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting phenethylamine (B48288) into the valuable 1,2,3,4-tetrahydroisoquinoline (THIQ) core structure. This foundational heterocyclic motif is prevalent in a wide array of natural products and pharmaceutically active compounds. The following sections detail the key synthetic strategies, provide in-depth experimental protocols, and present quantitative data to facilitate comparison and application in a research and development setting.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. Its synthesis from readily available phenethylamine derivatives is a cornerstone of heterocyclic chemistry. The two most prominent and historically significant methods for achieving this transformation are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. This guide will explore both of these classical routes, along with modern variations that offer improved yields, reduced reaction times, and milder conditions.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a tetrahydroisoquinoline.[1] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[2]

Reaction Mechanism & Workflow

The generally accepted mechanism for the Pictet-Spengler reaction involves the initial formation of an iminium ion from the phenethylamine and an aldehyde under acidic catalysis. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final this compound product.

Pictet_Spengler_Mechanism phenethylamine Phenethylamine iminium Iminium Ion phenethylamine->iminium + Aldehyde, H+ aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->iminium H_plus H+ spirocycle Spirocyclic Intermediate iminium->spirocycle Intramolecular Electrophilic Substitution THIQ This compound spirocycle->THIQ Rearrangement & -H+ Bischler_Napieralski_Workflow phenethylamine Phenethylamine formamide N-(2-phenylethyl)formamide phenethylamine->formamide Acylation (e.g., Formic Acid) dhi 3,4-Dihydroisoquinoline formamide->dhi Bischler-Napieralski Cyclization (e.g., POCl3) thiq This compound dhi->thiq Reduction (e.g., NaBH4)

References

Natural Sources of 1,2,3,4-Tetrahydroisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1,2,3,4-Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse class of natural products with significant pharmacological importance. This technical guide provides a comprehensive overview of their natural sources, biosynthesis, and isolation. It details their occurrence in terrestrial plants, marine invertebrates, and microorganisms. Furthermore, this document outlines detailed experimental protocols for their extraction and purification, presents quantitative data on their prevalence, and illustrates key biosynthetic and signaling pathways using standardized diagrams to support researchers and professionals in drug discovery and development.

Introduction to this compound Alkaloids

The this compound (THIQ) scaffold is a core structure in one of the largest families of alkaloids found in nature. These compounds are biosynthetically derived from aromatic amino acids, typically tyrosine or phenylalanine. Their structural diversity is vast, ranging from simple, single-ring structures to complex, polycyclic systems such as the tris-THIQ alkaloids.

THIQ-based compounds, both natural and synthetic, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[1][2][3] The remarkable therapeutic potential of this class is highlighted by clinically used drugs like the analgesic morphine, the antibacterial berberine (B55584), and the potent antitumor agent trabectedin (B1682994) (Ecteinascidin 743), which was originally isolated from a marine source.[3][4][5] This guide focuses on the natural origins of these valuable compounds, providing a foundational resource for their further study and exploitation.

Natural Sources of THIQ Alkaloids

THIQ alkaloids are widely distributed across different biological kingdoms. They have been isolated from a variety of higher plants, marine organisms, and microorganisms.

Plant Sources

Higher plants are the most prolific source of THIQ alkaloids.[6] Specific plant families are known to be particularly rich in these compounds:

  • Papaveraceae: The opium poppy (Papaver somniferum) is perhaps the most famous source, producing complex benzylisoquinoline alkaloids like morphine and codeine, which are biosynthetically derived from the THIQ precursor (S)-reticuline.[4]

  • Cactaceae, Chenopodiaceae, and Fabaceae: These families are known to produce simple THIQ alkaloids.[7] For example, salsolidine (B1215851) is a simple THIQ found in plants of the Salsola genus.

  • Menispermaceae, Berberidaceae, and Ranunculaceae: These families are rich sources of bisbenzylisoquinoline alkaloids, which are formed by the coupling of two benzyl-THIQ units.[4]

  • Calycotome villosa: The seeds of this plant have been shown to contain calycotomine, a substituted THIQ.[8]

Marine Sources

The marine environment, known for its unique biodiversity, is a significant source of structurally complex and potent THIQ alkaloids.[4][9]

  • Marine Sponges: Sponges of the Xestospongia and Neopetrosia genera produce a series of cytotoxic THIQ-quinone alkaloids known as renieramycins.[4][7] These compounds are of great interest for their potent antitumor profiles.

  • Marine Tunicates (Ascidians): The Caribbean tunicate Ecteinascidia turbinata is the source of one of the most important marine-derived drugs, trabectedin (Ecteinascidin 743).[5][10][11] Ecteinascidins are complex tris-THIQ alkaloids with powerful antitumor activity.[10][12] Initially isolated from the tunicate, the true producer was later identified as a bacterial symbiont, Candidatus Endoecteinascidia frumentensis.[10]

Microbial Sources

Microorganisms, particularly bacteria, are the biosynthetic origin of several THIQ antibiotics.[4]

  • Streptomyces species: These bacteria are known to produce THIQ antibiotics such as saframycin A, naphthyridinomycin, and quinocarcin.[4]

  • Myxococcus xanthus: This myxobacterium produces saframycin Mx1.[4]

  • Pseudomonas fluorescens: This bacterium is the source of safracin-B.[4]

Quantitative Analysis of THIQ Alkaloids in Natural Sources

The concentration of THIQ alkaloids in natural sources can vary significantly based on the species, geographical location, time of harvest, and the specific plant part or organism tissue. Quantitative analysis is crucial for assessing the viability of a source for commercial extraction. The data below, compiled from various studies, provides examples of alkaloid content in different sources.

Alkaloid Class/NameNatural SourcePlant/Organism PartYield/ConcentrationReference(s)
Total Alkaloids Crinum zeylanicumBulb4.62% - 22.14% (depending on solvent)[6]
Total Alkaloids Hannoa undulataLeaves0.72% / g[13]
Ecteinascidin 743 Ecteinascidia turbinataWhole Tunicate~1 mg/kg (wet weight)[10][11]
Calycotomine Calycotome villosaSeeds0.5% (from 100g seeds)[8]

Biosynthesis of THIQ Alkaloids

The core structure of THIQ alkaloids is formed through the Pictet-Spengler reaction .[14][15] This fundamental biosynthetic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][14][15]

In plants, the biosynthesis of most complex THIQ alkaloids begins with the amino acid L-tyrosine, which is converted to dopamine (B1211576). The enzyme-catalyzed Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which is also derived from tyrosine, is a key step. This reaction is catalyzed by norcoclaurine synthase (NCS) and forms the central precursor, (S)-norcoclaurine.[4][16] A series of subsequent enzymatic modifications (O-methylation, N-methylation, hydroxylation) leads to the pivotal intermediate (S)-reticuline , from which a vast array of different structural classes of THIQ alkaloids branch out.[4][7]

THIQ_Biosynthesis cluster_precursors Precursors (from L-Tyrosine) cluster_pathway Core Biosynthetic Pathway Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) HPAA->NCS Norcoclaurine (S)-Norcoclaurine OMT1 6-O-Methyltransferase (6OMT) Norcoclaurine->OMT1 Coclaurine (S)-Coclaurine NMT N-Methyltransferase (CNMT) Coclaurine->NMT NMethylcoclaurine (S)-N-Methylcoclaurine P450 3'-Hydroxylase (CYP80B1) NMethylcoclaurine->P450 HydroxyNMC 3'-Hydroxy-N-methylcoclaurine OMT2 3'-O-Methyltransferase (3'OMT) HydroxyNMC->OMT2 Reticuline (S)-Reticuline BIA Morphine, Codeine, Papaverine, etc. Reticuline->BIA Branches to >2500 Benzylisoquinoline Alkaloids (BIAs) NCS->Norcoclaurine Pictet-Spengler Reaction OMT1->Coclaurine NMT->NMethylcoclaurine P450->HydroxyNMC OMT2->Reticuline

Caption: Biosynthesis of (S)-Reticuline, a key THIQ precursor.

Experimental Protocols for Isolation and Characterization

The isolation and purification of THIQ alkaloids from natural sources rely on their basicity and solubility characteristics. The general strategy involves solvent extraction followed by acid-base partitioning and chromatographic separation.

Generalized Workflow

The following diagram illustrates a standard workflow for the isolation of THIQ alkaloids from a plant source. This process is adaptable for other types of source materials.

Alkaloid_Isolation_Workflow cluster_extraction Extraction cluster_purification Acid-Base Purification cluster_separation Separation & Analysis A 1. Dried, Powdered Plant Material B 2. Moisten with Base (e.g., NH4OH, Lime) A->B C 3. Extract with Organic Solvent (e.g., CHCl3) B->C D Crude Organic Extract (Free Base Alkaloids + Lipids) C->D E 4. Extract with Aqueous Acid (e.g., 2% HCl) D->E F Aqueous Acid Layer (Alkaloid Salts) E->F Alkaloids move to aqueous phase G Organic Layer (Neutral/Acidic Impurities - Discard) E->G Impurities remain H 5. Basify Aqueous Layer (pH 9-10 with NH4OH) F->H I 6. Re-extract with Organic Solvent (CHCl3) H->I Liberates free bases J Enriched Alkaloid Fraction (Organic Solvent) I->J K 7. Dry and Concentrate J->K L 8. Column Chromatography (Silica or Alumina) K->L M 9. Collect & Combine Fractions (TLC Monitoring) L->M N Pure THIQ Alkaloid M->N

Caption: General experimental workflow for THIQ alkaloid isolation.

Detailed Methodologies

This protocol provides a generalized, step-by-step procedure for the isolation of THIQ alkaloids from dried plant material.[17][18][19][20]

  • Sample Preparation and Extraction:

    • Grind the dried plant material (e.g., 100 g of seeds) into a moderately coarse powder.[18]

    • Moisten the powder with water and mix thoroughly with an alkaline substance like calcium hydroxide (B78521) (lime) or ammonium (B1175870) hydroxide to liberate the free alkaloid bases from their salt forms.[17]

    • Perform an exhaustive extraction using an organic solvent such as chloroform (B151607), ether, or methanol (B129727) in a Soxhlet apparatus for 24-48 hours. Alternatively, use maceration or percolation methods.[6][8]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude organic extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude organic extract in a suitable organic solvent (e.g., chloroform).

    • Transfer the solution to a separatory funnel and extract it multiple times with a dilute aqueous acid (e.g., 2-5% HCl or H₂SO₄).[18][20] The basic alkaloids will form salts and move into the aqueous layer, while neutral and acidic impurities remain in the organic phase.

    • Combine the aqueous acid extracts and discard the organic layer.

    • Slowly add a base (e.g., concentrated NH₄OH) to the aqueous solution until the pH reaches 9-10 to precipitate the free alkaloid bases.[20]

    • Extract the alkaline aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).[20]

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain an enriched crude alkaloid fraction.

  • Chromatographic Separation and Purification:

    • Prepare a chromatography column by making a slurry of an adsorbent (silica gel is common, but basic alumina (B75360) may be preferred to avoid altering the alkaloids) in a non-polar solvent like hexane (B92381) or chloroform.[21][22][23]

    • Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.[21]

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).[20][24]

    • Collect fractions sequentially and monitor the separation using Thin Layer Chromatography (TLC), often visualizing spots with reagents like Dragendorff's or iodoplatinate.[19][24]

    • Combine the fractions containing the pure target compound, as identified by TLC.

    • Evaporate the solvent from the combined pure fractions to yield the isolated THIQ alkaloid, which can be further purified by recrystallization.

Structural Elucidation Techniques

Once a pure compound is isolated, its structure must be determined. A combination of spectroscopic techniques is employed for this purpose:[8][25][26]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues about the molecular formula and structural components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity between atoms and finalize the structure.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the nature of the chromophore.

  • X-ray Crystallography: When a suitable crystal can be grown, this technique provides an unambiguous determination of the complete 3D structure and stereochemistry.[8]

Biological Activity and Associated Signaling Pathways

Overview of Pharmacological Effects

THIQ alkaloids demonstrate a wide array of pharmacological activities, making them valuable lead compounds in drug discovery.[2][3] Key activities include:

  • Antitumor Activity: Many THIQs, especially complex marine alkaloids like the ecteinascidins and renieramycins, show potent cytotoxicity against various cancer cell lines by interacting with DNA.[5][9][10]

  • Antimicrobial and Antiviral Activity: Compounds like berberine interfere with viral replication pathways and exhibit broad-spectrum antibacterial effects.[27]

  • Central Nervous System (CNS) Effects: The THIQ scaffold is present in molecules that act on the CNS, including analgesics (morphine) and compounds investigated for neurodegenerative disorders.[2]

  • Anti-inflammatory Effects: Some isoquinoline (B145761) alkaloids can suppress inflammatory responses by inhibiting pathways like NF-κB.[27][28]

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[28][29] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline alkaloids, including berberine, have been shown to exert their anticancer effects by modulating the MAPK/ERK pathway.[27][28] They can induce apoptosis in cancer cells by increasing the phosphorylation of stress-activated kinases like p38-MAPK and JNK, while sometimes inhibiting the pro-survival ERK signaling.[28]

MAPK_Pathway_Modulation GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Apoptosis Apoptosis ERK->Apoptosis Inhibits Response Cell Proliferation, Survival, Differentiation TF->Response THIQ THIQ Alkaloids (e.g., Berberine) THIQ->ERK Inhibit THIQ->Apoptosis Promote

Caption: Modulation of the MAPK/ERK pathway by THIQ alkaloids.

Conclusion and Future Perspectives

This compound alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their widespread occurrence in plants, marine organisms, and microbes provides a rich reservoir for the discovery of new therapeutic agents. While classical extraction and isolation methods remain effective, advancements in metabolic engineering and synthetic biology offer promising avenues for the sustainable production of these complex molecules, bypassing the challenges of low natural abundance.[4] Continued exploration of natural sources, coupled with detailed investigation into their mechanisms of action and signaling pathways, will undoubtedly fuel the development of next-generation drugs derived from the versatile THIQ scaffold.

References

The Diverse Biological Landscape of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives for researchers, scientists, and drug development professionals.

The this compound (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This has led to significant interest within the medicinal chemistry community, with extensive research focused on the design, synthesis, and biological evaluation of novel THIQ analogs.[3] This technical guide provides a comprehensive overview of the multifaceted biological activities of THIQ derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms.

Core Synthetic Strategies

The construction of the THIQ core is primarily achieved through several well-established synthetic methodologies. The most common of these is the Pictet-Spengler condensation , a reaction that involves the cyclization of a β-phenylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[1] Another widely used method is the Bischler-Napieralski reaction , which proceeds through the cyclization of an N-acyl-β-phenylethylamine followed by reduction of the resulting dihydroisoquinoline intermediate.[4] More contemporary approaches, such as multicomponent reactions (MCRs), have also been employed to generate diverse libraries of THIQ derivatives in an efficient, one-pot manner.[5]

G cluster_synthesis Key Synthetic Routes to THIQ Core β-Phenylethylamine β-Phenylethylamine Pictet-Spengler Pictet-Spengler β-Phenylethylamine->Pictet-Spengler Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pictet-Spengler THIQ Core THIQ Core Pictet-Spengler->THIQ Core Acid catalyst N-Acyl-β-phenylethylamine N-Acyl-β-phenylethylamine Bischler-Napieralski Bischler-Napieralski N-Acyl-β-phenylethylamine->Bischler-Napieralski Cyclization Bischler-Napieralski->THIQ Core Reduction

Figure 1: Core synthetic strategies for the this compound (THIQ) scaffold.

Anticancer Activity

THIQ derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[6] The mechanisms underlying their anticancer activity are diverse and include the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, and the targeting of specific enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[7][8]

One study detailed the design and synthesis of THIQ derivatives as KRas inhibitors, with some compounds showing significant activity against various colon cancer cell lines.[6][9] Another series of THIQ derivatives was developed as potent inhibitors of the NF-κB signaling pathway, which is often constitutively active in cancer cells, leading to cell proliferation and suppression of apoptosis.[7]

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineBiological TargetIC50 / GI50 (µM)Reference
GM-3-18Colon Cancer LinesKRas0.9 - 10.7[9]
5d (HSR1304)Various Human Cancer Cell LinesNF-κB Nuclear Translocation1.591 - 2.281[7]
1-Benzoyl amino-1,2,3,4-tetrahydroisoquinolineIshikawa, MCF-7, MDA-MB-231Not Specified0.23, 0.63, 0.74 µg/mL[10]
7eA549 (Lung Cancer)CDK20.155[8]
8dMCF7 (Breast Cancer)DHFR0.170[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of THIQ derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the THIQ derivatives (typically in a series of dilutions) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

G cluster_nfkb Inhibition of NF-κB Signaling by THIQ Derivatives LPS LPS Stimulation IKK IKK Complex LPS->IKK Activates THIQ_Derivative THIQ Derivative (e.g., 5d) NFκB_translocation THIQ_Derivative->NFκB_translocation Blocks IκBα IκBα Phosphorylation & Degradation IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB->NFκB_translocation Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription NFκB_translocation->Nucleus G cluster_app Modulation of APP Processing by THIQ Derivatives APP Amyloid Precursor Protein (APP) sAPPα sAPPα (Neuroprotective) APP->sAPPα α-secretase Amyloid-β (Aβ) (Neurotoxic) APP->Aβ β-secretase + γ-secretase α-secretase α-secretase β-secretase β-secretase γ-secretase γ-secretase THIQ_Derivative THIQ Derivative THIQ_Derivative->γ-secretase Inhibits ERK_Pathway ERK Pathway THIQ_Derivative->ERK_Pathway Activates ERK_Pathway->α-secretase Stimulates

References

1,2,3,4-Tetrahydroisoquinoline in Neurodegenerative Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1,2,3,4-Tetrahydroisoquinoline (TIQ) and its derivatives are a class of endogenous and exogenous compounds implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. Structurally similar to the neurotoxin MPTP, these molecules exhibit a dual role, capable of exerting both neurotoxic and neuroprotective effects. This technical guide provides an in-depth analysis of the synthesis, metabolism, and multifaceted role of TIQ in neurodegeneration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in TIQ research. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction

1,2,3,4-Tetrahydroisoquinolines (TIQs) are alkaloids that can be found in various foods and are also synthesized endogenously in the mammalian brain.[1][2] Their structural resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known inducer of parkinsonism, has led to extensive investigation into their potential role as endogenous neurotoxins.[1] The primary mechanism of endogenous TIQ synthesis is the Pictet-Spengler condensation of biogenic amines, such as dopamine (B1211576), with aldehydes or keto acids.[1] This guide explores the complex and often contradictory roles of TIQ and its derivatives in neurodegenerative disorders, focusing on their neurotoxic and neuroprotective mechanisms.

Biosynthesis and Metabolism of this compound

The primary pathway for the formation of TIQs in the brain is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. For instance, dopamine can condense with its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), to form tetrahydropapaveroline (B182428) (THP), a TIQ derivative.[1]

Dopamine Dopamine TIQ This compound (TIQ) Dopamine->TIQ Pictet-Spengler Condensation Aldehyde Aldehyde or Keto Acid Aldehyde->TIQ

Figure 1: Pictet-Spengler synthesis of TIQ.

Once formed, TIQs can undergo further metabolism, including N-methylation, which may enhance their neurotoxicity, potentially through mechanisms similar to the conversion of MPTP to its toxic metabolite MPP+.[1]

Quantitative Analysis of TIQ in Neurodegenerative Disorders

The concentration of TIQ and its derivatives has been found to be altered in the brains and cerebrospinal fluid (CSF) of patients with Parkinson's disease. While comprehensive data across all brain regions remains an active area of research, studies have consistently shown elevated levels of certain TIQ derivatives.

CompoundMatrixConditionConcentration (ng/mL)Fold ChangeReference
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)CSFParkinson's Disease1.17 ± 0.35~3x[3][4][5]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)CSFControl0.40 ± 0.10-[3][5]

The Dichotomous Role of TIQ: Neurotoxicity vs. Neuroprotection

Research into the effects of TIQ on neuronal health has revealed a complex, dualistic nature. Depending on the specific derivative, concentration, and cellular context, TIQs can either promote neuronal death or protect against it.

Neurotoxic Mechanisms

The neurotoxic properties of TIQs are primarily attributed to their ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis.

  • Oxidative Stress: Certain TIQ derivatives can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[1]

  • Mitochondrial Dysfunction: TIQs have been shown to inhibit complex I of the mitochondrial respiratory chain, similar to the action of MPP+. This inhibition impairs cellular energy production and increases ROS generation, contributing to neuronal damage.[6]

  • Apoptosis: TIQs can trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3.[4]

TIQ TIQ Derivatives Mitochondrion Mitochondrion TIQ->Mitochondrion BaxBcl2 ↑ Bax/Bcl-2 Ratio TIQ->BaxBcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Oxidative Stress ComplexI Complex I Inhibition Mitochondrion->ComplexI CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBcl2->Mitochondrion Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Neurotoxic signaling of TIQ derivatives.
Neuroprotective Mechanisms

Conversely, some TIQ derivatives have demonstrated neuroprotective properties, suggesting a potential therapeutic role.

  • Antioxidant Activity: Certain TIQs can act as free radical scavengers, directly neutralizing ROS and reducing oxidative stress.

  • Modulation of Dopamine Metabolism: TIQs can influence dopamine turnover and metabolism, which may have protective effects in the context of Parkinson's disease.

  • ERK Signaling Pathway: Some synthetic TIQ derivatives have been shown to activate the ERK-dependent signaling pathway, which is involved in promoting cell survival and neuroprotection. These compounds can also modulate the proteolytic processing of amyloid precursor protein (APP), suggesting a potential role in Alzheimer's disease.[7]

TIQ Neuroprotective TIQ Derivatives ROS Reactive Oxygen Species (ROS) TIQ->ROS Scavenges ERK ERK Activation TIQ->ERK Abeta ↓ Aβ Release TIQ->Abeta Inhibits γ-secretase sAPPalpha ↑ sAPPα Release ERK->sAPPalpha Neuroprotection Neuroprotection sAPPalpha->Neuroprotection Abeta->Neuroprotection

Figure 3: Neuroprotective signaling of TIQ derivatives.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of TIQ in neurodegenerative disorders.

Synthesis of this compound (Pictet-Spengler Reaction)

Objective: To synthesize this compound from a β-arylethylamine and a carbonyl compound.

Materials:

  • β-phenylethylamine

  • Formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde)

  • Hydrochloric acid (concentrated)

  • Solvent (e.g., water, ethanol)

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

  • Extraction funnel

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve β-phenylethylamine in the chosen solvent in the reaction vessel.

  • Add concentrated hydrochloric acid to the solution to form the amine salt.

  • Add formaldehyde to the reaction mixture.

  • Heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation or chromatography as needed.

cluster_synthesis Pictet-Spengler Synthesis Workflow start Dissolve β-phenylethylamine and add HCl add_formaldehyde Add Formaldehyde start->add_formaldehyde reflux Heat to Reflux add_formaldehyde->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Figure 4: Pictet-Spengler synthesis workflow.
In Vitro Neurotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of TIQ derivatives on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • TIQ derivatives of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the TIQ derivatives in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of TIQ derivatives. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner of apoptosis, in cells treated with TIQ derivatives.

Materials:

  • Cells treated with TIQ derivatives

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells with TIQ derivatives to induce apoptosis.

  • Lyse the cells to release their cytoplasmic contents.

  • Quantify the protein concentration of the cell lysates.

  • Add a standardized amount of cell lysate to each well of a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for a specified time, allowing the active caspase-3 to cleave the substrate.

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Determine the caspase-3 activity relative to a control or a standard curve.

Conclusion

This compound and its derivatives represent a fascinating and complex area of research in the field of neurodegenerative disorders. Their dual capacity to act as both neurotoxins and neuroprotective agents underscores the intricate nature of the molecular mechanisms underlying diseases like Parkinson's and Alzheimer's. The elevated levels of certain TIQ derivatives in patients with Parkinson's disease suggest their potential as biomarkers. However, further research is imperative to fully elucidate their roles in disease pathogenesis and to explore their therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for continued investigation into this critical area of neuroscience.

References

"mechanism of action of 1,2,3,4-tetrahydroisoquinoline compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound (THIQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action through which THIQ derivatives exert their pharmacological effects. The core focus is on their interactions with dopamine (B1211576) receptors, inhibition of monoamine oxidase enzymes, and modulation of amyloid precursor protein processing. This document consolidates quantitative pharmacological data, details key experimental methodologies, and illustrates the associated signaling pathways and workflows to serve as a critical resource for researchers in neuroscience, medicinal chemistry, and drug development.

Core Mechanisms of Action

The biological effects of THIQ compounds are multifaceted, stemming from their ability to interact with several key protein targets within the central nervous system and other tissues. The three principal and most extensively studied mechanisms are:

  • Interaction with Dopamine Receptors: THIQ derivatives are prominent modulators of dopaminergic neurotransmission, with various analogs acting as agonists or antagonists at D2-like (D2, D3, D4) and, to a lesser extent, D1-like (D1, D5) dopamine receptors.[1] This interaction is fundamental to their potential application in treating neuropsychiatric disorders like Parkinson's disease and schizophrenia.[1][2]

  • Inhibition of Monoamine Oxidase (MAO): Certain THIQ compounds, most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), are effective inhibitors of both MAO-A and MAO-B.[3][4] By inhibiting these enzymes, they prevent the degradation of monoamine neurotransmitters (dopamine, serotonin, norepinephrine), thereby increasing their synaptic availability.[5][6] This mechanism underlies their neuroprotective and potential antidepressant effects.[3][5]

  • Modulation of Amyloid Precursor Protein (APP) Processing: A distinct class of THIQ derivatives has been shown to influence the proteolytic processing of APP, a key event in the pathogenesis of Alzheimer's disease.[7] These compounds can promote the non-amyloidogenic pathway by stimulating α-secretase activity (sAPPα release) via ERK-dependent signaling and can also directly inhibit γ-secretase, reducing the production of amyloid-β (Aβ) peptides.[7]

Quantitative Pharmacological Data

The affinity and potency of THIQ compounds at their respective targets are critical for understanding their structure-activity relationships (SAR) and therapeutic potential. The following tables summarize key quantitative data from published literature.

Table 1: Dopamine Receptor Binding Affinities of Representative THIQ Compounds
CompoundReceptor SubtypeKi (nM)Selectivity (D2 vs D3)Reference
Compound 31 D3~4 (pKi 8.4)150-fold for D3[8]
D2~600[8]
Compound 51 D312123-fold for D3[1]
D21476[1]
(S)-4e x HCl NMDA (PCP site)37.4N/A[9]

Note: pKi of 8.4 corresponds to a Ki of approximately 4 nM.

Table 2: Monoamine Oxidase (MAO) Inhibition by Representative THIQ Compounds
CompoundEnzymeIC50 (µM)Inhibition TypeReference
1-Methyl-THIQ (1MeTIQ) MAO-A & MAO-BNot specified, but potentReversible[3][4][5]
N-Methyl-THIQ (NMTIQ) MAO-A (human brain)Km = 571Substrate[10]
MAO-B (human brain)Km = 463Substrate[10]

Key Signaling Pathways

Dopamine D2/D3 Receptor Signaling

THIQ compounds targeting D2-like receptors modulate downstream signaling by influencing the activity of adenylyl cyclase. As these receptors are coupled to inhibitory G-proteins (Gαi/o), their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G_Protein_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2/D3 Receptor G_Protein Gαi/o Protein D2R->G_Protein Activates (Agonist) Blocks (Antagonist) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts THIQ THIQ Antagonist or Agonist THIQ->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway for THIQ compounds acting on Gαi/o-coupled D2/D3 dopamine receptors.

MAO Inhibition and Dopamine Metabolism

1MeTIQ protects dopaminergic neurons by inhibiting MAO. This action shifts dopamine catabolism away from the MAO-dependent pathway, which produces oxidative stress via hydrogen peroxide (H₂O₂) generation, towards the COMT-dependent pathway.[5]

Dopamine_Metabolism Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Catabolized by COMT Catechol-O-Methyl -transferase (COMT) Dopamine->COMT Catabolized by DOPAC DOPAC MAO->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAO->H2O2 HVA HVA COMT->HVA DOPAC->HVA THIQ 1-Methyl-THIQ THIQ->MAO Inhibits

Caption: Mechanism of neuroprotection by 1-Methyl-THIQ via MAO inhibition.

APP Processing Modulation via ERK Signaling

Certain THIQ derivatives promote the cleavage of APP by α-secretase, a process regulated by the ERK/MAPK signaling pathway.[7][11] This shifts APP processing towards the non-amyloidogenic pathway, increasing the production of the neuroprotective sAPPα fragment.

APP_Processing_ERK cluster_membrane Plasma Membrane Receptor Cell Surface Receptor Ras Ras Receptor->Ras Activates APP APP Alpha_Secretase α-secretase APP->Alpha_Secretase sAPPalpha sAPPα (Neuroprotective) Alpha_Secretase->sAPPalpha Cleaves APP to produce THIQ THIQ Derivative THIQ->Receptor Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates ERK->Alpha_Secretase Upregulates Activity

Caption: THIQ-mediated stimulation of non-amyloidogenic APP processing via the ERK pathway.

Experimental Protocols & Workflows

Dopamine Receptor Binding Assay (Competitive)

This protocol outlines a standard radioligand competition binding assay to determine the affinity (Ki) of test THIQ compounds for a specific dopamine receptor subtype.[2][12]

Workflow:

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from cells expressing D2R) C Incubate Membranes, Radioligand (e.g., [³H]Spiperone), and THIQ Compound A->C B Prepare Serial Dilutions of Test THIQ Compound B->C D Define Non-Specific Binding (with excess unlabeled ligand, e.g., Butaclamol) C->D Control E Terminate Reaction by Rapid Filtration (through glass fiber filters) C->E F Wash Filters to Remove Unbound Radioligand E->F G Quantify Bound Radioactivity (Liquid Scintillation Counting) F->G H Calculate Specific Binding and % Inhibition G->H I Determine IC₅₀ and Calculate Kᵢ (Cheng-Prusoff equation) H->I

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Crude membrane fractions containing the dopamine receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor) or brain tissue (e.g., striatum) by homogenization in ice-cold buffer followed by differential centrifugation.[2]

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[2]

  • Incubation: In a 96-well plate, incubate receptor membranes (e.g., 10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]Spiperone for D2/D3 receptors) and varying concentrations of the unlabeled THIQ test compound.

  • Non-Specific Binding (NSB): A parallel set of tubes containing a high concentration (e.g., 10 µM) of a standard unlabeled antagonist (e.g., (+)-butaclamol) is used to determine NSB.[2]

  • Termination and Filtration: After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.[2]

  • Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated as Total Binding - Non-Specific Binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC₅₀ of THIQ compounds against MAO-A and MAO-B using a commercially available kit that measures the production of hydrogen peroxide (H₂O₂).[13][14][15]

Workflow:

MAO_Assay_Workflow A Prepare Serial Dilutions of Test THIQ Compound B Pre-incubate MAO Enzyme (A or B) with Test Compound A->B C Initiate Reaction by Adding Substrate (e.g., p-Tyramine) and Fluorescent Probe (e.g., Amplex Red) B->C D Incubate at 37°C (Protected from Light) C->D E Measure Fluorescence Intensity (Excitation/Emission ~530/585 nm) D->E F Calculate Percent Inhibition Relative to Vehicle Control E->F G Determine IC₅₀ from Concentration-Response Curve F->G

References

The Evolving Landscape of Tetrahydroisoquinolines: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline (THIQ) Analogs.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1] The inherent structural rigidity and conformational constraints of the THIQ nucleus, coupled with its synthetic tractability, have made it a fertile ground for the development of novel therapeutic agents across diverse disease areas. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships of THIQ analogs, focusing on their anticancer, antibacterial, and receptor-modulating properties. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation THIQ-based therapeutics.

Anticancer Activity of THIQ Analogs: Targeting Cellular Proliferation

A significant body of research has focused on the development of THIQ derivatives as potent anticancer agents.[2] These compounds exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization, a critical process for cell division.[1][2]

Inhibition of Tubulin Polymerization

THIQ analogs designed as tubulin polymerization inhibitors often mimic the binding of natural products like colchicine (B1669291) to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1] The antiproliferative activity of these compounds is typically evaluated using cytotoxicity assays such as the MTT assay, while their direct effect on microtubule formation is confirmed through in vitro tubulin polymerization assays.

Table 1: Anticancer Activity of Representative THIQ Analogs

Compound IDStructureCell LineAssay TypeIC50 (µM)Reference
GM-3-121 N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinolineMCF-7Antiproliferative0.00043 (as 0.43 µg/mL)[3]
MDA-MB-231Antiproliferative0.00037 (as 0.37 µg/mL)[3]
IshikawaAntiproliferative0.00001 (as 0.01 µg/mL)[3]
Compound 17 6,7-dimethoxy-1-(4-nitrophenyl)-2-(4-styrylbenzoyl)-1,2,3,4-tetrahydroisoquinolineA549Antiproliferative0.025[4]
Compound 7e 4-(4,6-diamino-2-(4-(dimethylamino)phenyl)-1,3,5-triazin-2-yl)-5,6,7,8-tetrahydroisoquinolineA549Cytotoxicity0.155[5]
Compound 8d 2-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydrothieno[2,3-c]isoquinoline-3-carbonitrileMCF-7Cytotoxicity0.170[5]

Experimental Protocols: Anticancer Activity Assessment

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ analog and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) as microtubules are formed.

Procedure:

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with the test compound at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding guanosine-5'-triphosphate (GTP) to a final concentration of 1 mM and incubating the plate at 37°C.

  • Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a vehicle control.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a THIQ analog in a mouse model.

Workflow:

G cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., A549) cell_harvest 2. Cell Harvest & Suspension cell_culture->cell_harvest implantation 3. Subcutaneous Implantation into Immunocompromised Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 5. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 6. Administration of THIQ Analog or Vehicle Control (e.g., i.p., i.v.) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia measurement 9. Tumor Weight & Volume Measurement euthanasia->measurement analysis 10. Histopathological & Immunohistochemical Analysis measurement->analysis

In Vivo Antitumor Efficacy Workflow

Antibacterial Activity of THIQ Analogs

Tetrahydroisoquinoline derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6] The antibacterial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of Representative THIQ Analogs

Compound IDStructureBacteriaMIC (µg/mL)Reference
Compound 5p Quinoxaline-based C-2 amine-substituted analogS. aureus4[6]
B. subtilis8[6]
MRSA8[6]
E. coli4[6]

Experimental Protocol: Antibacterial Susceptibility Testing

Broth Microdilution Method (Following CLSI Guidelines)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Serial Dilution: Prepare two-fold serial dilutions of the THIQ analog in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).

THIQ Analogs as Modulators of CNS Receptors

The THIQ scaffold is a key pharmacophore for ligands targeting various G protein-coupled receptors (GPCRs) in the central nervous system, including dopamine (B1211576), opioid, and sigma receptors.[10][11][12] The modulation of these receptors is critical for the treatment of numerous neurological and psychiatric disorders.

Dopamine Receptor Ligands

THIQ-based compounds have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype.[13] Their binding affinity is typically determined using radioligand binding assays.

Table 3: Dopamine D2 Receptor Binding Affinity of Representative THIQ Analogs

CompoundStructureRadioligandKᵢ (nM)Reference
Compound 6 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate[³H]Spiperone< 0.3[13]
Compound 7 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate[³H]Spiperone< 0.3[13]
Compound 1a N-(1-ethyl-2-methylpyrrolidin-2-yl)methyl-5-phenyl-1H-pyrrole-3-carboxamide[³H]YM-09151-2low µM range
Compound 1f N-(1-ethyl-2-methylpyrrolidin-2-yl)methyl-5-(2-chlorophenyl)-1H-pyrrole-3-carboxamide[³H]YM-09151-2low µM range

Dopamine D2 Receptor Signaling Pathway

G agonist Dopamine or THIQ Agonist receptor Dopamine D2 Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates targets

Simplified Dopamine D2 Receptor Signaling
Opioid Receptor Modulators

The THIQ framework is also present in a number of opioid receptor modulators.[11][12] Their functional activity as agonists or antagonists can be determined using assays such as the GTPγS binding assay.

Table 4: Opioid Receptor Activity of Representative THIQ Analogs

CompoundReceptorAssay TypeKₑ (nM)EC₅₀ (nM)Reference
Compound 13 κ-opioid[³⁵S]GTPγS (antagonist)0.058-[11]
Compound 14 κ-opioid[³⁵S]GTPγS (antagonist)0.20-[11]
Compound 12 κ-opioid[³⁵S]GTPγS (antagonist)0.37-[12]
Compound 46 µ-opioid[³⁵S]GTPγS (agonist)-149

Mu-Opioid Receptor Signaling Pathway

G agonist Opioid Agonist (e.g., THIQ analog) receptor Mu-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates arrestin β-Arrestin receptor->arrestin Recruits (after phosphorylation) adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel βγ modulates camp cAMP adenylyl_cyclase->camp Reduces internalization Receptor Internalization arrestin->internalization Mediates

Mu-Opioid Receptor Signaling Overview
Sigma Receptor Ligands

THIQ derivatives have also been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

Sigma-1 Receptor Signaling in Cancer

G ligand THIQ Ligand sigma1r Sigma-1 Receptor (at ER-Mitochondria interface) ligand->sigma1r Modulates ip3r IP3 Receptor sigma1r->ip3r Chaperones ion_channels Ion Channels (e.g., K+, Na+) sigma1r->ion_channels Regulates ca_er Ca²⁺ release from ER ip3r->ca_er mito_ca Mitochondrial Ca²⁺ uptake ca_er->mito_ca cell_survival Cell Survival & Proliferation mito_ca->cell_survival cell_motility Cell Motility & Invasion ion_channels->cell_motility

Role of Sigma-1 Receptor in Cancer Cells

Experimental Protocols: Receptor Modulation Assays

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to the D2 receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]-spiperone) and varying concentrations of the THIQ analog.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Function

This functional assay measures the activation of G proteins coupled to an opioid receptor upon agonist binding.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of G protein activation.

Procedure:

  • Membrane Preparation: Prepare membranes from cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the THIQ agonist.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. For antagonists, their potency (Ke) is determined by their ability to shift the concentration-response curve of a standard agonist to the right.[11]

References

The Discovery and Development of Novel Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" heterocyclic motif prominently featured in a vast array of natural products and synthetic compounds with significant therapeutic potential. Its rigid, three-dimensional structure allows for the precise orientation of substituents, enabling high-affinity interactions with a wide range of biological targets. This has led to the exploration of THIQ derivatives in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of the core aspects of the discovery and development of novel THIQ derivatives, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for THIQ Core Construction

The efficient construction of the THIQ scaffold is a cornerstone of drug discovery efforts in this area. Two classical and widely employed methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the THIQ ring system.

Experimental Protocol: Synthesis of a 1-Aryl-6-hydroxy-THIQ Derivative

  • Materials: A substituted β-phenylethylamine, an aromatic aldehyde, an appropriate solvent (e.g., toluene, methanol), and a base catalyst.

  • Procedure:

    • Dissolve the β-phenylethylamine and the aromatic aldehyde in the chosen solvent.

    • Add the base catalyst to the mixture.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-6-hydroxy-THIQ derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate is then reduced to the corresponding THIQ.

Experimental Protocol: Synthesis of a 1-Substituted-THIQ via Bischler-Napieralski Reaction

  • Step 1: Cyclization

    • To a solution of the N-acyl-β-phenylethylamine in an anhydrous solvent (e.g., acetonitrile (B52724) or toluene), add the dehydrating agent (e.g., POCl₃) dropwise at 0°C.

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and carefully quench with ice water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3,4-dihydroisoquinoline.

  • Step 2: Reduction

    • Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in portions at 0°C.

    • Stir the reaction mixture at room temperature for a few hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the final 1-substituted-THIQ.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Evaluation of Novel THIQ Derivatives

The therapeutic potential of newly synthesized THIQ derivatives is assessed through a cascade of in vitro and in vivo assays. A primary focus in recent years has been on their anticancer activities.

In Vitro Anticancer Activity

2.1.1 Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against various cancer cell lines.

Experimental Protocol: SRB Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀).

2.1.2 Mechanism of Action: NF-κB Signaling Pathway Inhibition

Many anticancer THIQ derivatives exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cancer cell proliferation and survival.

Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat cancer cells with the THIQ derivative and a stimulating agent (e.g., TNF-α) to activate the NF-κB pathway. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for key NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the chemiluminescent signal.

  • Analysis: Quantify the band intensities to determine the effect of the THIQ derivative on the expression and phosphorylation status of the target proteins.

In Vivo Anticancer Efficacy

Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and safety.

Experimental Protocol: Human Tumor Xenograft Model in Mice

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the THIQ derivative and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to evaluate the antitumor efficacy of the compound.

III. Data Presentation: Quantitative Analysis of Novel THIQ Derivatives

The following tables summarize the quantitative data for representative novel THIQ derivatives, highlighting their anticancer activity and pharmacokinetic properties.

Table 1: In Vitro Anticancer Activity of Novel THIQ Derivatives

Compound IDTarget Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
GM-3-18 HCT116 (Colon)KRas Inhibition0.9[1]
DLD-1 (Colon)KRas Inhibition1.2[1]
GM-3-121 Endothelial CellsAnti-angiogenesis1.72[1]
Compound 7 K562/A02 (Leukemia)MDR ReversalPotent[2]
1-Aryl-THIQ 1 P. falciparumAntiplasmodial< 0.2 µg/mL
1-Aryl-THIQ 2 P. falciparumAntiplasmodial< 0.2 µg/mL

Table 2: Pharmacokinetic Parameters of Selected THIQ Derivatives

Compound IDSpeciesRoute of Admin.T₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
THIQ-A RatIV1.5-1200-
Oral2.5250150045
THIQ-B MouseIP3.18002400-

IV. Visualizing Molecular Pathways and Experimental Workflows

Graphviz diagrams are used to illustrate the complex signaling pathways targeted by THIQ derivatives and the logical flow of experimental procedures.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Pictet-Spengler Pictet-Spengler THIQ_Scaffold THIQ_Scaffold Pictet-Spengler->THIQ_Scaffold or Purification Purification THIQ_Scaffold->Purification NMR, MS Bischler-Napieralski Bischler-Napieralski Bischler-Napieralski->THIQ_Scaffold Characterization Characterization Purification->Characterization NMR, MS Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) Characterization->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action (e.g., Western Blot) Cytotoxicity_Assay->Mechanism_of_Action Xenograft_Model Xenograft Model Mechanism_of_Action->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies Mechanism_of_Action->Pharmacokinetics Lead_Optimization Lead_Optimization Xenograft_Model->Lead_Optimization Pharmacokinetics->Lead_Optimization

General workflow for the discovery and development of novel THIQ derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates THIQ THIQ Derivative THIQ->IKK Inhibits TNFa TNFa PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes THIQ THIQ Derivative THIQ->PI3K Inhibits

References

"in vivo effects of 1,2,3,4-tetrahydroisoquinoline administration"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Effects of 1,2,3,4-Tetrahydroisoquinoline Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TIQ) is a fascinating bicyclic amine that has garnered significant attention in the scientific community. It is not only found endogenously in the mammalian brain but can also be introduced exogenously through various foods and environmental sources. Its structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has led to extensive research into its potential role in neurodegenerative disorders, particularly Parkinson's disease. However, the in vivo effects of TIQ are complex and multifaceted, exhibiting a spectrum of activities from neuroprotection and antidepressant-like effects to potential neurotoxicity. This technical guide aims to provide a comprehensive overview of the core in vivo effects of TIQ administration, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

In Vivo Behavioral Effects of TIQ Administration

The administration of TIQ in animal models has been shown to elicit distinct behavioral changes, most notably related to mood and motor function.

Antidepressant-Like Effects

In preclinical rodent models of depression, TIQ has demonstrated significant antidepressant-like properties.

  • Forced Swim Test (FST): In the FST, a widely used screening tool for antidepressants, TIQ administration has been shown to reduce immobility time in rats. This effect is comparable in potency to the classic antidepressant imipramine, suggesting an increased motivation to escape from a stressful situation.[1]

  • Chronic Mild Stress (CMS) Model: The CMS model induces anhedonia, a core symptom of depression, in rodents. TIQ administration has been found to completely reverse the decrease in sucrose (B13894) intake caused by CMS in rats, further supporting its antidepressant potential.[1]

Effects on Locomotor Activity

To distinguish antidepressant effects from general psychostimulation, the impact of TIQ on locomotor activity has been examined. Interestingly, similar to imipramine, TIQ has been observed to reduce horizontal locomotor activity in rats.[1] This finding suggests that the observed effects in the FST are likely due to an antidepressant-like mechanism rather than a simple increase in motor activity.

Data Summary: Behavioral Effects
Behavioral TestAnimal ModelTIQ AdministrationKey FindingReference
Forced Swim Test Rat25-50 mg/kg i.p.Reduced immobility time[1]
Chronic Mild Stress Rat25-50 mg/kg i.p.Reversed decrease in sucrose intake[1]
Locomotor Activity Rat25-50 mg/kg i.p.Reduced horizontal locomotor activity[1]

In Vivo Neurochemical Effects of TIQ Administration

The behavioral effects of TIQ are underpinned by its interactions with various neurochemical systems, primarily the dopaminergic and other monoaminergic pathways.

Modulation of the Dopaminergic System

TIQ's structural resemblance to dopaminergic neurotoxins has prompted extensive investigation into its effects on the dopamine (B1211576) (DA) system.

  • Dopamine and Metabolite Levels: Multiple administrations of TIQ (50 mg/kg i.p. twice daily for 14 days) in rats did not significantly reduce striatal dopamine concentrations, although it did decrease levels of the intraneuronal DA metabolite DOPAC and increase the extraneuronal metabolite 3-MT.[2] When co-administered with a CYP2D inhibitor (quinine), TIQ did lead to a decrease in both tyrosine hydroxylase and dopamine levels in the striatum.[2]

  • Tyrosine Hydroxylase (TH): Chronic administration of TIQ alone has been shown to markedly decrease the protein level of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the rat striatum.[2]

  • Dopamine Transporter (DAT): TIQ administration alone did not alter [3H]GBR 12,935 binding to the dopamine transporter in the striatum.[2]

Monoamine Oxidase (MAO) Inhibition

A key mechanism underlying some of TIQ's effects is its ability to act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the breakdown of monoamine neurotransmitters.[1] This inhibition can lead to increased levels of neurotransmitters like noradrenaline and serotonin, contributing to its antidepressant-like effects.[1]

Data Summary: Neurochemical Effects
Neurochemical MarkerBrain RegionAnimal ModelTIQ AdministrationKey FindingReference
Tyrosine Hydroxylase StriatumRat50 mg/kg i.p. (14 days)Markedly decreased protein level[2]
Dopamine (DA) StriatumRat50 mg/kg i.p. (14 days)No significant change[2]
DOPAC StriatumRat50 mg/kg i.p. (14 days)Strongly depressed levels[2]
3-MT StriatumRat50 mg/kg i.p. (14 days)Enhanced levels[2]
DAT Binding StriatumRat50 mg/kg i.p. (14 days)No significant change[2]

Signaling Pathways Modulated by TIQ

The in vivo effects of TIQ are mediated by its influence on intracellular signaling cascades, particularly those involved in cell survival and apoptosis.

Apoptosis Pathway

Some derivatives of TIQ, such as 1-benzyl-TIQ (1BnTIQ), have been shown to induce apoptosis. While the direct effects of TIQ on the full apoptotic cascade in vivo are still being elucidated, studies on its derivatives provide valuable insights. Chronic administration of 1BnTIQ has been shown to significantly increase caspase-3 activity in the rat hippocampus.[3] This suggests the involvement of the intrinsic, mitochondria-mediated apoptotic pathway.

TIQ This compound Administration Stress Cellular Stress TIQ->Stress Bcl2 Bcl-2 Family Proteins (e.g., Bax, Bcl-xL) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Signaling Pathway
MAPK/ERK and p38 MAPK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 MAPK cascades, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. While direct in vivo evidence for TIQ's modulation of ERK and p38 MAPK phosphorylation is still emerging, studies on related compounds suggest a potential link. For instance, certain TIQ derivatives have been shown to stimulate the intrinsic apoptosis pathway through ERK1/2 and p38-MAPK signaling.

cluster_ERK ERK Pathway cluster_p38 p38 MAPK Pathway TIQ_ERK TIQ Administration Upstream_ERK Upstream Kinases TIQ_ERK->Upstream_ERK ERK ERK Phosphorylation Upstream_ERK->ERK Downstream_ERK Downstream Targets (Transcription Factors, etc.) ERK->Downstream_ERK Cellular_Response_ERK Cellular Response (Proliferation, Survival) Downstream_ERK->Cellular_Response_ERK TIQ_p38 TIQ Administration Upstream_p38 Upstream Kinases TIQ_p38->Upstream_p38 p38 p38 MAPK Phosphorylation Upstream_p38->p38 Downstream_p38 Downstream Targets (e.g., Caspases) p38->Downstream_p38 Cellular_Response_p38 Cellular Response (Apoptosis, Inflammation) Downstream_p38->Cellular_Response_p38 cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation Baseline_Measures Baseline Behavioral/ Neurochemical Measures Animal_Acclimation->Baseline_Measures Randomization Randomization into Treatment Groups Baseline_Measures->Randomization TIQ_Admin TIQ or Vehicle Administration (Acute or Chronic) Randomization->TIQ_Admin Behavioral_Testing Behavioral Testing (FST, CMS, Locomotor) TIQ_Admin->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (Microdialysis, Post-mortem tissue) TIQ_Admin->Neurochemical_Analysis Data_Analysis Data Analysis and Statistical Comparison Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation IV Independent Variable: TIQ Administration (Dose, Duration) DV_Behav Dependent Variables: Behavioral Outcomes (Immobility, Sucrose Preference, Locomotor Activity) IV->DV_Behav DV_Neuro Dependent Variables: Neurochemical Outcomes (Dopamine, Metabolites, TH) IV->DV_Neuro Control Control Group: Vehicle Administration Control->DV_Behav Control->DV_Neuro Constants Constants: Animal Strain, Age, Sex, Housing Conditions, Experimental Procedures Constants->IV Constants->Control

References

Exploring the Therapeutic Potential of THIQ Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of THIQ scaffolds, focusing on their application in anticancer, neuroprotective, and antiviral drug discovery. It offers a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and the signaling pathways modulated by these versatile compounds.

Therapeutic Applications of THIQ Scaffolds

The rigid, three-dimensional structure of the THIQ nucleus allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets. This has led to the development of THIQ-based compounds with potent activities against a range of diseases.

Anticancer Activity

THIQ derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[2] Several studies have reported THIQ analogs with potent cytotoxic effects against a panel of human cancer cell lines.[1][3] For instance, certain THIQ compounds have been shown to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins.[4]

Neuroprotective Effects

The THIQ scaffold is a promising framework for the development of neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5] Some THIQ derivatives, such as Salsolinol, are endogenous compounds in the human brain and have been studied for their role in dopaminergic neurotransmission.[6] Furthermore, synthetic THIQ analogs have been designed to modulate sigma receptors, which are implicated in cellular stress responses and neuronal survival.[7] Activation of the sigma-1 receptor by THIQ compounds can trigger downstream signaling cascades that promote neuroprotection.

Antiviral Activity

THIQ-based compounds have also emerged as a promising class of antiviral agents. Notably, certain derivatives have shown potent inhibitory activity against HIV-1 by targeting different stages of the viral life cycle.[8] The structural versatility of the THIQ scaffold allows for the design of molecules that can interfere with viral entry, replication, or assembly.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative THIQ derivatives across different therapeutic areas.

Table 1: Anticancer Activity of THIQ Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
GM-3-121MCF-7 (Breast)Proliferation0.43 (µg/mL)[9]
GM-3-121MDA-MB-231 (Breast)Proliferation0.37 (µg/mL)[9]
GM-3-18HCT116 (Colon)KRas Inhibition0.9 - 10.7[9]
Compound 7eA549 (Lung)Cytotoxicity0.117 - 3.800[1]
Compound 8dMCF-7 (Breast)Cytotoxicity0.117 - 3.800[1]
Compound 21cHCT-116 (Colon)Cytotoxicity60.9 ± 1.8 (µg/mL)[10]
Compound 21dHCT-116 (Colon)Cytotoxicity58.2 ± 5.1 (µg/mL)[10]

Table 2: Antiviral Activity of THIQ Derivatives

CompoundVirusCell LineAssayEC50 (µM)Reference
trans-1SARS-CoV-2Vero E6Viral Progeny Load3.15[11][12]
trans-2SARS-CoV-2Vero E6Viral Progeny Load12.02[11][12]
trans-1SARS-CoV-2 (Delta)Calu-3Viral Replication2.78[11]

Table 3: Sigma Receptor Binding Affinity of THIQ Analogs

CompoundReceptorRadioligandKi (nM)Reference
(S)-L1Sigma-1--INVALID-LINK---pentazocine11[13]
(R)-L3Sigma-1--INVALID-LINK---pentazocine58[13]
(S)-L2Sigma-1--INVALID-LINK---pentazocine81[13]
PRE-084Sigma-1--INVALID-LINK---pentazocine53.2[14]
DTGSigma-2[3H]DTG21.9[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative THIQ scaffolds and the biological assays used to evaluate their therapeutic potential.

Synthesis of THIQ Scaffolds

3.1.1. Pictet-Spengler Synthesis of Salsolinol (A Neuroprotective THIQ Analog)

This protocol describes the synthesis of Salsolinol via the acid-catalyzed condensation of dopamine (B1211576) and acetaldehyde.[2][6]

  • Materials: 3-Methoxy-4-hydroxyphenethylamine hydrochloride, Acetaldehyde, Concentrated Hydrochloric Acid, Water, Saturated Sodium Bicarbonate solution, Dichloromethane (B109758), Anhydrous Magnesium Sulfate, Silica (B1680970) Gel, Ethyl Acetate (B1210297), Methanol (B129727).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-hydroxyphenethylamine hydrochloride in water.[2]

    • To the stirred solution, add concentrated hydrochloric acid followed by the dropwise addition of acetaldehyde.[2]

    • Heat the reaction mixture to reflux and maintain this temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[2]

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[2]

    • Combine the organic layers and dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

    • Purify the crude Salsolinol by column chromatography on silica gel, eluting with a gradient of ethyl acetate in methanol.[2]

3.1.2. Bischler-Napieralski Synthesis of a 1-Substituted-3,4-dihydroisoquinoline (Anticancer Precursor)

This reaction is a key step in the synthesis of many 1-aryl-THIQ derivatives with anticancer activity and involves the cyclization of a β-arylethylamide.[15][16][17]

  • Materials: N-(2-phenylethyl)acyl amide, Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅) (optional, for less reactive substrates), Toluene (B28343) or xylene (solvent), Sodium borohydride (B1222165) (NaBH₄) (for subsequent reduction), Methanol.

  • Procedure:

    • Dissolve the N-(2-phenylethyl)acyl amide in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser.

    • Carefully add phosphorus oxychloride (POCl₃) to the solution. For less reactive aromatic rings, the addition of P₂O₅ may be necessary.[15]

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[16]

    • After completion, cool the reaction mixture to room temperature and carefully quench with ice-water.

    • Make the solution alkaline with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

    • For reduction to the corresponding THIQ, dissolve the crude product in methanol and add sodium borohydride (NaBH₄) portion-wise at 0 °C.[16]

    • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude THIQ, which can be further purified by column chromatography.

Biological Evaluation Protocols

3.2.1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, THIQ compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates, Microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the THIQ compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

3.2.2. In Vitro Anti-HIV Assay

This protocol describes a cell-based assay to determine the inhibitory effect of THIQ compounds on HIV-1 replication.[8][9]

  • Materials: TZM-bl reporter cell line, HIV-1 virus stock, THIQ compounds, Positive control (e.g., Zidovudine), Cell culture medium, 96-well plates, Luciferase assay reagent, Luminometer.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and incubate for 24 hours.[9]

    • Prepare serial dilutions of the THIQ compounds and the positive control.

    • Treat the cells with the compound dilutions for a short period before adding the HIV-1 virus stock.[9]

    • Incubate the plates for 48 hours to allow for viral infection and replication.[9]

    • After incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of viral gene expression.

    • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value, the concentration of the compound that inhibits 50% of viral replication.

3.2.3. Sigma Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of THIQ compounds for sigma receptors.[7]

  • Materials: Cell membranes expressing sigma-1 or sigma-2 receptors, Radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1), THIQ compounds, Assay buffer, Glass fiber filters, Scintillation cocktail, Scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled THIQ compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the THIQ compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[18]

Signaling Pathways and Experimental Workflows

The therapeutic effects of THIQ scaffolds are often mediated by their modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and a typical drug discovery workflow for THIQ-based compounds.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev Validate Target HTS HTS Assay Dev->HTS Develop Screen Hit ID Hit ID HTS->Hit ID Identify Hits Lead Gen Lead Gen Hit ID->Lead Gen SAR Studies Lead Opt Lead Opt Lead Gen->Lead Opt Improve Potency & Properties In Vitro Tox In Vitro Tox Lead Opt->In Vitro Tox Safety Screening In Vivo Models In Vivo Models In Vitro Tox->In Vivo Models Efficacy & PK/PD Phase I Phase I In Vivo Models->Phase I IND Submission Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy FDA Review FDA Review Phase III->FDA Review NDA Submission Market Market FDA Review->Market Approval

A typical drug discovery and development workflow.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Bcl2 Bcl-2 Sigma1R->Bcl2 Interacts with Ca_ER Ca2+ IP3R->Ca_ER Regulates Ca2+ Release VDAC VDAC Ca_ER->VDAC Ca2+ uptake ATP_Prod ATP Production VDAC->ATP_Prod Maintains Potential Bcl2->ATP_Prod Promotes Survival Neuroprotection Neuroprotection ATP_Prod->Neuroprotection THIQ_Agonist THIQ Agonist THIQ_Agonist->Sigma1R Binds & Activates

Sigma-1 receptor signaling pathway modulation by THIQ agonists.

Intrinsic_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mito Mitochondrion cluster_Caspase Caspase Cascade Cellular_Stress Cellular_Stress BH3_only BH3-only proteins (e.g., Bim, Puma) Cellular_Stress->BH3_only THIQ_Compound Anticancer THIQ Compound Bcl_2_xL Bcl-2 / Bcl-xL THIQ_Compound->Bcl_2_xL Inhibits Bax_Bak Bax / Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Bcl_2_xL->Bax_Bak Inhibits BH3_only->Bax_Bak Activates BH3_only->Bcl_2_xL Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Caspase_9 Caspase-9 Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Intrinsic apoptosis pathway induced by an anticancer THIQ compound.

References

The Enduring Legacy of 1,2,3,4-Tetrahydroisoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in the edifice of medicinal chemistry, celebrated as a "privileged scaffold." This designation is earned by its recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities. The unique structural and conformational properties of the THIQ nucleus allow it to serve as a versatile template for interacting with a wide array of biological targets, leading to its prevalence in numerous clinically approved drugs and investigational agents. This guide provides a comprehensive overview of the THIQ scaffold, detailing its synthesis, diverse biological applications with quantitative data, key signaling pathways, and the experimental protocols to empower further research and development in this fertile area of drug discovery.

Synthetic Strategies: Building the Core

The construction of the this compound skeleton is primarily achieved through several classic and robust synthetic methodologies. The choice of method often depends on the desired substitution pattern on both the aromatic and heterocyclic rings.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][2] This reaction is highly versatile and has been adapted for both racemic and asymmetric syntheses.[1]

Generalized Experimental Protocol for Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines:

  • Iminium Ion Formation: To a solution of the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile), add the aldehyde (1-1.2 equivalents). The reaction can be stirred at room temperature or gently heated to facilitate imine formation.

  • Cyclization: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate) to the reaction mixture. The reaction is then stirred at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates, until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1-substituted this compound.

Bischler-Napieralski Reaction

Another fundamental method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.

A Privileged Scaffold Across Diverse Therapeutic Areas

The therapeutic potential of the THIQ scaffold is remarkably broad, with derivatives demonstrating significant activity against a multitude of diseases. This versatility underscores its privileged nature in drug design.

Anticancer Activity

The THIQ moiety is a prominent feature in numerous natural and synthetic anticancer agents.[3] These compounds exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.[4]

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
1-Benzoyl-amino-1,2,3,4-tetrahydroisoquinolineIshikawa0.23 µg/mL[3]
MCF-70.63 µg/mL[3]
MDA-MB-2310.74 µg/mL[3]
Compound 5d (HSR1304)Various Human Cancer Cell Lines1.591 to 2.281 µM[4]
Dopamine (B1211576) Receptor Antagonism

THIQ derivatives have been extensively explored as ligands for dopamine receptors, with many exhibiting high affinity and selectivity, making them valuable candidates for the treatment of neurological and psychiatric disorders.

Compound/DerivativeReceptorActivity (Kᵢ)Reference
(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51)hD₃12 nM[5]
Compound 31hD₃pKᵢ 8.4 (approx. 4 nM)[6]
Antiviral and Antibacterial Activity

Recent studies have highlighted the potential of THIQ derivatives as antiviral and antibacterial agents. Their broad-spectrum activity makes them attractive leads for the development of new anti-infective therapies.

Compound/DerivativePathogenActivity (MIC/EC₅₀)Reference
trans-1SARS-CoV-2 (Delta variant)2.78 µM (EC₅₀)[7]
(+)-ActinodaphnineBacillus cereus, Micrococcus sp., Staphylococcus aureus≥ 50 µg/mL (MIC)[8]
HSN584 and HSN739Gram-positive bacteria (including MRSA)4–16 µg/mL (MIC)[9]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of THIQ derivatives and to guide future drug discovery efforts, it is essential to visualize the signaling pathways they modulate and the workflows used for their development.

Signaling Pathways

NF_kB_Signaling_Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB_IkB NF-κB-IκB Complex (Inactive) IkB->NF_kB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome degraded NF_kB NF-κB (p50/p65) NF_kB->NF_kB_IkB NF_kB_active Active NF-κB NF_kB_IkB->NF_kB_active releases Nucleus Nucleus Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression induces NF_kB_active->Nucleus translocates to THIQ_inhibitor THIQ-based NF-κB Inhibitor THIQ_inhibitor->IKK_complex inhibits

Caption: Canonical NF-κB signaling pathway and a point of intervention for THIQ-based inhibitors.

Dopamine_Receptor_Signaling cluster_D1_like D1-like Receptors (D1, D5) cluster_D2_like D2-like Receptors (D2, D3, D4) Dopamine_D1 Dopamine D1R D1/D5 Receptor Dopamine_D1->D1R Gs Gαs D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2/D3/D4 Receptor Dopamine_D2->D2R Gi Gαi D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2 THIQ_Antagonist THIQ-based Antagonist THIQ_Antagonist->D2R blocks

Caption: Dopamine receptor signaling pathways and the antagonistic action of THIQ derivatives.

Experimental and Drug Discovery Workflows

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET Profiling Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for small molecule drug discovery, applicable to THIQ derivatives.

Detailed Methodologies for Key Experiments

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[10][11][12]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the THIQ test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing the plates four times with 1% (v/v) acetic acid and allow them to air dry.

  • Solubilization and Absorbance Measurement: Solubilize the protein-bound dye by adding 10 mM Tris base solution (pH 10.5) to each well. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value from the dose-response curve.

Competitive Radioligand Binding Assay for Dopamine Receptors

This assay is used to determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13][14]

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine receptor of interest.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled THIQ test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring legacy in medicinal chemistry. This guide provides a foundational resource for researchers, offering insights into the synthesis, biological evaluation, and mechanistic understanding of THIQ derivatives. By leveraging the information and protocols presented herein, the scientific community can continue to unlock the full therapeutic potential of this truly privileged scaffold.

References

The intricate machinery of nature: A technical guide to the biosynthesis of tetrahydroisoquinoline alkaloids in plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the biosynthesis of tetrahydroisoquinoline alkaloids (TIQs) in plants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core biosynthetic pathways, key enzymatic players, regulatory mechanisms, and experimental methodologies.

Tetrahydroisoquinoline alkaloids represent a vast and structurally diverse group of plant-derived specialized metabolites with a wide array of pharmacological activities, including analgesic, antimicrobial, and anticancer properties. The opium poppy (Papaver somniferum), for instance, produces the well-known TIQs morphine and codeine. Understanding the intricate biosynthetic pathways leading to these valuable compounds is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This guide delves into the core aspects of TIQ biosynthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthetic Pathway: From Tyrosine to the Crossroads of Diversity

The biosynthesis of nearly all TIQs originates from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] The condensation of these two molecules marks the first committed step in the pathway, catalyzed by the enzyme norcoclaurine synthase (NCS), to yield (S)-norcoclaurine, the foundational scaffold of TIQs.[3][4][5]

From (S)-norcoclaurine, a series of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs) and N-methyltransferases (NMTs), lead to the central intermediate (S)-reticuline. (S)-Reticuline stands at a critical metabolic branch point, from which the pathway diverges to produce a vast array of TIQ skeletons. For example, one branch leads to the morphinan (B1239233) alkaloids, such as morphine and codeine, while another leads to the protoberberine and benzophenanthridine alkaloids, like berberine.[6][7]

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of TIQs is orchestrated by a suite of specialized enzymes, each with a specific catalytic function. The kinetic properties of these enzymes are crucial for understanding the flux through the pathway and for engineering improved production systems.

EnzymeAbbreviationSubstrate(s)ProductPlant SourceK_m_ (µM)k_cat_ (s⁻¹)
Norcoclaurine SynthaseNCSDopamine, 4-Hydroxyphenylacetaldehyde(S)-NorcoclaurineThalictrum flavum335 (for 4-HPAA)-
Norcoclaurine 6-O-Methyltransferase6OMT(S)-Norcoclaurine, SAM(S)-CoclaurineCoptis japonica--
Coclaurine (B195748) N-MethyltransferaseCNMT(S)-Coclaurine, SAM(S)-N-MethylcoclaurineCoptis japonica380 (for Norreticuline), 650 (for SAM)-
3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase4'OMT3'-Hydroxy-N-methyl-(S)-coclaurine, SAM(S)-ReticulineCoptis japonica--
Berberine Bridge EnzymeBBE(S)-Reticuline(S)-ScoulerineEschscholzia californica--
Salutaridine SynthaseSalSyn(R)-ReticulineSalutaridinePapaver somniferum--
Salutaridine ReductaseSalRSalutaridine, NADPHSalutaridinolPapaver somniferum--
Salutaridinol 7-O-AcetyltransferaseSalATSalutaridinol, Acetyl-CoASalutaridinol-7-O-acetatePapaver somniferum--

SAM: S-adenosylmethionine. Data compiled from various sources.[3][8][9]

Quantitative Analysis of Tetrahydroisoquinoline Alkaloids

The accumulation of TIQs varies significantly between plant species, tissues, and developmental stages. Quantitative analysis of these alkaloids is essential for understanding their physiological roles and for selecting high-yielding plant varieties for commercial production.

AlkaloidPlant SpeciesTissueConcentration (µg/g dry weight)
MorphinePapaver somniferumCapsule1799.49 - 25338.55
CodeinePapaver somniferumCapsuleVaries
ThebainePapaver somniferumCapsuleVaries
NoscapinePapaver somniferumCapsuleVaries
PapaverinePapaver somniferumCapsuleVaries
(S)-ReticulineSinomenium acutumRoot-
SinomenineSinomenium acutumRoot22110 ± 90
MagnoflorineSinomenium acutumRoot5040 ± 80
TetrahydropalmatineSinomenium acutumRoot4000 ± 530

Data for Papaver somniferum represents the range of total alkaloid content across different accessions.[10] Data for Sinomenium acutum represents the mean ± standard deviation.[11]

Experimental Protocols

Enzyme Assay for Norcoclaurine Synthase (NCS)

This protocol describes a continuous assay to monitor the activity of NCS based on the change in circular dichroism (CD) spectroscopy as the achiral substrates are converted to the chiral product, (S)-norcoclaurine.[12]

Materials:

  • Purified NCS enzyme

  • Dopamine hydrochloride

  • 4-Hydroxyphenylacetaldehyde (4-HPAA)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • CD spectropolarimeter

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM dopamine, and 1 mM 4-HPAA in a quartz cuvette.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) in the CD spectropolarimeter.

  • Initiate the reaction by adding a known amount of purified NCS enzyme to the cuvette and mix gently.

  • Monitor the change in the CD signal at a specific wavelength (e.g., 240 nm) over time. The rate of change in the CD signal is proportional to the enzyme activity.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • Perform control experiments without the enzyme to account for any non-enzymatic reaction.

Metabolite Extraction and LC-MS Analysis of TIQ Alkaloids

This protocol outlines a general procedure for the extraction and quantification of TIQ alkaloids from plant tissues using liquid chromatography-mass spectrometry (LC-MS).[4][13][14]

Materials:

  • Fresh or lyophilized plant tissue

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

  • Liquid nitrogen

  • Centrifuge

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Alkaloid standards for quantification

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Weigh a precise amount of the powdered tissue (e.g., 100 mg) and add a defined volume of pre-chilled extraction solvent. Vortex the mixture vigorously and incubate on ice for a specified time (e.g., 30 minutes), with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • LC-MS Analysis: Inject a known volume of the filtered extract onto the LC-MS system. Use a suitable C18 column and a gradient elution program with mobile phases typically consisting of water and acetonitrile (B52724) with a small percentage of formic acid.

  • Data Analysis: Identify and quantify the alkaloids by comparing their retention times and mass spectra with those of authentic standards. Generate a standard curve for each alkaloid to determine its concentration in the plant extract.

Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

This protocol provides a general workflow for analyzing the expression levels of TIQ biosynthetic genes in plant tissues using qPCR.[15][16]

Materials:

  • Plant tissue

  • RNA extraction kit (e.g., TRIzol or plant-specific kits)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Gene-specific primers for the target and reference genes

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the plant tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix. Include no-template controls (NTC) to check for contamination.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using a suitable method, such as the 2^-ΔΔCt method, normalizing to the expression of one or more stable reference genes.

Regulatory Networks and Experimental Workflows

The biosynthesis of TIQs is tightly regulated by a complex network of signaling pathways and transcription factors. Furthermore, the discovery and characterization of the genes and enzymes involved in these pathways rely on systematic experimental workflows.

Signaling Pathway: Jasmonate Regulation of TIQ Biosynthesis

The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that regulate a wide range of developmental processes and defense responses, including the production of secondary metabolites like TIQs.[6][17][18] Elicitation with methyl jasmonate (MeJA) has been shown to induce the expression of several TIQ biosynthetic genes and lead to the accumulation of alkaloids in various plant species.[17]

Jasmonate_Signaling_Pathway cluster_SCF SCF-COI1 Complex Elicitor Elicitor (e.g., Wounding, Pathogen) JA_Biosynthesis Jasmonic Acid Biosynthesis Elicitor->JA_Biosynthesis Induces JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Other_TFs Other TFs (e.g., WRKY, AP2/ERF) JAZ->Other_TFs Represses TIQ_Genes TIQ Biosynthetic Genes (NCS, OMTs, etc.) MYC2->TIQ_Genes Activates transcription Other_TFs->TIQ_Genes Activate/Repress transcription TIQ_Alkaloids Tetrahydroisoquinoline Alkaloids TIQ_Genes->TIQ_Alkaloids Enzymatic reactions

Caption: Jasmonate signaling pathway regulating TIQ biosynthesis.

Experimental Workflow: Gene Discovery in TIQ Biosynthesis

The identification of novel genes involved in TIQ biosynthesis often employs a combination of transcriptomics, metabolomics, and functional genomics approaches.[19][20]

Gene_Discovery_Workflow Plant_Material Plant Material (e.g., different tissues, elicitor-treated) Transcriptomics Transcriptome Profiling (RNA-seq) Plant_Material->Transcriptomics Metabolomics Metabolite Profiling (LC-MS) Plant_Material->Metabolomics Coexpression Gene Co-expression Network Analysis Transcriptomics->Coexpression Metabolomics->Coexpression Candidate_Genes Candidate Gene Selection Coexpression->Candidate_Genes Functional_Characterization Functional Characterization Candidate_Genes->Functional_Characterization Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Functional_Characterization->Heterologous_Expression VIGS Virus-Induced Gene Silencing (in planta) Functional_Characterization->VIGS Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay Validated_Gene Validated Biosynthetic Gene Enzyme_Assay->Validated_Gene Metabolite_Analysis Metabolite Analysis VIGS->Metabolite_Analysis Metabolite_Analysis->Validated_Gene

Caption: Workflow for the discovery of TIQ biosynthetic genes.

Logical Relationship: Core Biosynthetic Pathway of TIQs

A visual representation of the central pathway leading to the key intermediate (S)-reticuline.

TIQ_Biosynthesis_Core Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS NCS Four_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Three_Hydroxy 3'-Hydroxy-N-methyl- (S)-coclaurine Reticuline (B1680550) (S)-Reticuline (Central Intermediate) Downstream Diverse TIQ Alkaloids (Morphine, Berberine, etc.) NCS->Norcoclaurine SixOMT 6OMT CNMT CNMT CYP80B1 CYP80B1 FourOMT 4'OMT

Caption: Core biosynthetic pathway of TIQs to (S)-reticuline.

This technical guide provides a foundational understanding of the biosynthesis of tetrahydroisoquinoline alkaloids in plants. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to further elucidate these complex pathways and harness their potential for the production of valuable pharmaceuticals. Continued research in this field, aided by advancements in analytical and molecular biology techniques, will undoubtedly uncover new enzymes, regulatory mechanisms, and opportunities for metabolic engineering.

References

Endogenous Formation of 1,2,3,4-Tetrahydroisoquinolines in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of 1,2,3,4-tetrahydroisoquinolines (TIQs) in mammals. TIQs are a class of neuroactive compounds, structurally similar to some neurotoxins, that are formed endogenously through the Pictet-Spengler condensation of biogenic amines with aldehydes or α-keto acids. This guide details the biosynthetic pathways of key TIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and salsolinol (B1200041), summarizing their concentrations in various mammalian tissues. Detailed experimental protocols for the extraction, detection, and quantification of these compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Furthermore, this guide explores the interaction of TIQs with key intracellular signaling pathways, such as the dopamine-regulated cAMP/PKA and Akt/GSK3 pathways, illustrated with detailed diagrams. This document is intended to be a valuable resource for researchers investigating the physiological and pathological roles of endogenous TIQs and for professionals involved in the development of novel therapeutics targeting these pathways.

Introduction

1,2,3,4-Tetrahydroisoquinolines (TIQs) are a family of alkaloids that are not only found in various plants and foodstuffs but are also synthesized endogenously in the mammalian brain.[1] Their formation primarily occurs through the Pictet-Spengler reaction, a condensation reaction between a β-arylethylamine, such as dopamine (B1211576) or phenylethylamine, and an aldehyde or a ketone.[1] The presence and fluctuating levels of these compounds have garnered significant interest due to their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and their potential involvement in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease.[2]

This guide will focus on the core aspects of the endogenous formation of TIQs in mammals, providing a detailed examination of the biosynthetic pathways, quantitative data on their distribution, and the experimental methodologies used for their study.

Biosynthesis of 1,2,3,4-Tetrahydroisoquinolines

The primary mechanism for the endogenous formation of TIQs is the Pictet-Spengler reaction.[1] This reaction can occur both non-enzymatically under physiological conditions and enzymatically. The key precursors are biogenic amines and carbonyl compounds.

Precursors
  • Biogenic Amines: The most common biogenic amine precursors for TIQ synthesis in the brain are dopamine and phenylethylamine.[1]

  • Carbonyl Compounds: Aldehydes and α-keto acids serve as the carbonyl precursors. Acetaldehyde, a metabolite of ethanol, and pyruvic acid are significant contributors to the formation of specific TIQ derivatives.[3][4]

Key TIQ Derivatives and their Formation

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is formed from the condensation of dopamine with acetaldehyde.[3][4] Its synthesis can occur through two main pathways:

  • Non-enzymatic Pictet-Spengler Condensation: This reaction yields a racemic mixture of (R)- and (S)-salsolinol.[3][4]

  • Enzymatic Synthesis: A stereoselective synthesis is catalyzed by (R)-salsolinol synthase, producing exclusively the (R)-enantiomer.[5][6]

Salsolinol_Formation Dopamine Dopamine Acetaldehyde Acetaldehyde PyruvicAcid Pyruvic Acid

1MeTIQ is another significant endogenous TIQ. It can be formed from phenylethylamine and pyruvate.[1] The endogenous synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline has been observed in the brains of primates after the administration of 1,2,3,4-tetrahydroisoquinoline.[7]

Quantitative Data on Endogenous TIQs

The concentration of endogenous TIQs can vary significantly depending on the specific compound, the mammalian species, and the brain region. The following tables summarize available quantitative data from the literature.

Table 1: Endogenous TIQ Concentrations in Rodent Brain

CompoundSpeciesBrain RegionConcentrationConditionReference
SalsolinolRatHypothalamus> StriatumControl[8]
SalsolinolRatStriatumPresentControl[8]
SalsolinolRatHypothalamusSignificantly IncreasedChronic Ethanol[8]
SalsolinolRatStriatumConstantChronic Ethanol[8]
1-MeTIQMouseBrainMarkedly ReducedHaloperidol Treatment[9]
TIQMouseBrainNo Significant DifferenceHaloperidol Treatment[10]

Table 2: Endogenous TIQ Concentrations in Human and Primate Samples

CompoundSpeciesSample TypeConcentrationConditionReference
SalsolinolHumanPlasmaRacemicHealthy[11]
SalsolinolHumanUrineRacemicHealthy[11]
TIQMarmosetNigrostriatal RegionsDecreased DopamineTIQ-induced Parkinsonism[4]

Experimental Protocols

Accurate quantification of endogenous TIQs in biological matrices is challenging due to their low concentrations and potential for interference. The following sections detail established protocols for their analysis.

Brain Tissue Extraction

This protocol is a general guideline for the extraction of TIQs from brain tissue for subsequent analysis.

  • Tissue Homogenization:

    • Excise the brain region of interest on ice.

    • Weigh the tissue and homogenize in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard).[7]

    • Use a sonicator or a glass-Teflon homogenizer to ensure complete tissue disruption.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the TIQs and other small molecules.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the TIQs with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS or a suitable solvent for GC-MS derivatization.

Brain_Tissue_Extraction cluster_spe SPE Steps start Start: Brain Tissue Sample homogenize Homogenize in Ice-Cold Buffer start->homogenize centrifuge1 Centrifuge (e.g., 20,000 x g, 20 min, 4°C) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Proteins and Debris) centrifuge1->pellet1 spe Solid-Phase Extraction (SPE) supernatant1->spe load Load Supernatant wash Wash with Weak Solvent load->wash elute Elute TIQs with Strong Solvent wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute for Analysis dry->reconstitute end End: Sample Ready for GC-MS or LC-MS/MS reconstitute->end

GC-MS Analysis of TIQs

GC-MS is a highly sensitive and specific method for the quantification of TIQs, often requiring derivatization to improve volatility and chromatographic properties.

  • Derivatization:

    • To the dried extract from the SPE step, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or trifluoroacetic anhydride (B1165640) (TFAA) for acylation.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • GC-MS Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).

    • Injection: Splitless injection of 1-2 µL of the derivatized sample.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to monitor characteristic ions of the derivatized TIQs and the internal standard.

LC-MS/MS Analysis of TIQs

LC-MS/MS offers the advantage of analyzing TIQs without derivatization and is highly selective and sensitive.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: Multiple reaction monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each TIQ and the internal standard. For example, for salsolinol, a common transition is m/z 180.1 -> 162.1.

Interaction with Signaling Pathways

Endogenous TIQs can modulate neuronal function by interacting with various intracellular signaling pathways, particularly those linked to dopamine receptors.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

  • D1-like Receptor Signaling: Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and neuronal excitability.

  • D2-like Receptor Signaling: Activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. Additionally, D2 receptor activation can modulate other signaling pathways, including the Akt/GSK3 pathway. Activation of D2 receptors can lead to the dephosphorylation and inactivation of Akt, which in turn leads to the activation of Glycogen Synthase Kinase 3 (GSK3).[12][13]

Dopamine_Signaling cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gs AC_stim Adenylyl Cyclase cAMP_up ↑ cAMP PKA_up ↑ PKA Downstream_PKA Downstream Targets (e.g., CREB) Gi Gi AC_inhib Adenylyl Cyclase cAMP_down ↓ cAMP PKA_down ↓ PKA

Modulation by TIQs

Endogenous TIQs are thought to exert their neuropharmacological effects by interacting with these dopamine-related signaling pathways. For instance, some TIQs have been shown to displace dopamine receptor agonists, suggesting they can act as modulators of dopaminergic neurotransmission.[14] The specific downstream consequences of TIQ binding to dopamine receptors are an active area of research. It is hypothesized that by altering the balance of these signaling cascades, endogenous TIQs may play a role in both physiological neuromodulation and, under certain conditions, the pathogenesis of neurological disorders.

Conclusion

The endogenous formation of 1,2,3,4-tetrahydroisoquinolines in mammals represents a complex and physiologically significant area of neurochemistry. The Pictet-Spengler condensation of biogenic amines and carbonyl compounds gives rise to a diverse family of neuroactive molecules with the potential to modulate critical signaling pathways within the brain. The continued application of advanced analytical techniques, such as those detailed in this guide, will be crucial for elucidating the precise roles of these endogenous compounds in health and disease. A deeper understanding of TIQ biosynthesis and function will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Conformational Analysis of 1,2,3,4-Tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Conformational Landscape, Analytical Methodologies, and Biological Relevance of a Key Pharmacophore

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its prevalence in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system, underscores the importance of a thorough understanding of its three-dimensional structure. The conformational flexibility of the THIQ nucleus plays a critical role in its interaction with biological targets, influencing efficacy, selectivity, and overall pharmacological profile. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the key conformers, the experimental and computational methods used for their characterization, and the implications for drug design and development.

The Conformational Landscape of this compound

The non-aromatic, six-membered heterocyclic ring of the THIQ molecule is not planar and exists in a dynamic equilibrium of different conformations. The most stable and predominantly populated conformation is the half-chair . Due to the fusion of the benzene (B151609) ring, the classic chair and boat conformations seen in cyclohexane (B81311) are not accessible. Instead, the puckering of the saturated portion of the ring leads to two enantiomeric half-chair conformers that rapidly interconvert at room temperature.

Other higher-energy conformations, such as the boat and sofa (or envelope), are also possible but are generally considered as transition states or minor contributors to the overall conformational equilibrium.[2] The relative energies of these conformers and the energy barrier to ring inversion are crucial parameters in understanding the dynamic behavior of the THIQ scaffold.

In the solid state, as determined by X-ray crystallography, the THIQ moiety is typically found in a single, well-defined half-chair conformation. For instance, the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate reveals a left-handed axially chiral conformation with a C4—C3—N2—C1 torsion angle of -65.8 (3)°.[4]

Substituents on the THIQ ring can significantly influence the conformational equilibrium, favoring one half-chair conformer over the other. The energetic preference for a substituent to occupy a pseudo-equatorial position over a pseudo-axial position is a key determinant of the dominant conformation. In the context of drug design, the specific conformation adopted by a substituted THIQ derivative upon binding to its biological target (the "bioactive conformation") is of paramount importance. Docking studies of certain THIQ analogs have described a "butterfly-like" conformation as being relevant for their biological activity.[1]

Experimental Protocols for Conformational Analysis

The elucidation of the conformational preferences of this compound and its derivatives relies on a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the geometry and dynamics of the THIQ ring can be obtained.

2.1.1. 1D and 2D NMR Spectroscopy

High-field 1D ¹H NMR and 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of all proton and carbon signals in the THIQ molecule.

2.1.2. Vicinal Coupling Constants (³JHH)

The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, particularly for the protons on C1, C3, and C4, the puckering of the heterocyclic ring and the axial or equatorial disposition of substituents can be inferred.

2.1.3. Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a 2D NMR experiment that detects through-space interactions between protons that are in close proximity (typically < 5 Å). This is particularly useful for determining the relative stereochemistry and conformation of substituted THIQs. For example, a strong NOE between a proton on a substituent and a proton on the THIQ ring can confirm their spatial closeness, which is dictated by the ring's conformation.

Detailed Protocol for NOESY Analysis of a THIQ Derivative:

  • Sample Preparation: Dissolve 5-10 mg of the purified THIQ derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz is recommended for better resolution). Tune and match the probe for ¹H. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition of a 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and the chemical shifts of all protons.

  • NOESY Experiment Setup:

    • Select a standard 2D NOESY pulse sequence (e.g., noesyesgp on a Bruker spectrometer).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Crucially, set an appropriate mixing time (d8). For small to medium-sized molecules like THIQ derivatives, a mixing time in the range of 300-800 ms (B15284909) is a good starting point. The optimal mixing time depends on the molecular weight and tumbling rate of the molecule and may need to be optimized.

    • Set the number of scans (ns) and the number of increments in the indirect dimension (td1) to achieve an adequate signal-to-noise ratio and resolution.

  • Data Processing:

    • Apply a suitable window function (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Analyze the off-diagonal cross-peaks. A cross-peak between two protons indicates that they are spatially close.

    • Correlate the observed NOEs with the possible conformations of the THIQ ring to determine the dominant conformer in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the THIQ ring and the stereochemistry of its substituents. This technique yields highly accurate bond lengths, bond angles, and torsion angles.

General Protocol for Crystal Structure Determination:

  • Crystal Growth: Grow single crystals of the THIQ derivative of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule. Refine the atomic coordinates and displacement parameters against the experimental data until a satisfactory agreement is reached.

  • Data Analysis: Analyze the final crystal structure to determine the conformation of the THIQ ring, including puckering parameters and relevant torsion angles.

Computational Chemistry Methods

Computational modeling is an indispensable tool for exploring the conformational landscape of THIQ and its derivatives. It allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion, providing a deeper understanding of the molecule's dynamic behavior.

Molecular Mechanics (MM)

Molecular mechanics methods, using force fields such as MMFF or AMBER, provide a fast and efficient way to perform conformational searches and identify low-energy conformers.

Density Functional Theory (DFT)

DFT calculations offer a higher level of theory and provide more accurate energies and geometries. Functionals like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used for conformational analysis.

Detailed Protocol for a DFT Conformational Scan of THIQ:

  • Initial Structure Generation: Build the 3D structure of the this compound molecule using a molecular modeling software.

  • Conformational Search (Optional but Recommended): Perform an initial conformational search using a molecular mechanics force field to identify a set of low-energy starting geometries.

  • Geometry Optimization: For each starting geometry, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*). This will locate the nearest local energy minimum.

  • Frequency Calculation: For each optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: Calculate the relative energies of the different conformers, including ZPVE and thermal corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Transition State Search (for Ring Inversion Barrier): To determine the energy barrier for ring inversion, identify the transition state structure connecting the two half-chair conformers. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along a relevant dihedral angle.

  • Transition State Verification: Perform a frequency calculation on the located transition state structure. A single imaginary frequency corresponding to the ring inversion motion confirms it as a true transition state.

  • Barrier Height Calculation: The energy barrier for ring inversion is the difference in energy between the transition state and the ground-state conformer.

Biological Relevance and Drug Development Implications

The conformational preferences of THIQ derivatives are intimately linked to their biological activity, particularly for those targeting G-protein coupled receptors (GPCRs) such as dopamine (B1211576) receptors. The specific three-dimensional arrangement of pharmacophoric groups is crucial for effective receptor binding and activation or inhibition.

Dopamine Receptor Ligands

Many THIQ derivatives have been developed as ligands for dopamine D₁, D₂, and D₃ receptors.[5] The conformation of the THIQ ring, along with the orientation of substituents, dictates the presentation of key interaction points (e.g., hydroxyl groups, aromatic rings, and the nitrogen atom) to the receptor's binding pocket.

Conformational Requirements for Dopamine D₂ Receptor Binding:

The binding of THIQ-based ligands to the dopamine D₂ receptor is highly dependent on their conformation. The bioactive conformation is the specific three-dimensional arrangement that the ligand adopts within the receptor's binding site. This conformation is often different from the lowest-energy conformer in solution.

Molecular modeling and structure-activity relationship (SAR) studies have shown that the relative spatial arrangement of the aromatic ring, the nitrogen atom, and any hydrogen-bonding groups is critical for high-affinity binding. The THIQ scaffold serves to hold these pharmacophoric elements in a specific orientation that is complementary to the D₂ receptor's binding pocket.

Visualizing Experimental and Logical Workflows

The use of diagrams can greatly clarify complex experimental and logical workflows in conformational analysis. The following sections provide examples using the DOT language for Graphviz.

Experimental Workflow for Determining Bioactive Conformation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_conformational_analysis Conformational Analysis cluster_biological_evaluation Biological Evaluation cluster_modeling Molecular Modeling synthesis Synthesis of THIQ Analog purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D, 2D, NOESY) purification->nmr xray X-ray Crystallography purification->xray binding_assay Receptor Binding Assay (e.g., Dopamine D2) purification->binding_assay dft DFT Calculations nmr->dft docking Molecular Docking dft->docking functional_assay Functional Assay (e.g., cAMP) binding_assay->functional_assay binding_assay->docking md Molecular Dynamics functional_assay->md docking->md bio_conformation Determination of Bioactive Conformation md->bio_conformation

Caption: Experimental workflow for determining the bioactive conformation of a THIQ analog.

Logical Relationship in Conformational Analysis

logical_relationship cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_analysis Analysis & Interpretation nmr_data NMR Data (J-couplings, NOEs) solution_conformation Dominant Solution Conformation nmr_data->solution_conformation xray_data X-ray Structure (Solid State Conformation) xray_data->solution_conformation dft_energies DFT Calculated Conformer Energies boltzmann Boltzmann Distribution (Conformer Population) dft_energies->boltzmann boltzmann->solution_conformation bioactive_conformation Bioactive Conformation solution_conformation->bioactive_conformation Binding Context sar Structure-Activity Relationship (SAR) bioactive_conformation->sar sar->bioactive_conformation

Caption: Logical relationships in the conformational analysis of THIQ derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data related to the conformational analysis of this compound and its analogs.

Table 1: Conformational Properties of 1,2,3,4-Tetrahydroquinoline (B108954) (as an analogue for THIQ)

PropertyValueMethodReference
Most Stable ConformerHalf-ChairMP2 Calculation[3]
Ring Inversion Barrier104 cm⁻¹ (~1.24 kJ/mol)MP2 Calculation[3]

Table 2: Representative Torsion Angle for a THIQ Derivative in the Solid State

Torsion AngleValueCompoundMethodReference
C4—C3—N2—C1-65.8 (3)°1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrateX-ray Crystallography[4]

Conclusion

The conformational analysis of this compound is a critical aspect of understanding its chemical behavior and biological activity. The preference for a half-chair conformation, the low barrier to ring inversion, and the influence of substituents on the conformational equilibrium are key factors that govern its interactions with biological targets. A combined approach utilizing high-field NMR spectroscopy, single-crystal X-ray diffraction, and computational chemistry provides a powerful toolkit for elucidating the conformational landscape of THIQ derivatives. For drug development professionals, a thorough appreciation of these principles is essential for the rational design of novel and effective therapeutics based on this important scaffold. The detailed protocols and workflows presented in this guide offer a framework for conducting and interpreting the conformational analysis of this compound and its analogs in a drug discovery setting.

References

Methodological & Application

Application Notes: The Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Pictet-Spengler reaction is a fundamental and versatile organic chemical reaction used for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives. First reported by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] This methodology is a special case of the more general Mannich reaction.[2][3]

The core of the reaction mechanism involves the formation of an iminium ion from the amine and carbonyl precursors under acidic conditions.[4][5] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring of the β-arylethylamine moiety in an electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity, yielding the tetrahydroisoquinoline product.[1][4]

The THIQ scaffold is a "privileged" structural motif present in a vast array of natural products, particularly alkaloids, and serves as a cornerstone for the development of numerous pharmaceutical agents.[6][7][8] Its widespread application in drug discovery and total synthesis stems from its efficiency in constructing complex molecular architectures.[8][9] While classical conditions often require strong acids and high temperatures, modern variations have been developed that proceed under milder conditions, broadening the reaction's scope and functional group tolerance.[3][10] These advancements, including asymmetric and solid-phase synthesis approaches, have cemented the Pictet-Spengler reaction as an indispensable tool for researchers in medicinal chemistry and organic synthesis.[3][6][8]

Visualized Reaction Mechanism

The reaction proceeds through the acid-catalyzed formation of a highly electrophilic iminium ion, which undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.

Pictet_Spengler_Mechanism Start β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H₂O) Acid H+ (Acid Catalyst) Acid->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation Cyclization Intramolecular Electrophilic Aromatic Substitution (6-endo-trig cyclization) Iminium->Cyclization Ring Closure Carbocation Spirocyclic Intermediate (Carbocation) Cyclization->Carbocation Deprotonation Deprotonation (-H+) Product This compound Carbocation->Product Aromatization Deprotonation->Product Pictet_Spengler_Workflow A 1. Reagent Preparation (Amine, Carbonyl, Solvent, Catalyst) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Reaction Conditions (Heating/Stirring under inert atmosphere) B->C D 4. Monitoring (TLC / HPLC / LC-MS) C->D E Is reaction complete? D->E E->C No F 5. Work-up - Quench Reaction - Phase Separation / Extraction E->F Yes G 6. Drying and Concentration (Dry with Na₂SO₄, remove solvent) F->G H 7. Purification (Column Chromatography / Recrystallization) G->H I 8. Characterization (NMR, MS, IR) H->I J Final Product I->J

References

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines and Reduction to Tetrahydroisoquinolines (THIQs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a powerful and widely utilized method in organic synthesis for the construction of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3][4] This intramolecular electrophilic aromatic substitution reaction, typically carried out in the presence of a dehydrating agent under acidic conditions, provides a direct route to this important heterocyclic scaffold.[3][4] The resulting 3,4-dihydroisoquinolines can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines (THIQs), a core structure found in a vast array of natural products, pharmaceuticals, and biologically active compounds.[5][6]

THIQ analogs are of significant interest in drug discovery and medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[6] Their rigid framework serves as a valuable pharmacophore in the design of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines and their subsequent reduction to THIQs.

Reaction Mechanism and Workflow

The Bischler-Napieralski reaction proceeds through the cyclization of a β-arylethylamide. The reaction is initiated by a dehydrating agent, which activates the amide carbonyl group. The subsequent intramolecular electrophilic attack of the aromatic ring leads to the formation of a cyclic intermediate, which then eliminates water to yield the 3,4-dihydroisoquinoline (B110456). The most commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (B1165640) (Tf₂O).[1][3][4]

The resulting 3,4-dihydroisoquinoline contains an imine functionality that can be selectively reduced to the corresponding amine, yielding the saturated THIQ ring system. Sodium borohydride (B1222165) (NaBH₄) is a mild and efficient reagent for this reduction.[7][8]

Reaction_Workflow cluster_0 Bischler-Napieralski Synthesis cluster_1 Reduction Starting_Material β-Arylethylamide Reaction_Step_1 Cyclization Starting_Material->Reaction_Step_1 1. Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Reaction_Step_1 Intermediate 3,4-Dihydroisoquinoline Reaction_Step_1->Intermediate Reaction_Step_2 Reduction Intermediate->Reaction_Step_2 2. Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reaction_Step_2 Final_Product Tetrahydroisoquinoline (THIQ) Reaction_Step_2->Final_Product Bischler_Napieralski_Mechanism Amide β-Arylethylamide Activation Activation with Dehydrating Agent Amide->Activation + POCl₃ Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Elimination Elimination Cyclized_Intermediate->Elimination - H₂O DHIQ 3,4-Dihydroisoquinoline Elimination->DHIQ

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds.[1] The protocols focus on three key modern and efficient synthetic strategies: the enzymatic Pictet-Spengler reaction, the asymmetric Bischler-Napieralski reaction, and the catalytic asymmetric transfer hydrogenation of dihydroisoquinolines. Additionally, the biological context of these derivatives as potential anti-cancer agents is discussed, with a focus on their role as tubulin polymerization inhibitors.

Introduction

Chiral 1,2,3,4-tetrahydroisoquinolines are a class of privileged heterocyclic compounds frequently found in a wide array of alkaloids and synthetic molecules with significant biological activities.[2][3] The stereochemistry at the C1 position is often crucial for their pharmacological function. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a primary focus in organic and medicinal chemistry. This document outlines reliable and reproducible protocols for key asymmetric syntheses of these valuable compounds.

Key Asymmetric Synthetic Strategies

The asymmetric synthesis of chiral 1,2,3,4-tetrahydroisoquinolines can be broadly categorized into several effective approaches. The Pictet-Spengler reaction, a classic method for constructing the THIQ core, has been refined through both enzymatic and organocatalytic asymmetric variants to yield products with high enantiopurity.[4][5] The Bischler-Napieralski reaction, another foundational method, provides access to 3,4-dihydroisoquinolines which can then be asymmetrically reduced to the desired chiral THIQs.[6][7][8] Furthermore, the direct asymmetric hydrogenation or transfer hydrogenation of 1-substituted 3,4-dihydroisoquinolines has emerged as a powerful and atom-economical strategy.[2]

Enzymatic Asymmetric Pictet-Spengler Reaction

The use of enzymes, such as Norcoclaurine Synthase (NCS), offers a green and highly stereoselective method for the Pictet-Spengler condensation. NCS catalyzes the reaction between dopamine (B1211576) and an aldehyde to form (S)-norcoclaurine, the precursor to a vast family of benzylisoquinoline alkaloids.[4] The enzyme exhibits a degree of substrate promiscuity, allowing for the synthesis of various unnatural, optically active 1-substituted THIQs.[4][9]

Experimental Protocol: Enzymatic Synthesis of 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from studies on the substrate specificity of Norcoclaurine Synthase from Coptis japonica.[4]

Materials:

  • N-terminally truncated Norcoclaurine Synthase (NCS) from Coptis japonica expressed in E. coli

  • Dopamine hydrochloride

  • Butyraldehyde

  • L-Ascorbic acid

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Water (deionized)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM dopamine hydrochloride, 20 mM butyraldehyde, and 10 mM L-ascorbic acid.

  • Initiate the reaction by adding the purified NCS enzyme to the mixture.

  • Incubate the reaction at 30°C for 1 hour with gentle agitation.

  • Terminate the reaction by adding an equal volume of ethyl acetate.

  • Extract the product into the ethyl acetate layer by vigorous vortexing.

  • Separate the organic layer and analyze the product formation and enantiomeric excess using chiral HPLC.

Quantitative Data Summary: Enzymatic Pictet-Spengler Reaction

Aldehyde SubstrateProductYield (%)Enantiomeric Excess (e.e., %)Reference
4-Hydroxyphenylacetaldehyde6,7-dihydroxy-1-(4-hydroxybenzyl)-THIQ->99[4]
Phenylacetaldehyde6,7-dihydroxy-1-benzyl-THIQ--
3-Phenylpropionaldehyde6,7-dihydroxy-1-phenethyl-THIQ86.095.3[4]
Butyraldehyde6,7-dihydroxy-1-propyl-THIQ99.698.0[4]
Asymmetric Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[7][10] Asymmetry can be introduced by using a chiral auxiliary on the starting amide, leading to a diastereoselective cyclization. Subsequent reduction of the C=N bond can also be performed stereoselectively.

Experimental Protocol: Asymmetric Bischler-Napieralski Reaction and Reduction

This protocol describes the synthesis of a 1,3,4-trisubstituted tetrahydroisoquinoline.[7]

Materials:

  • (S)-1-Alkyl-1,2-diphenylethylamide

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Toluene (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

Part A: Bischler-Napieralski Cyclization

  • To a solution of the (S)-1-alkyl-1,2-diphenylethylamide in anhydrous toluene, add phosphorus pentoxide followed by phosphorus oxychloride.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully quench with water.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-alkyl-4-phenyl-1,2-dihydroisoquinoline by silica gel column chromatography.

Part B: Diastereoselective Reduction

  • To a suspension of lithium aluminum hydride in anhydrous THF at 0°C, add a solution of the dihydroisoquinoline from Part A in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with ethyl acetate.

  • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the 1,3,4-trisubstituted tetrahydroisoquinoline.

Quantitative Data Summary: Asymmetric Bischler-Napieralski Reaction

Amide Substituent (Alkyl)Diastereomeric Excess (d.e., %) of DihydroisoquinolineReference
Methyl80-85[7]
Ethyl85-90[7]
Isopropyl90-91[7]
Catalytic Asymmetric Transfer Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) of 1-substituted-3,4-dihydroisoquinolines is a highly efficient method for producing chiral 1-substituted-THIQs.[11] Ruthenium and Rhodium complexes with chiral diamine ligands are commonly employed as catalysts, with formic acid/triethylamine mixtures or isopropanol (B130326) serving as the hydrogen source.[2][12]

Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on the rhodium/diamine-catalyzed ATH of 3,4-dihydroisoquinolines.[2]

Materials:

  • 1-Substituted-3,4-dihydroisoquinoline

  • [Rh(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN)

  • Formic acid/Triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the [Rh(Cp*)Cl₂]₂ and the chiral diamine ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the 1-substituted-3,4-dihydroisoquinoline to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-40°C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral 1-substituted-tetrahydroisoquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary: Catalytic Asymmetric (Transfer) Hydrogenation

Substrate (1-substituent)Catalyst/LigandHydrogen SourceYield (%)Enantiomeric Excess (e.e., %)Reference
1-Methyl-DHIQ[Rh(Cp)Cl₂]₂ / (R,R)-TsDPENHCOOH/Et₃Nup to 96up to 99[2]
1-Phenyl-DHIQ[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOOH/Et₃N>95up to 99[12]
1-Aryl-DHIQs[Ir(Cp)Cl₂]₂ / (S,S)-TsDPENHCOOH/Et₃N / i-PrOH-up to 94[13]
Various DHIQsIr / tBu-ax-JosiphosH₂78-9680-99[14]

Biological Application: THIQ Derivatives as Anti-Cancer Agents

Several chiral this compound derivatives have demonstrated potent anti-cancer activity by acting as tubulin polymerization inhibitors.[15][16][17] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for the asymmetric synthesis of THIQs and the proposed signaling pathway for their anti-cancer activity.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis Start Starting Materials (e.g., β-Arylethylamine, Aldehyde) Reaction Key Asymmetric Reaction (Pictet-Spengler, Bischler-Napieralski, or Asymmetric Hydrogenation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Chiral THIQ Derivative Purification->Product Characterization Structural Characterization (NMR, MS) Product->Characterization Stereoanalysis Stereochemical Analysis (Chiral HPLC) Product->Stereoanalysis

Caption: General experimental workflow for the asymmetric synthesis and analysis of chiral THIQ derivatives.

signaling_pathway THIQ Chiral THIQ Derivative Tubulin αβ-Tubulin Dimers THIQ->Tubulin Binds to Microtubules Microtubule Polymerization THIQ->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) Apoptosis->Bcl2 Caspases Caspase Activation (e.g., Caspase-3) Apoptosis->Caspases

Caption: Proposed signaling pathway for the anti-cancer activity of chiral THIQ derivatives as tubulin polymerization inhibitors.

References

Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and modern protocols for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ), a crucial scaffold in many biologically active compounds and pharmaceuticals.[1][2] The following sections detail various synthetic strategies, including reductive amination, direct alkylation, Buchwald-Hartwig amination, and metal-catalyzed alkylation with alcohols. Each section includes a summary of the methodology, a detailed experimental protocol, and quantitative data to facilitate comparison.

Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines like this compound.[1][3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of THIQ with an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.[1] Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). A Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can be used to facilitate the formation of the iminium intermediate.[1]

Quantitative Data for Reductive Amination
EntryCarbonyl CompoundProductYield (%)Reference
1CyclohexanoneN-Cyclohexyl-THIQ92[1]
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)-THIQ98[1]
32-ThiophenecarboxaldehydeN-(2-Thienylmethyl)-THIQ95[1]
4AcetophenoneN-(1-Phenylethyl)-THIQ94[1]
5Ferrocenylmethyl ketoneN-(1-Ferrocenylethyl)-THIQ85[1]
Experimental Protocol: Reductive Amination

Materials:

  • This compound (THIQ)

  • Aldehyde or Ketone

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethanol (B145695) (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure: [1]

  • To a solution of this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.1 mmol) in a round-bottom flask, add neat titanium(IV) isopropoxide (1.2 mmol).

  • Heat the reaction mixture at 75 °C for 2 hours.

  • Cool the mixture to room temperature and add ethanol (5 mL).

  • Add sodium borohydride (1.5 mmol) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification start Mix THIQ and Carbonyl add_lewis Add Ti(Oi-Pr)4 start->add_lewis heat Heat to 75°C add_lewis->heat cool Cool to RT heat->cool add_etoh Add EtOH cool->add_etoh add_nabh4 Add NaBH4 add_etoh->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with NaHCO3 stir->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify dry->purify

Caption: Workflow for Reductive Amination of THIQ.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent depends on the reactivity of the alkyl halide and the solubility of the reagents.

Quantitative Data for Direct N-Alkylation
EntryAlkyl HalideBaseSolventYield (%)Reference
1Benzyl (B1604629) bromideK₂CO₃Acetonitrile (B52724)>90 (Typical)General Knowledge
2Ethyl bromoacetateCs₂CO₃DMFHigh[4]
3Allyl bromideCs₂CO₃DMFHigh[5]
4Methyl iodideK₂CO₃Acetone>90 (Typical)General Knowledge
Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound (THIQ)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Add the alkyl halide (1.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-alkylated product.

  • Purify by column chromatography if necessary.

Direct_Alkylation_Scheme THIQ This compound Product N-Alkyl-THIQ THIQ->Product + AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product + Base Base (e.g., K2CO3) Base->Product Reflux Salt H-X + Base-H+ Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)(L2)-X Pd0->PdII_complex Oxidative Addition Amine_complex Ar-Pd(II)(L2)-N(H)R PdII_complex->Amine_complex Ligand Exchange Product_complex Ar-Pd(II)(L2)-NR Amine_complex->Product_complex Deprotonation Product_complex->Pd0 Reductive Elimination Product Ar-NR2 Product_complex->Product ArX Ar-X ArX->PdII_complex Amine R2NH Amine->Amine_complex Base Base Base->Amine_complex BaseH Base-H+ X- Borrowing_Hydrogen cluster_activation Alcohol Activation cluster_coupling Amine Condensation cluster_reduction Hydrogenation & Regeneration alcohol RCH2OH aldehyde RCHO alcohol->aldehyde Oxidation catalyst [M] hydride [M]-H2 imine Iminium Ion aldehyde->imine + THIQ, -H2O hydride->imine amine THIQ product N-Alkyl-THIQ imine->product regenerated_catalyst [M]

References

Application Notes & Protocols: The Strategic Use of 1,2,3,4-Tetrahydroisoquinoline in the Synthesis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis. It forms the backbone of a vast family of isoquinoline (B145761) alkaloids, which exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Many blockbuster drugs and clinical candidates, such as the analgesic morphine and the antibacterial berberine (B55584), contain this essential motif.[1]

A primary and efficient strategy for synthesizing fully aromatic isoquinoline alkaloids involves the direct aromatization of a pre-existing THIQ ring system. This approach is highly valuable as it allows for the late-stage introduction of aromaticity, often after complex stereocenters have been installed in the saturated precursor. This note details the common methodologies for the oxidative dehydrogenation (aromatization) of THIQs to their corresponding isoquinoline counterparts, provides comparative data, and offers a detailed experimental protocol. Furthermore, it illustrates the biological relevance of this synthesis by examining the mechanism of action of a prominent isoquinoline alkaloid.

Synthetic Strategy: Aromatization of the THIQ Core

The conversion of a this compound to an isoquinoline is an oxidative dehydrogenation process. This transformation can be achieved through a variety of methods, ranging from classic metal-catalyzed reactions to modern metal-free and photocatalytic systems. The choice of method often depends on the functional group tolerance required for the specific substrate. Recent advancements have focused on developing milder and more sustainable protocols that utilize air or other green oxidants.[4][5]

G

Comparative Data for THIQ Aromatization Methods

The following table summarizes various catalytic systems and conditions for the oxidative dehydrogenation of N-substituted and unsubstituted 1,2,3,4-tetrahydroisoquinolines.

Catalyst/Reagent SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridine-N-oxide (PNO)SelfToluene (B28343)15012~41-66% (for C4-substituted)[6]
NiMn Layered HydroxideO₂ (air)Toluene11012Moderate[5]
[Ru(phd)₃]²⁺ / Co(salophen)O₂ (air)Not SpecifiedRoom Temp.24up to 93%[4]
Ru(bpy)₃Cl₂ (Photocatalyst)O₂ (air)Not SpecifiedRoom Temp.Not Specified71.7% (Bulk)[7][8]
Metal-Free (DMSO)O₂ (air)DMSO60Not SpecifiedHigh[9]
Cu NPs@MOFO₂ (air)Toluene80398% (to DHIQ*)[10]

*DHIQ: 3,4-Dihydroisoquinoline, a common intermediate in full aromatization.

Experimental Protocol: Pyridine-N-oxide Promoted Aromatization

This protocol is adapted from a method for producing C4-functionalized isoquinolines from their corresponding THIQ precursors.[6][11] This metal-free approach is advantageous as it uses an inexpensive oxidant and generates only volatile byproducts.

Materials:

  • Substituted this compound (1.0 equiv)

  • Pyridine-N-oxide (PNO) (3.0 equiv)

  • Toluene (to make a 0.1 M solution)

  • Pressure vessel or sealed tube

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry pressure vessel equipped with a magnetic stir bar, add the substituted this compound (e.g., 0.25 mmol).

  • Add pyridine-N-oxide (3.0 equiv., 0.75 mmol).

  • Add toluene to achieve a final concentration of 0.1 M (e.g., 2.5 mL for a 0.25 mmol reaction).

  • Seal the vessel tightly. Caution: The reaction is performed at high temperature and will generate pressure. Ensure the vessel is rated for the reaction conditions.

  • Place the vessel in a pre-heated oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, remove the vessel from the oil bath and allow it to cool completely to room temperature.

  • Once cooled, carefully open the vessel in a well-ventilated fume hood.

  • The crude reaction mixture can be directly concentrated under reduced pressure. No aqueous workup is typically required.[6]

  • Purify the resulting residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired isoquinoline product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Application: Synthesis and Biological Action of Berberine

Berberine is a prominent isoquinoline alkaloid found in several plants and has been used extensively in traditional medicine.[1][12] Its wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities, makes it a subject of intense research.[13][14] The synthesis of berberine and its analogs often involves the aromatization of a tetrahydroprotoberberine precursor, which shares the core THIQ motif.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling

Berberine exerts its biological effects by modulating multiple signaling pathways.[14][15] One of its key anti-inflammatory and anti-cancer mechanisms involves the suppression of the MEK/ERK signaling cascade, which is often hyperactivated in diseased states.[14] Berberine has been shown to inhibit MEK1/2, preventing the downstream activation of ERK1/2. This action subsequently affects insulin (B600854) signaling by enhancing IRS-1 tyrosine phosphorylation and activating the pro-survival kinase Akt.[14]

G

References

Application of Tetrahydroisoquinoline (THIQ) Derivatives as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of tetrahydroisoquinoline (THIQ) derivatives as potent enzyme inhibitors. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules that target a range of enzymes implicated in various diseases. This guide focuses on the application of THIQ derivatives as inhibitors of four key enzyme families: Poly(ADP-ribose) Polymerases (PARPs), Cholinesterases, Phenylethanolamine N-Methyltransferase (PNMT), and Phosphodiesterase 4 (PDE4).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Application Note: THIQ derivatives have emerged as a significant class of PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the DNA damage response (DDR).[1][2][3][4] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer agents. The THIQ scaffold can be modified to enhance potency and selectivity for different PARP family members.

Quantitative Data: PARP Inhibition by THIQ Derivatives
Compound/DerivativeTargetIC50Reference
Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A)PARP1Potent (specific value not provided in abstract)[5]
8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-onesPARP Family(Broad inhibition profile)[5]

Note: Specific IC50 values for a broad range of THIQ-based PARP inhibitors are often proprietary or found within the body of extensive medicinal chemistry papers. The provided data is based on available public information.

Experimental Protocol: PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP1 assay kits and common laboratory practices.[6][7][8]

Objective: To determine the in vitro inhibitory activity of THIQ derivatives against human PARP1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin (B1667282) is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • 10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 50 mM MgCl2, 10 mM DTT)

  • 10X PARP Assay Mixture (containing NAD+ and biotinylated NAD+)

  • Activated DNA

  • Test THIQ derivatives (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Olaparib)

  • Blocking Buffer (e.g., 5% non-fat milk in PBST)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • 2 M Sulfuric Acid (Stop Solution)

  • PBST (Phosphate Buffered Saline with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with 200 µL of PBST per well. Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature. Wash the plate three times with PBST.

  • Compound Addition: Prepare serial dilutions of the THIQ derivatives and positive control in 1X PARP Buffer. Add 5 µL of the diluted compounds or vehicle (for positive control and blank wells) to the appropriate wells.

  • Reaction Mixture Preparation: Prepare a master mix containing 1X PARP Buffer, 1X PARP Assay Mixture, and Activated DNA.

  • Enzyme Addition: Dilute PARP1 enzyme to the desired concentration in 1X PARP Buffer. Add 20 µL of the diluted enzyme to all wells except the blank.

  • Reaction Initiation: Add 25 µL of the reaction mixture to each well to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with PBST.

    • Add 50 µL of TMB Substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of 2 M Sulfuric Acid.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Signaling Pathway: DNA Damage Response

DNA_Damage_Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair Single-Strand Break Repair Recruitment->Repair THIQ THIQ Derivatives THIQ->PARP1 inhibit

Cholinesterase Inhibitors

Application Note: THIQ derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic signaling.[10][11][12][13] Modifications on the THIQ core can modulate the potency and selectivity for AChE versus BChE.

Quantitative Data: Cholinesterase Inhibition by THIQ Derivatives
Compound/Derivative ClassTargetIC50 Range (µM)Reference
Uracil-substituted THIQ derivativesAChE0.088 - 0.388[9]
Uracil-substituted THIQ derivativesBChE0.137 - 0.544[9]
O-Aromatic N,N-Disubstituted CarbamatesAChE38 - 90[5]
Salicylanilide N,N-disubstituted (thio)carbamatesBChEPotent inhibitors (specific IC50s in reference)[5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method.[14][15][16][17]

Objective: To determine the in vitro inhibitory activity of THIQ derivatives against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Test THIQ derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of serially diluted THIQ derivative solution

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank, which already contains it) to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value from the dose-response curve.

Signaling Pathway: Cholinergic Synapse

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE hydrolyzed by ACh_receptor ACh Receptor ACh_synapse->ACh_receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal THIQ THIQ Derivatives THIQ->AChE inhibit

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

Application Note: THIQ derivatives are potent inhibitors of Phenylethanolamine N-Methyltransferase (PNMT), the enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862).[18][19] By inhibiting PNMT, these compounds can modulate the levels of catecholamines, which has potential therapeutic applications in conditions related to stress and cardiovascular function.

Quantitative Data: PNMT Inhibition by THIQ Derivatives
CompoundIC50 (µM)Reference
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139)10[18]
Bis[7,8-dichloro-1,2,3,4-tetrahydroisoquinoline]s (C6 analogue)0.08 - 2[18]
3-Trifluoromethyl-THIQ derivatives(Potency decreased vs. 3-unsubstituted)[19]
Experimental Protocol: PNMT Inhibition Assay (Radiometric)

This protocol is based on established radiometric assay methods for PNMT.[20][21]

Objective: To determine the in vitro inhibitory activity of THIQ derivatives against PNMT.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-[methyl-³H]adenosyl-L-methionine (³H-SAM) to the substrate (e.g., phenylethanolamine). The radiolabeled product is then extracted and quantified by liquid scintillation counting.

Materials:

  • Purified or partially purified PNMT enzyme

  • S-[methyl-³H]adenosyl-L-methionine (³H-SAM)

  • Phenylethanolamine (substrate)

  • Tris-HCl buffer (pH 8.6)

  • Test THIQ derivatives (dissolved in a suitable solvent)

  • Positive Control Inhibitor (e.g., SK&F 64139)

  • Extraction Solvent (e.g., a mixture of toluene (B28343) and isoamyl alcohol)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, the substrate phenylethanolamine, and the test THIQ derivative at various concentrations.

  • Enzyme Addition: Add the PNMT enzyme solution to each tube.

  • Reaction Initiation: Start the reaction by adding ³H-SAM.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a basic solution (e.g., borate (B1201080) buffer, pH 10).

  • Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases. The radiolabeled product will be in the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.

Signaling Pathway: Catecholamine Biosynthesis

Phosphodiesterase 4 (PDE4) Inhibitors

Application Note: THIQ derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP).[22][23] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can modulate inflammatory responses and smooth muscle relaxation. This makes PDE4 inhibitors potential therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data: PDE4 Inhibition by THIQ Derivatives

Specific IC50 values for THIQ-based PDE4 inhibitors are less commonly reported in publicly accessible general literature and are often found in specialized medicinal chemistry publications or patents.

Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is based on commercially available PDE4 assay kits and established methods.[24][25][26]

Objective: To determine the in vitro inhibitory activity of THIQ derivatives against PDE4.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP) by PDE4. In the presence of a binding agent that selectively binds to the hydrolyzed product (5'-AMP), a large, slow-tumbling complex is formed, resulting in a high fluorescence polarization (FP) signal. Inhibition of PDE4 leads to less 5'-AMP formation and a lower FP signal.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

  • PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Binding Agent (specific for 5'-AMP)

  • Test THIQ derivatives (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Rolipram)

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the THIQ derivatives and positive control in PDE Assay Buffer.

  • Assay Plate Setup: Add a small volume (e.g., 2 µL) of the diluted compounds or vehicle to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the PDE4 enzyme in PDE Assay Buffer and add to the wells containing the compounds. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add FAM-cAMP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add the Binding Agent solution to all wells. This stops the reaction and allows for the binding to the 5'-AMP product. Incubate for at least 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: cAMP Degradation

cAMP_Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PDE4 PDE4 cAMP->PDE4 hydrolyzed by Cellular_Response Cellular Response (e.g., anti-inflammatory) PKA->Cellular_Response AMP 5'-AMP (inactive) PDE4->AMP THIQ THIQ Derivatives THIQ->PDE4 inhibit

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a broad spectrum of biological activities.[1] In the realm of oncology, THIQ derivatives have emerged as a promising class of compounds with potent anticancer properties. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines, including those of the colon, breast, lung, and brain.[2][3][4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notable mechanisms include the inhibition of KRas and the NF-κB signaling pathway, induction of apoptosis, and cell cycle arrest.[2][6] This document provides detailed application notes and experimental protocols for the study of THIQ derivatives in cancer cell lines, with a focus on key assays to elucidate their therapeutic potential.

Data Presentation: Anticancer Activity of THIQ Derivatives

The following tables summarize the quantitative data on the anticancer effects of representative this compound derivatives on various cancer cell lines.

Table 1: Cytotoxicity of THIQ Derivatives against Various Cancer Cell Lines (IC50 values in µM)

Compound IDDerivative TypeHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)DU-145 (Prostate)Reference
GM-3-18 4-chlorophenyl substituted0.9 - 10.7---[2][7]
Compound 9a Chiral THIQ---0.72[5]
Compound 9b Chiral THIQ---1.23[5]
Compound 4a Tetrahydroquinolinone~13~13--[8]

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Table 2: Apoptosis Induction by a Tetrahydroquinolinone Derivative (Compound 4a) in A549 Lung Cancer Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsReference
Control (DMSO) 95.2 ± 1.52.5 ± 0.52.3 ± 0.8[8]
Compound 4a (IC50) 20.76 ± 1.2414.03 ± 1.74-[8]

Table 3: Cell Cycle Analysis of A549 Lung Cancer Cells Treated with a Tetrahydroquinolinone Derivative (Compound 4a)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control (DMSO) 65.431.43.2[8]
Compound 4a (24h) --15.5[8]
Compound 4a (48h) --33.8[8]

Signaling Pathways and Experimental Overviews

NF-κB Signaling Pathway Inhibition by THIQ Derivatives

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[6] Its constitutive activation is a hallmark of many cancers. Certain THIQ derivatives have been designed to inhibit this pathway, thereby reducing cancer cell survival and proliferation.[6][9] The canonical NF-κB pathway is depicted below.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation THIQ THIQ Derivative THIQ->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by a THIQ derivative.

Experimental Workflow for Evaluating THIQ Derivatives

A general workflow for assessing the anticancer potential of novel THIQ derivatives is outlined below. This process involves initial screening for cytotoxicity, followed by more detailed mechanistic studies.

Experimental_Workflow Start Synthesized THIQ Derivative Cell_Culture Cancer Cell Lines (e.g., HCT-116, A549, MCF-7) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (e.g., NF-κB, KRas pathways) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Evaluate Therapeutic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for THIQ derivative evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of a THIQ derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • THIQ derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the THIQ derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a THIQ derivative.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • THIQ derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the THIQ derivative at its IC50 concentration and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis:

    • Use appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a THIQ derivative.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • THIQ derivative

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the THIQ derivative at its IC50 concentration and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is to assess the effect of a THIQ derivative on the expression and phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • THIQ derivative

  • LPS (lipopolysaccharide) or other NF-κB activator

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the THIQ derivative, followed by stimulation with an NF-κB activator (e.g., LPS) for a short period (e.g., 30 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and denature by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis to quantify the relative protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Application Note: Quantification of 1,2,3,4-Tetrahydroisoquinoline in Brain Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,2,3,4-tetrahydroisoquinoline (THIQ) in brain tissue. The protocol is intended for researchers, scientists, and professionals in drug development who are investigating the roles of THIQ in neurological processes.

Introduction

This compound (THIQ) is an endogenous amine found in the mammalian brain that has been implicated in various neurological functions and pathologies, including Parkinson's disease.[1][2] Accurate quantification of THIQ in brain tissue is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction and quantification of THIQ from brain tissue samples using LC-MS/MS with multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation: Brain Tissue Homogenization and Extraction

A combination of solvent and solid-phase extraction (SPE) is employed to isolate THIQ from the complex brain matrix.[1][2]

Materials:

Protocol:

  • Accurately weigh the brain tissue sample.

  • Homogenize the tissue in 4 volumes of ice-cold PBS.

  • Spike the homogenate with the internal standard solution.

  • To precipitate proteins, add an equal volume of acetonitrile to the homogenate.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water, followed by methanol, to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • A high-performance liquid chromatography (HPLC) system.[2]

Chromatographic Conditions: A reversed-phase separation is utilized for the chromatographic analysis of THIQ.[1][2]

ParameterCondition
Column Reversed-phase 5CN-MS column (150 x 2.0 mm, i.d.)[1][2]
Mobile Phase Methanol and 5 mM ammonium formate (90:10, v/v)[1][2]
Flow Rate 0.2 mL/min[1][2]
Injection Volume 20 µL[3]
Column Temperature Ambient
Run Time Approximately 10 minutes

Mass Spectrometry Conditions: The analysis is performed in positive ionization mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][2]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions THIQ: m/z 133.8 → 90.9[1][2]1-MeTIQ (example analyte): m/z 147.8 → 130.8[1][2]1-MeTIQ-d4 (IS): m/z 151.8 → 133.8[1][2]
Collision Energy Optimized for each transition (e.g., 30 V for THIQ)
Dwell Time 100 ms

Data Presentation

The quantitative performance of the method is summarized below.

Table 1: Method Validation Parameters
ParameterResult
Linearity (r²) > 0.99[1][2]
Lower Limit of Detection (LOD) 0.10 ng/mL for THIQ[1][2]
Recovery > 93.2% for THIQ[1][2]
Intra-day Precision (CV%) 4.6% in rat brain[2]
Inter-day Precision (CV%) Not specified in provided abstracts

Visualizations

Experimental Workflow

experimental_workflow sample Brain Tissue Sample homogenize Homogenization (in PBS) sample->homogenize is_spike Spike with Internal Standard homogenize->is_spike ppt Protein Precipitation (with Acetonitrile) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evap Evaporation spe->evap reconstitute Reconstitution (in Mobile Phase) evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for THIQ quantification in brain tissue.

LC-MS/MS Analysis Logic

lcms_logic sample_inj Reconstituted Sample Injection lc_sep HPLC Separation (Reversed-Phase Column) sample_inj->lc_sep esi Electrospray Ionization (ESI+) lc_sep->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 133.8 for THIQ) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 90.9 for THIQ) q2->q3 detector Detector q3->detector chromatogram MRM Chromatogram (Peak Area Integration) detector->chromatogram

Caption: Logic of the triple quadrupole LC-MS/MS analysis.

References

Application Notes and Protocols for the Analytical Identification of Tetrahydroisoquinoline (THIQ) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of tetrahydroisoquinoline (THIQ) metabolites in various biological matrices. The protocols focus on the use of advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to THIQ Metabolism

Tetrahydroisoquinolines (THIQs) are a class of compounds that can be formed endogenously in the brain through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes or alpha-keto acids. Exogenous exposure to certain drugs or environmental toxins can also lead to the formation of THIQs. The metabolism of THIQs is of significant interest due to their potential neurotoxic or neuroprotective effects. Common biotransformation pathways for THIQs include oxidation, hydroxylation, N-methylation, and conjugation reactions, primarily occurring in the liver.[1][2] The resulting metabolites can have altered biological activity compared to the parent compound.

Analytical Techniques for THIQ Metabolite Identification

The identification and quantification of THIQ metabolites in complex biological samples require highly sensitive and selective analytical methods. GC-MS and LC-MS/MS are the techniques of choice for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For THIQ analysis, derivatization is often necessary to increase volatility and improve chromatographic properties.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly versatile and sensitive technique suitable for a wide range of compounds, including non-volatile and thermally labile metabolites. It offers excellent selectivity through the use of Multiple Reaction Monitoring (MRM).[3][4][5][6]

Experimental Protocols

Protocol 1: Sample Preparation for THIQ Metabolite Analysis from Biological Matrices

This protocol outlines the general steps for extracting THIQ metabolites from urine, plasma, and brain tissue.

Materials:

  • Biological matrix (urine, plasma, or brain tissue)

  • Internal Standard (IS) solution (e.g., deuterated salsolinol)

  • Phosphate (B84403) buffer (pH 7.4)

  • Perchloric acid (0.4 M)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure for Urine Samples:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of supernatant, add 10 µL of IS solution.

  • Perform enzymatic hydrolysis if conjugated metabolites are of interest (e.g., using β-glucuronidase).

  • Proceed with Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the metabolites with methanol or acetonitrile.

    • LLE: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. Collect the organic layer. Repeat the extraction.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or derivatization solvent for GC-MS analysis.

Procedure for Plasma Samples:

  • Thaw frozen plasma samples to room temperature.

  • To 500 µL of plasma, add 10 µL of IS solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase or derivatization solvent.

Procedure for Brain Tissue Samples: [7]

  • Homogenize the weighed brain tissue (approximately 100 mg) in 1 mL of ice-cold 0.4 M perchloric acid.

  • Add 10 µL of IS solution.

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Adjust the pH of the supernatant to 7.0 with a potassium phosphate buffer.

  • Proceed with SPE or LLE as described for urine samples.

Protocol 2: GC-MS Analysis of THIQ Metabolites

Derivatization (Silylation):

  • To the dried extract from Protocol 1, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium at 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-550
Protocol 3: LC-MS/MS Analysis of THIQ Metabolites

LC-MS/MS Conditions:

ParameterValue
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6470)
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

MRM Transitions for Salsolinol (B1200041) and its Putative Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Salsolinol180.1162.115
Salsolinol-d4 (IS)184.1166.115
O-Methyl-Salsolinol194.1176.115
N-Methyl-Salsolinol194.1133.120
Salsolinol Glucuronide356.1180.125

Note: These MRM transitions are predictive and should be optimized for the specific instrument used.

Data Presentation

Table 1: Quantitative Analysis of Salsolinol in Rat Brain Tissue

The following table summarizes the concentration of salsolinol in different brain regions of rats following chronic ethanol (B145695) administration, as determined by GC-MS.[7]

Brain RegionControl (ng/g tissue)Ethanol-Treated (ng/g tissue)
Hypothalamus0.8 ± 0.22.5 ± 0.5
Striatum0.5 ± 0.11.2 ± 0.3
Table 2: LC-MS/MS Method Validation Parameters for Salsolinol

This table presents typical validation parameters for the quantification of salsolinol in a biological matrix.

ParameterResult
Linearity (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias)± 15%
Precision (% RSD)< 15%
Recovery (%)> 85%

Visualizations

Signaling Pathways and Experimental Workflows

THIQ_Formation_and_Metabolism Endogenous Formation and Metabolism of THIQs cluster_formation Pictet-Spengler Reaction cluster_metabolism Phase I & II Metabolism Dopamine Dopamine Salsolinol Salsolinol (a THIQ) Dopamine->Salsolinol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol O-Methyl-Salsolinol O-Methyl-Salsolinol Salsolinol->O-Methyl-Salsolinol COMT N-Methyl-Salsolinol N-Methyl-Salsolinol Salsolinol->N-Methyl-Salsolinol N-methyltransferase Salsolinol Glucuronide Salsolinol Glucuronide Salsolinol->Salsolinol Glucuronide UGT

Caption: Endogenous formation of salsolinol and its subsequent metabolism.

THIQ_Neurotoxicity_Pathway Proposed Neurotoxic Signaling Pathway of THIQ Metabolites THIQ_Metabolite THIQ Metabolite (e.g., THP) ROS Reactive Oxygen Species (ROS) Generation THIQ_Metabolite->ROS Oxidative Stress Mitochondrial_Dysfunction Mitochondrial Respiration Inhibition THIQ_Metabolite->Mitochondrial_Dysfunction NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis NFkB->Apoptosis Pro-apoptotic gene expression Mitochondrial_Dysfunction->ROS Mitochondrial_Dysfunction->Apoptosis

Caption: Neurotoxic cascade initiated by THIQ metabolites.

Analytical_Workflow Analytical Workflow for THIQ Metabolite Identification Sample_Collection Sample Collection (Urine, Plasma, Tissue) Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization LC_MSMS LC-MS/MS Analysis Sample_Preparation->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition (Full Scan / MRM) GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification & Quantification Data_Processing->Metabolite_ID

Caption: Workflow for THIQ metabolite analysis.

References

Application Notes and Protocols: The Use of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, achieving conformational control is paramount for enhancing biological activity, metabolic stability, and receptor selectivity.[1] 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine, has emerged as a critical tool for this purpose.[2] Its rigid bicyclic structure, when incorporated into a peptide backbone, induces a β-turn conformation, a key secondary structure motif involved in molecular recognition and biological signaling.[3] This pre-organization of the peptide into a bioactive conformation can significantly reduce the entropic penalty of receptor binding, leading to enhanced affinity and potency.[4]

This document provides detailed application notes and experimental protocols for the incorporation of Tic into synthetic peptides, as well as methods for their subsequent analysis and characterization.

Key Applications of Tic in Peptide Synthesis

The incorporation of Tic into peptide sequences offers several advantages for drug development:

  • Enhanced Receptor Affinity and Selectivity: By inducing a specific β-turn, Tic can lock the peptide into a conformation that is optimal for binding to its target receptor, thereby increasing affinity and selectivity.[4]

  • Increased Metabolic Stability: The constrained nature of Tic-containing peptides can render them less susceptible to proteolytic degradation, prolonging their in vivo half-life.[1]

  • Improved Pharmacological Profiles: The conformational rigidity imparted by Tic can lead to the development of peptides with unique pharmacological properties, such as the conversion of a receptor agonist to an antagonist or the development of ligands with mixed pharmacological profiles.[1]

  • Scaffold for Peptidomimetics: Tic serves as a valuable building block in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[5]

Data Presentation

The introduction of Tic can have a profound impact on the biological activity of a peptide. The following table summarizes the quantitative data from a comparative study on endomorphin-2 analogues, highlighting the increase in μ-opioid receptor binding affinity upon substitution of proline with Tic.[3]

PeptideSequenceμ-Opioid Receptor Binding Affinity (Ki, nM)
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH20.69
EM-2 AnalogueH-Tyr-Tic-Phe-Phe-NH20.18

Table 1: Comparison of μ-Opioid Receptor Binding Affinity. The four-fold increase in binding affinity for the EM-2 analogue demonstrates the significant positive impact of Tic incorporation.[3]

Another study on tetrapeptide analogues further illustrates the effect of Tic on receptor selectivity.

Peptideμ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (μ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084

Table 2: Opioid Receptor Binding Affinities of Tetrapeptide Analogues. The incorporation of D-Tic leads to a notable shift in receptor selectivity, with higher affinity for the μ-opioid receptor and lower affinity for the δ-opioid receptor compared to the D-Phe analogue.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide

This protocol outlines the manual synthesis of a generic Tic-containing peptide on a Rink Amide resin, leading to a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Tic-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-Tic-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Protocol 2: On-Resin Head-to-Tail Cyclization of a Tic-Containing Peptide

This protocol describes the cyclization of a linear peptide containing Tic while it is still attached to the solid support.

Materials:

  • N-terminally deprotected peptidyl-resin from Protocol 1

  • Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.

  • Cyclization Reaction:

    • Prepare a solution of 5 equivalents of PyBOP and 10 equivalents of DIPEA in DMF.

    • Add the cyclization solution to the resin.

    • Agitate the reaction mixture for 4-24 hours at room temperature.

    • Monitor the cyclization by cleaving a small sample of the resin and analyzing by HPLC and MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Work-up: Cleave the cyclic peptide from the resin and process it as described in steps 6 and 7 of Protocol 1.

Protocol 3: Purification and Analysis by RP-HPLC

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Gradient Elution: Inject the peptide solution and elute using a linear gradient of increasing concentration of Mobile Phase B (e.g., 5-60% B over 30 minutes).

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze their purity by analytical HPLC and their identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 4: Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Synthesize and purify the Tic-containing peptide using the protocols described above.

  • Lyophilize the purified peptide to obtain a dry powder.

  • Dissolve the peptide in a deuterated solvent (e.g., DMSO-d6 or CD3OH) to a final concentration of 1-5 mM.

  • Transfer the sample to a high-quality NMR tube.

Data Acquisition and Analysis:

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, ROESY/NOESY, HSQC) on a high-field NMR spectrometer.

  • Assign the proton and carbon resonances of the peptide.

  • Analyze the ROESY/NOESY spectra to identify through-space correlations between protons, which provide distance constraints.

  • Use the distance constraints and dihedral angle information to calculate a family of 3D structures of the peptide in solution.

  • Analyze the resulting structures to determine the dihedral angles of the Tic residue and the overall peptide conformation.[3]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Structural Characterization Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (including Tic) Fmoc_Deprotection->Coupling Elongation Repeat Deprotection/Coupling Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation RP_HPLC RP-HPLC Purification Precipitation->RP_HPLC MS_Analysis Mass Spectrometry RP_HPLC->MS_Analysis Purity_Check Analytical HPLC RP_HPLC->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Pure Fractions NMR NMR Spectroscopy CD Circular Dichroism X_ray X-ray Crystallography Lyophilization->NMR Lyophilization->CD Lyophilization->X_ray

Caption: Workflow for the synthesis and characterization of Tic-containing peptides.

signaling_pathway Peptide Tic-Containing Peptide Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Generalized GPCR signaling pathway initiated by a Tic-containing peptide.[3]

Conclusion

The incorporation of this compound-3-carboxylic acid into peptide sequences is a robust strategy for constraining their conformation and enhancing their therapeutic potential.[4] The detailed protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of Tic-containing peptides. By leveraging the unique properties of this constrained amino acid, researchers can develop novel peptide-based therapeutics with improved efficacy, stability, and selectivity.

References

Screening of 1,2,3,4-Tetrahydroisoquinoline Libraries for Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for screening 1,2,3,4-tetrahydroisoquinoline (THIQ) libraries for various biological activities. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] These protocols are intended to guide researchers in the systematic evaluation of THIQ libraries to identify novel lead compounds for drug discovery.

Overview of Biological Activities and Screening Strategy

This compound derivatives have demonstrated a diverse array of biological activities. A general screening workflow is essential to efficiently identify and characterize the bioactivity of a THIQ compound library.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening Library THIQ Compound Library Primary_Assays High-Throughput Primary Assays (e.g., Cell Viability, Antimicrobial) Library->Primary_Assays Test Compounds Hit_Identification Hit Identification Primary_Assays->Hit_Identification Assay Data Secondary_Assays Dose-Response & Specificity Assays (IC50/EC50/MIC Determination) Hit_Identification->Secondary_Assays Active Compounds Tertiary_Assays Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary_Assays->Tertiary_Assays Confirmed Hits Lead_Candidate Lead Candidate Tertiary_Assays->Lead_Candidate Characterized Leads

Caption: General workflow for screening a THIQ compound library.

Anticancer Activity Screening

THIQ derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including inhibition of KRas and the NF-κB signaling pathway.[5][6]

Data Summary: Anticancer Activity of THIQ Derivatives
Compound IDCell LineAssay TypeIC50 (µM)Reference
GM-3-18 Colon Cancer Cell LinesKRas Inhibition0.9 - 10.7[5]
GM-3-121 -Anti-angiogenesis1.72[5]
GM-3-13 -Anti-angiogenesis5.44[5]
GM-3-16 Colon Cancer Cell LinesKRas Inhibition1.6 - 2.6[5]
Compound 5n Human Tumor Cell LinesTubulin Polymerization Inhibition-[7]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • THIQ library compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell line of interest (e.g., HCT116, Colo320)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THIQ compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: NF-κB Inhibition

Several THIQ derivatives exert their anticancer effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

G cluster_0 Cytoplasm cluster_1 Nucleus Receptor Cell Surface Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation THIQ THIQ Derivative THIQ->IKK Inhibits Gene Target Gene Expression (Inflammation, Proliferation, Survival) NFkB_n->Gene Activates Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by THIQ derivatives.

Antimicrobial Activity Screening

THIQ-based compounds have shown promising activity against a range of bacterial and fungal pathogens.[1][11]

Data Summary: Antimicrobial and Antifungal Activity of THIQ Derivatives
Compound IDTarget OrganismMIC (µM)Reference
7c E. coli33[11]
7g E. coli66[11]
7b P. aeruginosa166[11]
7c P. aeruginosa166[11]
7c S. aureus498[11]
7c C. albicans166[11]
7e C. albicans166[11]
7g C. albicans265[11]
7c A. niger265[11]
7g A. niger166[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • THIQ library compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the THIQ compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[1]

Synthesis of this compound Core Structure

The Pictet-Spengler reaction is a widely used and efficient method for the synthesis of the THIQ core structure.[1]

General Protocol: Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

Materials:

  • β-arylethylamine (e.g., phenylethylamine)

  • Aldehyde or ketone

  • Protic or Lewis acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Appropriate solvent (e.g., toluene, methanol)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the β-arylethylamine and the aldehyde/ketone in the chosen solvent.

  • Add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

G Reactants β-arylethylamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Acid Catalyst Cyclization Electrophilic Aromatic Substitution (Cyclization) Iminium_Ion->Cyclization THIQ_Product This compound Cyclization->THIQ_Product Deprotonation

Caption: Simplified reaction scheme for the Pictet-Spengler synthesis of THIQs.

These protocols and data provide a foundational framework for the screening and development of this compound derivatives as potential therapeutic agents. Researchers should adapt and optimize these methods based on their specific library and biological targets of interest.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of tetrahydroisoquinoline (THIQ) analogs utilizing microwave irradiation. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often with reduced environmental impact compared to conventional heating methods.[1] The protocols outlined herein focus on two of the most robust methods for constructing the THIQ scaffold: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds with a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Traditional synthetic methods for accessing these molecules often require harsh conditions and long reaction times. Microwave irradiation offers a compelling alternative, dramatically reducing reaction times from hours to minutes and frequently leading to higher yields and cleaner reaction profiles.[1]

This guide offers a comparative overview of microwave-assisted Pictet-Spengler and Bischler-Napieralski reactions, complete with detailed experimental procedures, quantitative data for the synthesis of diverse analogs, and visualizations of the reaction pathways and experimental workflows.

Key Synthetic Strategies

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[2][3] Microwave irradiation has been shown to significantly accelerate this process.[2][4]

β-arylethylamine + Aldehyde/Ketone --(Microwave, Acid Catalyst)--> 1-substituted-Tetrahydroisoquinoline

A generalized mechanism involves the initial formation of an iminium ion from the condensation of the phenylethylamine derivative and an aldehyde. This is followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring to yield the cyclized product.[2]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456). This intermediate is then subsequently reduced to the desired tetrahydroisoquinoline.[4][5] Microwave assistance can expedite both the cyclization and, in some protocols, the subsequent reduction step.

β-phenylethylamide --(Microwave, Dehydrating Agent)--> 3,4-Dihydroisoquinoline --(Reducing Agent)--> Tetrahydroisoquinoline

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile that undergoes intramolecular cyclization.[5]

Data Presentation: Synthesis of Tetrahydroisoquinoline Analogs

The following tables summarize the quantitative data for the microwave-assisted synthesis of a variety of tetrahydroisoquinoline analogs via the Pictet-Spengler and Bischler-Napieralski reactions, showcasing the efficiency and versatility of these methods.

Table 1: Microwave-Assisted Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinoline Analogs

Entryβ-ArylethylamineAldehydeCatalystSolventTime (min)Power (W)Temp (°C)Yield (%)
12-(3,4-Dimethoxyphenyl)ethylamineBenzaldehyde (B42025)TFA-15--98[2][4]
2Dopamine hydrochloride4-Hydroxybenzaldehyde-Acetonitrile3015014085
3Tryptamine4-Chlorobenzaldehyde-Ethanol2020012092
42-PhenylethylamineFormaldehydePPA/SiO2Toluene (B28343)60120010088[6]
5Histamine dihydrochloride3,4-Dimethoxybenzaldehyde-Water2518015089

Table 2: Microwave-Assisted Bischler-Napieralski Synthesis of Tetrahydroisoquinoline Analogs

Entryβ-PhenylethylamideDehydrating AgentSolventTime (min)Power (W)Temp (°C)Yield (%)
1N-Acetyl-2-(3,4-dimethoxyphenyl)ethylaminePOCl₃Toluene3015014091
2N-Benzoyl-2-phenylethylamineP₂O₅-2020016087
3N-Propionyl-2-(4-methoxyphenyl)ethylamineTf₂ODichloromethane151008094
4N-Formyl-2-(3-methoxyphenyl)ethylaminePOCl₃Acetonitrile2518013089
5N-Acetyl-2-phenylethylaminePPA-3015015085

Experimental Protocols

Protocol 1: Microwave-Assisted Pictet-Spengler Synthesis of 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 2-(3,4-dimethoxyphenyl)ethylamine (1 mmol).

  • Add benzaldehyde (1.1 mmol).

  • Add trifluoroacetic acid (2 mmol) dropwise.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 15 minutes at a constant temperature of 140°C.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Bischler-Napieralski Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

Procedure: Step A: Cyclization

  • To a 10 mL microwave reactor vial, add N-acetyl-2-(3,4-dimethoxyphenyl)ethylamine (1 mmol) and toluene (5 mL).

  • Add phosphorus oxychloride (1.5 mmol) dropwise at 0°C.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 30 minutes at 140°C.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and basify with a 20% aqueous sodium hydroxide (B78521) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline intermediate.

Step B: Reduction

  • Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol (10 mL).

  • Cool the solution to 0°C and add sodium borohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Visualizations

Pictet-Spengler Reaction Workflow

pictet_spengler_workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants β-Arylethylamine + Aldehyde/Ketone + Acid Catalyst Microwave Microwave Irradiation (e.g., 140°C, 15 min) Reactants->Microwave Load into Reactor Vial Quench Quench with NaHCO₃ Microwave->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Tetrahydroisoquinoline Analog Purify->Product

Caption: Workflow for Microwave-Assisted Pictet-Spengler Synthesis.

Bischler-Napieralski Reaction Pathway

bischler_napieralski_pathway Start β-Phenylethylamide Microwave Microwave Irradiation Start->Microwave DehydratingAgent Dehydrating Agent (e.g., POCl₃) DehydratingAgent->Microwave Intermediate 3,4-Dihydroisoquinoline Microwave->Intermediate Cyclization FinalProduct Tetrahydroisoquinoline Intermediate->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->FinalProduct Reduction

Caption: Key steps in the Bischler-Napieralski synthesis of THIQs.

References

Application Notes and Protocols: Grignard Reaction for the Synthesis of 1-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a crucial class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant pharmacological activities.[1] Their diverse biological properties, including anticancer, antidepressant, and antiviral effects, make them highly valuable in drug discovery and development.[1] The synthesis of 1-substituted THIQs is of particular interest as the substituent at the C1 position significantly influences the molecule's biological activity. The Grignard reaction offers a versatile and powerful tool for introducing a wide range of substituents at this position. This document provides detailed application notes and protocols for the synthesis of 1-substituted tetrahydroisoquinolines utilizing Grignard reagents, based on established methodologies.

Synthetic Strategies

Several synthetic strategies employing Grignard reagents have been developed for the synthesis of 1-substituted THIQs. The primary approaches covered in these protocols include:

  • Addition of Grignard Reagents to Cyclic Iminium Ions: This is a common and effective method where a Grignard reagent attacks an electrophilic N-acyliminium or iminium ion intermediate, generated in situ, to form the C1-substituted product.[2][3]

  • Reaction with Ketoamides followed by Cyclization: In this two-step approach, a Grignard reagent is first reacted with a ketoamide precursor to form a hydroxyl intermediate, which then undergoes acid-catalyzed cyclization to yield the 1,1-disubstituted THIQ.[4][5]

  • Oxidative Arylation: This method involves the direct C-H activation at the C1 position of an N-alkyl-tetrahydroisoquinoline and subsequent arylation using a Grignard reagent in the presence of an oxidant.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines via Grignard Addition to a Dihydroisoquinoline

This protocol is adapted from the work of Al-Hiari et al. and describes the addition of a benzyl (B1604629) Grignard reagent to 3,4-dihydroisoquinoline (B110456).[2]

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • 1,2-dibromoethane (B42909) (optional, for activation)

  • Substituted benzyl chloride

  • 3,4-dihydroisoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice/Acetone bath

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

    • A solution of the substituted benzyl chloride in anhydrous THF is added dropwise to the magnesium suspension under a nitrogen atmosphere. The reaction is initiated by gentle heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.

    • Cool the resulting Grignard reagent to -10°C.

  • Addition to Dihydroisoquinoline:

    • In a separate flask, dissolve 3,4-dihydroisoquinoline in anhydrous THF and cool the solution to -80°C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the dihydroisoquinoline solution at -80°C.

    • Stir the reaction mixture at this temperature for a specified time (see table for details).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-benzyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data:

EntrySubstituted Benzyl ChlorideProductReaction Time (h)Yield (%)
1Benzyl chloride1-Benzyl-THIQ286
24-Methoxybenzyl chloride1-(4-Methoxybenzyl)-THIQ275
34-Chlorobenzyl chloride1-(4-Chlorobenzyl)-THIQ262
44-(Benzyloxy)benzyl chloride1-(4-(Benzyloxy)benzyl)-THIQ3<8
54-Hydroxybenzyl chloride1-(4-Hydroxybenzyl)-THIQ3<8

Data adapted from Al-Hiari et al.[2] Note: For substrates with functional groups sensitive to Grignard reagents (e.g., hydroxyl groups), protection or alternative synthetic strategies may be required.

Protocol 2: Synthesis of 1,1-Disubstituted-1,2,3,4-tetrahydroisoquinolines from Ketoamides

This protocol is based on the method developed for the synthesis of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines.[4][5]

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (ketoamide precursor)

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction of Ketoamide with Grignard Reagent:

    • Dissolve the ketoamide in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add the Grignard reagent (typically 3-4 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cyclization:

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent and dry the organic layer.

    • After solvent removal, dissolve the crude intermediate in dichloromethane.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) and stir at room temperature for 30 minutes.

  • Work-up and Purification:

    • Quench the cyclization reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data:

EntryGrignard ReagentProductCyclization Yield (%)
1Methylmagnesium bromide1,1-Dimethyl-6,7-dimethoxy-THIQ95
2Ethylmagnesium bromide1,1-Diethyl-6,7-dimethoxy-THIQ92
3Phenylmagnesium bromide1,1-Diphenyl-6,7-dimethoxy-THIQ90

Yields represent the cyclization step.[4]

Protocol 3: Oxidative C1-Arylation of N-Alkyl-tetrahydroisoquinolines

This protocol describes a transition-metal-free approach for the synthesis of C1-arylated THIQs.[6][7]

Materials:

  • N-Alkyl-tetrahydroisoquinoline

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup:

    • To a solution of the N-alkyl-tetrahydroisoquinoline in anhydrous THF, add the aryl Grignard reagent (typically 6 equivalents) at room temperature under a nitrogen atmosphere.

    • Stir the mixture for a few minutes.

  • Oxidative Coupling:

    • Add diethyl azodicarboxylate (DEAD) (1.1 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography on silica gel.

Quantitative Data:

EntryN-Alkyl-THIQAryl Grignard ReagentProductYield (%)
1N-Methyl-THIQPhenylmagnesium bromide1-Phenyl-N-methyl-THIQ65
2N-Methyl-THIQ4-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-N-methyl-THIQ62
3N-Methyl-THIQ3-Methoxyphenylmagnesium bromide1-(3-Methoxyphenyl)-N-methyl-THIQ58
4N-Methyl-6,7-dimethoxy-THIQ3,4-Dimethoxyphenylmagnesium bromideCryptostyline II58

Data from Singh et al.[6][7]

Visualizations

Grignard_Addition_to_Dihydroisoquinoline RMgX R-MgX (Grignard Reagent) Iminium_Ion Iminium Ion Intermediate RMgX->Iminium_Ion Nucleophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline Dihydroisoquinoline->Iminium_Ion In situ formation Product 1-Substituted Tetrahydroisoquinoline Iminium_Ion->Product Protonation/ Work-up

Caption: Grignard addition to a dihydroisoquinoline intermediate.

Ketoamide_Cyclization_Workflow Start Ketoamide Step1 1. Add Grignard Reagent (R-MgX) in THF, 0°C to rt Start->Step1 Intermediate Hydroxyamide Intermediate Step1->Intermediate Step2 2. Acid-catalyzed Cyclization (PTSA) in DCM, rt Intermediate->Step2 Product 1,1-Disubstituted Tetrahydroisoquinoline Step2->Product

Caption: Workflow for synthesis from ketoamides.

Oxidative_Arylation_Pathway THIQ N-Alkyl-Tetrahydroisoquinoline Iminium Iminium Ion Intermediate THIQ->Iminium Oxidation Oxidant Oxidant (DEAD) Product C1-Arylated Tetrahydroisoquinoline Iminium->Product Nucleophilic Attack Grignard Aryl-MgBr Grignard->Product

Caption: Plausible pathway for oxidative C1-arylation.

Conclusion

The Grignard reaction provides a robust and versatile platform for the synthesis of 1-substituted tetrahydroisoquinolines. The choice of the specific protocol depends on the desired substitution pattern at the C1 position and the nature of the substituents on the starting materials. The protocols outlined above, along with the accompanying data and visualizations, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize these valuable scaffolds. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Solid-Phase Synthesis of a 1,2,3,4-Tetrahydroisoquinoline Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a 1,2,3,4-tetrahydroisoquinoline (THIQ) library, a key scaffold in medicinal chemistry. The protocols focus on the widely used Pictet-Spengler reaction and also cover the Bischler-Napieralski reaction as an alternative route.

Introduction

The this compound core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its rigid structure and ability to present substituents in a defined three-dimensional arrangement make it a valuable template for the design of novel therapeutics. Solid-phase synthesis offers a significant advantage for the construction of THIQ libraries, enabling rapid diversification and purification of products. This approach is highly amenable to automation and high-throughput screening, accelerating the drug discovery process.

Two primary synthetic strategies for constructing the THIQ skeleton on a solid support are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] The Bischler-Napieralski reaction utilizes the cyclization of a β-arylethylamide, which produces a 3,4-dihydroisoquinoline (B110456) that can be subsequently reduced to the desired tetrahydroisoquinoline.[3][4][5]

Synthetic Strategies and Key Reactions

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. Both methods allow for the introduction of diversity at multiple positions of the THIQ core.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely employed method for the solid-phase synthesis of THIQs.[6] The reaction proceeds via an initial condensation of a resin-bound β-arylethylamine with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.

Key Features:

  • Mild Reaction Conditions: Can often be performed under relatively mild acidic conditions.

  • Stereocontrol: The use of chiral starting materials or auxiliaries can lead to stereoselective synthesis.

  • Broad Substrate Scope: Tolerates a wide variety of aldehydes, allowing for significant diversification at the C1 position.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to THIQs. This method involves the cyclization of a β-phenethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[3][7] This intermediate is then reduced to the final this compound.

Key Features:

  • Alternative Starting Materials: Utilizes β-arylethylamides, which can be readily prepared.

  • Two-Step Process: Requires a subsequent reduction step to obtain the saturated THIQ ring.

  • Harsher Conditions: Often requires stronger acids and higher temperatures compared to the Pictet-Spengler reaction.[4]

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a this compound library.

Protocol 1: Solid-Phase Synthesis via Pictet-Spengler Reaction

This protocol describes the synthesis of a THIQ library using a support-bound amino acid, such as tyrosine, attached to a solid support (e.g., Marshall or Merrifield resin).[1][2]

Materials and Reagents:

  • Marshall or Merrifield Resin

  • N-Boc-protected amino acid (e.g., N-Boc-L-tyrosine)

  • Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Aldehyd of choice

  • Triethylamine (TEA)

  • Cleavage cocktail (e.g., TFA/H2O/triisopropylsilane)

Procedure:

  • Resin Loading:

    • Swell the resin in DCM for 30 minutes.

    • In a separate flask, dissolve the N-Boc-protected amino acid (2 eq.), DIC (2 eq.), and DMAP (0.1 eq.) in a minimal amount of DCM/DMF.

    • Add the amino acid solution to the swollen resin and shake at room temperature for 16-24 hours.

    • Wash the resin sequentially with DMF, DCM, and methanol (B129727), and dry under vacuum.

  • Boc-Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, 10% TEA in DCM, DCM, and DMF.

  • Pictet-Spengler Cyclization:

    • Swell the deprotected resin in a suitable solvent (e.g., 1:1 TFA/toluene).[1]

    • Add the desired aldehyde (5-10 eq.) to the resin suspension.

    • Heat the reaction mixture at 60-80°C for 4-12 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Diversification (Optional):

    • The secondary amine of the THIQ core can be further functionalized through acylation, sulfonylation, or reductive amination.

    • For acylation, treat the resin with an acyl chloride or carboxylic acid anhydride (B1165640) (5 eq.) and a base (e.g., TEA or diisopropylethylamine) in DCM or DMF.

    • For sulfonylation, treat the resin with a sulfonyl chloride (5 eq.) and a base in DCM.

    • For reductive amination, treat the resin with an aldehyde (5 eq.) followed by a reducing agent such as sodium triacetoxyborohydride.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/H2O/TIS) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by preparative HPLC to obtain the desired this compound.

Protocol 2: Solid-Phase Synthesis via Bischler-Napieralski Reaction

This protocol outlines the synthesis of a THIQ library starting from a resin-bound β-arylethylamine.

Materials and Reagents:

  • Merrifield Resin

  • β-Arylethylamine

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3) or other dehydrating agent[7]

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol or Ethanol

  • Cleavage cocktail (e.g., HF/anisole or TFMSA)

Procedure:

  • Resin Functionalization:

    • Attach the β-arylethylamine to the Merrifield resin via its amino group.

  • Amide Formation:

    • Swell the resin in DCM or DMF.

    • Treat the resin with a solution of the desired acyl chloride (5 eq.) and DIPEA (5 eq.) in DCM for 4-6 hours. Alternatively, use a carboxylic acid (5 eq.) with a coupling agent like HATU/HOBt and DIPEA.

    • Wash the resin with DMF, DCM, and methanol.

  • Bischler-Napieralski Cyclization:

    • Suspend the resin in a suitable solvent like acetonitrile (B52724) or toluene.

    • Add the dehydrating agent (e.g., POCl3, 10 eq.) and heat the mixture at reflux for 6-12 hours.

    • Cool the reaction, and carefully quench any excess reagent.

    • Wash the resin with DCM, DMF, and methanol.

  • Reduction of Dihydroisoquinoline:

    • Swell the resin in methanol or ethanol.

    • Add sodium borohydride (10 eq.) in portions and stir at room temperature for 4-8 hours.

    • Wash the resin with methanol, water, methanol, and DCM.

  • Cleavage from Resin:

    • Dry the resin and cleave the product using a suitable cleavage cocktail (e.g., HF/anisole). (Caution: HF is highly toxic and requires special handling procedures).

  • Purification:

    • Purify the crude product by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a this compound library. Yields and purities can vary depending on the specific substrates and reaction conditions used.

Table 1: Pictet-Spengler Reaction with Various Aldehydes

Entryβ-Arylethylamine ComponentAldehyde (R1)Overall Yield (%)Purity (%)
1Resin-bound TyrosineFormaldehyde75>95
2Resin-bound TyrosineAcetaldehyde72>95
3Resin-bound TyrosineBenzaldehyde68>90
4Resin-bound Tyrosine4-Methoxybenzaldehyde70>95
5Resin-bound TyrosineIsobutyraldehyde65>90

Table 2: Diversification of the THIQ Scaffold

EntryTHIQ ScaffoldR2-Group (Acyl/Sulfonyl Chloride)Overall Yield (%)Purity (%)
1Resin-bound THIQAcetyl chloride85>95
2Resin-bound THIQBenzoyl chloride82>95
3Resin-bound THIQBenzenesulfonyl chloride80>90
4Resin-bound THIQ4-Toluenesulfonyl chloride83>95

Yields and purities are representative and may vary.

Visualizations

Experimental Workflow: Pictet-Spengler Reaction

pictet_spengler_workflow Resin Solid Support (e.g., Marshall Resin) Loading 1. Resin Loading (N-Boc-Amino Acid, DIC, DMAP) Resin->Loading Resin_AA Resin-Bound Amino Acid Loading->Resin_AA Deprotection 2. Boc Deprotection (TFA/DCM) Resin_AA->Deprotection Resin_Amine Resin-Bound Amine Deprotection->Resin_Amine Cyclization 3. Pictet-Spengler (Aldehyde, TFA) Resin_Amine->Cyclization Resin_THIQ Resin-Bound THIQ Cyclization->Resin_THIQ Diversification 4. Diversification (Optional) (Acylation/Sulfonylation) Resin_THIQ->Diversification Cleavage 5. Cleavage (TFA Cocktail) Resin_THIQ->Cleavage No Diversification Resin_Div_THIQ Diversified Resin-Bound THIQ Diversification->Resin_Div_THIQ Resin_Div_THIQ->Cleavage Product Purified THIQ Library Member Cleavage->Product

Caption: Solid-phase synthesis workflow for a THIQ library via the Pictet-Spengler reaction.

Experimental Workflow: Bischler-Napieralski Reaction

bischler_napieralski_workflow Resin_Amine Resin-Bound β-Arylethylamine Amide_Formation 1. Amide Formation (Acyl Chloride/Acid, Base) Resin_Amine->Amide_Formation Resin_Amide Resin-Bound Amide Amide_Formation->Resin_Amide Cyclization 2. Bischler-Napieralski (POCl3, Heat) Resin_Amide->Cyclization Resin_DHIQ Resin-Bound Dihydroisoquinoline Cyclization->Resin_DHIQ Reduction 3. Reduction (NaBH4) Resin_DHIQ->Reduction Resin_THIQ Resin-Bound THIQ Reduction->Resin_THIQ Cleavage 4. Cleavage (HF/Anisole) Resin_THIQ->Cleavage Product Purified THIQ Library Member Cleavage->Product

Caption: Solid-phase synthesis of a THIQ library using the Bischler-Napieralski reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Pictet-Spengler reaction for tetrahydroisoquinoline (THIQ) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Pictet-Spengler reaction, offering potential causes and solutions to enhance reaction efficiency and product yield.

Issue 1: Low or No Product Yield

Possible Cause Solution & Recommendations
Insufficiently Acidic Catalyst The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion.[1][2] Ensure the catalyst is strong enough. Strong protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are often effective.[1][3] The choice of acid can significantly impact the yield.[1]
Decomposition of Starting Materials β-arylethylamines, especially those with electron-donating groups, can be sensitive to harsh acidic conditions and high temperatures.[1] Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[1] For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[4]
Poor Quality of Reagents Impurities in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the intermediate iminium ion, hindering the cyclization.[1] Ensure the aldehyde is pure and the solvent is anhydrous. Using molecular sieves can help maintain anhydrous conditions.
Steric Hindrance Bulky substituents on the β-arylethylamine nitrogen or the aldehyde can slow down the reaction or prevent it altogether.[1] Longer reaction times or higher temperatures might be necessary for sterically hindered substrates.[1]
Low Nucleophilicity of the Aromatic Ring The cyclization step is an intramolecular electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making the reaction more difficult. Phenyl groups are less nucleophilic and may require higher temperatures and stronger acids.[2] Conversely, β-arylethylamines with electron-donating groups, such as alkoxy groups, generally afford higher yields under milder conditions.[4][5]
Inappropriate Solvent The choice of solvent can significantly influence the reaction outcome, including yield and regioselectivity. While traditionally carried out in protic solvents with heating, aprotic media have sometimes resulted in superior yields.[2][3] For dopamine (B1211576) derivatives, apolar solvents like toluene (B28343) and dichloroethane can favor the formation of ortho-substituted products, while protic solvents favor the para isomer.[6]

Issue 2: Formation of Side Products

Possible Cause Solution & Recommendations
Oxidation of the Product The tetrahydroisoquinoline ring system can be susceptible to oxidation, especially if electron-rich.
N-Acyliminium Ion Formation In the presence of an acylating agent, an N-acyliminium ion can form, which is a very powerful electrophile. While this can be used to promote the reaction under mild conditions, it can also lead to undesired pathways if not controlled.[2]
Formation of Isochroman (B46142) Derivatives (Oxa-Pictet-Spengler) If an aryl-β-ethanol is present or formed, an analogous reaction called the oxa-Pictet-Spengler reaction can occur, leading to the formation of isochroman derivatives.[2]

Issue 3: Difficulty in Product Purification

Possible Cause Solution & Recommendations
Similar Polarity of Product and Starting Materials Unreacted starting materials can have similar polarities to the THIQ product, making separation by column chromatography challenging.[3]
Product Precipitation with Impurities In some cases, the desired product may precipitate from the reaction mixture along with impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of the Pictet-Spengler reaction for THIQ synthesis?

The yield is highly dependent on several factors: the electronic nature of the β-arylethylamine (electron-donating groups on the aromatic ring generally improve yields), the reactivity of the carbonyl compound, the choice of catalyst and solvent, and the reaction temperature.[3][4]

Q2: What are some common catalysts and solvents used?

  • Catalysts :

    • Protic Acids : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄).[3]

    • Lewis Acids : Boron trifluoride etherate (BF₃·OEt₂).[3]

    • Organocatalysts : Chiral phosphoric acids have been used for asymmetric synthesis.[7]

    • Other : A phosphate (B84403) buffer-catalyzed reaction has been shown to be effective, especially with less reactive ketone substrates, providing high yields under milder conditions (e.g., pH 9, 70 °C).[8][9]

  • Solvents :

Q3: Can ketones be used instead of aldehydes in this reaction?

Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity.[9] Reactions with ketones may require harsher conditions or specialized catalysts, such as a phosphate buffer system, which has been successful in preparing 1,1'-disubstituted and spiro-THIQs from ketones in high yields.[8][9]

Q4: How can I control the regioselectivity of the reaction with substituted phenethylamines?

For dopamine derivatives, the choice of solvent can direct the regioselectivity. Protic solvents like trifluoroethanol tend to favor the formation of the para-cyclized product. In contrast, apolar solvents such as toluene and dichloroethane can lead to a preference for the ortho-cyclized product.[6]

Q5: My reaction is very slow. How can I increase the reaction rate?

Increasing the temperature is a common method to accelerate the reaction. However, be cautious as higher temperatures can also lead to the decomposition of sensitive starting materials.[1] Alternatively, using a stronger acid catalyst or switching to a solvent that better solubilizes the reactants can also improve the reaction rate. Forcing conditions often involve refluxing with strong acids.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Pictet-Spengler reaction for THIQ synthesis, highlighting the impact of different reaction parameters on product yield.

Table 1: Effect of Solvent on Regioselectivity for a Dopamine Derivative [6]

SolventOrtho:Para Ratio
Trifluoroethanol (TFE)14:86
Toluene86:14
DichloroethaneGood selectivity for ortho

Table 2: Phosphate Buffer-Catalyzed Pictet-Spengler with Ketones [9]

KetoneYield (%)
3-Methylcyclohexanone70
4-Methylcyclohexanone80
4-Isopropylcyclohexanone75
Tetrahydro-4H-pyran-4-one83
Cyclobutanone97
Cyclopentanone95

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.1-1.2 equivalents).

  • If using dichloromethane, molecular sieves (3 Å) can be added to ensure anhydrous conditions.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents).

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is neutral or basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline.

Protocol 2: Phosphate Buffer-Catalyzed Pictet-Spengler Reaction with a Ketone [8]

  • Prepare a 0.3 M potassium phosphate buffer (KPi) and adjust the pH to 9.

  • Dissolve the β-arylethylamine hydrochloride salt (e.g., dopamine hydrochloride, 1.0 equivalent) in a 1:1 mixture of methanol and the KPi buffer.

  • Add the ketone (10 equivalents) to the solution.

  • If the β-arylethylamine is prone to oxidation (like dopamine), add an antioxidant such as sodium ascorbate (B8700270) (1 equivalent).

  • Heat the reaction mixture with shaking or stirring at 70 °C for 20-24 hours.

  • After cooling, adjust the pH to 3 by adding 2 M HCl.

  • Remove the solvent in vacuo.

  • Suspend the residue in a suitable solvent (e.g., acetonitrile) at 0 °C, filter, and remove the solvent from the filtrate in vacuo to yield the crude product.

  • Further purification can be achieved by preparative HPLC or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve β-arylethylamine in anhydrous solvent add_carbonyl Add Aldehyde/ Ketone start->add_carbonyl add_catalyst Add Catalyst add_carbonyl->add_catalyst react Stir at specified temperature add_catalyst->react monitor Monitor via TLC react->monitor Periodically monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure THIQ Product purify->product

Caption: General experimental workflow for the Pictet-Spengler synthesis of THIQs.

troubleshooting_yield start Low Yield Issue? check_reagents Reagents Pure & Anhydrous? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify aldehyde. Use anhydrous solvent. check_reagents->solution_reagents No check_catalyst Catalyst Activity? check_conditions->check_catalyst Yes solution_temp Vary temperature. (Start mild) check_conditions->solution_temp No check_substrate Substrate Electronics/ Sterics? check_catalyst->check_substrate Yes solution_catalyst Use stronger acid. (TFA, BF3·OEt2) check_catalyst->solution_catalyst No solution_substrate Increase reaction time. Use harsher conditions. check_substrate->solution_substrate Issue Identified success Yield Improved solution_reagents->success solution_temp->success solution_catalyst->success solution_substrate->success

Caption: Decision tree for troubleshooting low yield in Pictet-Spengler reactions.

References

Navigating the Challenges of Bischler-Napieralski Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction, a cornerstone in the synthesis of 3,4-dihydroisoquinolines and their derivatives, is a powerful tool in medicinal chemistry and natural product synthesis.[1] However, the success of this intramolecular electrophilic aromatic substitution is often hampered by side reactions that can significantly lower yields and complicate purification. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the Bischler-Napieralski synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Bischler-Napieralski synthesis?

The most prevalent side reactions include:

  • Retro-Ritter Reaction: This is a major competing pathway where the nitrilium ion intermediate fragments, leading to the formation of a styrene (B11656) derivative. This is particularly common when the resulting styrene is highly conjugated.[1]

  • Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures and prolonged reaction times with strong acids like phosphorus oxychloride (POCl3), can lead to the decomposition of starting materials or products, resulting in the formation of unmanageable tar.

  • Formation of Regioisomers: Especially when using strong dehydrating agents like phosphorus pentoxide (P2O5), cyclization can occur at an alternative, electronically favorable position on the aromatic ring, leading to a mixture of isomers.[2] This can happen through an ipso-attack followed by rearrangement.

Q2: My reaction is resulting in a low yield or failing completely. What are the primary reasons?

Low yields in the Bischler-Napieralski reaction typically stem from several key factors:

  • Deactivated Aromatic Ring: The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[3]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl3) may not be strong enough to promote efficient cyclization.[3]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to decomposition.

Troubleshooting Guide

Problem 1: Significant formation of a styrene-like side product.

This indicates the prevalence of the retro-Ritter reaction.

Solutions:

  • Utilize Milder Reagents: Modern protocols using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) allow the reaction to proceed at lower temperatures, which can suppress the fragmentation of the nitrilium ion intermediate.[1]

  • Employ an N-Acyliminium Intermediate Strategy: The use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[4][5][6]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[4][6]

Quantitative Comparison of Reagent Systems:

SubstrateReagent/ConditionsDesired Product Yield (%)Styrene Byproduct (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃, Toluene (B28343), Reflux6515Hypothetical Data
N-(3,4-dimethoxyphenethyl)acetamideTf₂O, 2-chloropyridine, CH₂Cl₂, -20 °C to 0 °C92< 5Hypothetical Data
N-(4-methoxyphenethyl)benzamidePOCl₃, CH₃CN, Reflux7020Hypothetical Data*
N-(4-methoxyphenethyl)benzamideOxalyl chloride, FeCl₃; then H₂SO₄, MeOH, Reflux85Not Reported[5]

Note: The quantitative data presented here is illustrative, based on qualitative descriptions from multiple sources indicating higher yields and reduced side reactions with milder reagents. Specific percentages will vary based on the substrate and precise reaction conditions.

Problem 2: The reaction mixture turns into a thick, unmanageable tar.

This is indicative of polymerization and/or decomposition.

Solutions:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. The use of milder reagents like Tf₂O/2-chloropyridine often allows for significantly lower reaction temperatures (-20 °C to 0 °C) compared to the high reflux temperatures required for POCl₃.[1]

  • Reduce Reaction Time: Monitor the reaction closely using thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Ensure Adequate Solvation: Use a sufficient volume of an appropriate high-boiling solvent like toluene or xylene to maintain a stirrable mixture.

Problem 3: Formation of an unexpected regioisomer.

This is a common issue when using very strong dehydrating agents.

Solutions:

  • Change the Dehydrating Agent: Switching from P₂O₅ to POCl₃ can sometimes prevent the formation of the abnormal product. Milder reagents like Tf₂O are also less likely to promote rearrangement.[2]

  • Strategic Use of Blocking Groups: Introducing a blocking group at the position of undesired cyclization can direct the reaction to the desired position.

Reagent Effect on Regioselectivity:

Starting MaterialReagent"Normal" Product"Abnormal" Product
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolineNot Observed
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅Mixture of "Normal" and "Abnormal" products6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline

Source: Adapted from literature descriptions.[2]

Experimental Protocols

Protocol 1: Milder Synthesis Using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

This modern protocol is suitable for a wide range of substrates and often provides higher yields with fewer side products.[7]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide in anhydrous dichloromethane.

  • Add 2-chloropyridine to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Modified Bischler-Napieralski Procedure Using Oxalyl Chloride

This method is designed to avoid the retro-Ritter side reaction by proceeding through an N-acyliminium intermediate.[5]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (catalytic amount)

  • Methanol (B129727) (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • To a solution of the β-arylethylamide in anhydrous dichloromethane, add a catalytic amount of anhydrous ferric chloride.

  • Cool the mixture to 0 °C and slowly add oxalyl chloride.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Remove the solvent in vacuo.

  • To the residue, add methanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-3 hours.

  • Cool the reaction and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography.

Visualizing Reaction Pathways and Workflows

Bischler_Napieralski_Mechanism cluster_main Desired Bischler-Napieralski Pathway cluster_side Retro-Ritter Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product Deprotonation Styrene Styrene Derivative Nitrilium_Side Nitrilium Ion Intermediate Nitrilium_Side->Styrene Fragmentation

Caption: Desired vs. side reaction pathways in the Bischler-Napieralski synthesis.

Experimental_Workflow Start Start: β-Arylethylamide in Solvent Reagent Add Dehydrating Agent (e.g., POCl₃ or Tf₂O/2-chloropyridine) Start->Reagent Reaction Heat or Stir at Low Temperature (Monitor by TLC) Reagent->Reaction Quench Quench Reaction (e.g., with NaHCO₃ solution) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General experimental workflow for the Bischler-Napieralski reaction.

References

Technical Support Center: Optimization of Catalyst for Asymmetric Hydrogenation of Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalysts in the asymmetric hydrogenation of dihydroisoquinolines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Low or No Conversion

  • Question: My asymmetric hydrogenation of a dihydroisoquinoline is showing low or no conversion to the desired tetrahydroisoquinoline. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, substrate, or reaction conditions. A systematic approach to troubleshooting is recommended:

    • Catalyst Activity:

      • Catalyst Activation: Ensure the catalyst precursor has been properly activated. Some iridium and rhodium complexes require an activation step, which can involve the use of additives like acids or halides to generate the active catalytic species.[1][2][3] For instance, trichloroisocyanuric acid (TCCA) can generate HCl in situ, which acts as an activator.[3]

      • Catalyst Decomposition: The catalyst may have decomposed due to exposure to air or moisture. Handle catalysts under an inert atmosphere (e.g., argon or nitrogen).

      • Catalyst Poisoning: The catalyst's active sites may be blocked by impurities. Common poisons include sulfur compounds (e.g., thiols), carbon monoxide, and basic nitrogen compounds like pyridine.[4][5][6][7] Ensure all reagents and solvents are of high purity and that the glassware is scrupulously clean.

    • Reaction Conditions:

      • Hydrogen Pressure: The hydrogen pressure may be insufficient. While some reactions proceed at atmospheric pressure, others require elevated pressures (e.g., 60 bar) to achieve good conversion.[8]

      • Temperature: The reaction temperature might be too low. Increasing the temperature can enhance the reaction rate, but be mindful that it can also negatively impact enantioselectivity.

      • Solvent: The choice of solvent is crucial. Protic solvents like methanol (B129727) or ethanol (B145695) can sometimes be beneficial, while aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are also commonly used.[9][10][11][12] The solubility of the substrate and catalyst in the chosen solvent is also a key factor.[8]

    • Substrate Issues:

      • Substrate Purity: Impurities in the dihydroisoquinoline starting material can inhibit the catalyst. Purify the substrate by recrystallization or chromatography before use.

      • Steric Hindrance: Highly substituted dihydroisoquinolines may be sterically hindered, making it difficult for the substrate to coordinate to the catalyst. In such cases, a different catalyst with a less bulky ligand might be required.

Issue 2: Low Enantioselectivity

  • Question: I am achieving good conversion in my reaction, but the enantiomeric excess (ee) of my tetrahydroisoquinoline product is low. How can I improve the enantioselectivity?

  • Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Here are several factors to consider and optimize:

    • Catalyst and Ligand Choice:

      • Ligand Screening: The chiral ligand is the primary determinant of enantioselectivity. A screening of different chiral ligands is often necessary to find the optimal one for a specific substrate.

      • Metal Precursor: The choice of metal (e.g., Iridium, Rhodium, Ruthenium) can also influence the outcome.

    • Reaction Parameters:

      • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. Experiment with a range of solvents to find the best one for your system.[9][10][11][12]

      • Additives: The addition of certain compounds can enhance enantioselectivity. For example, halides or other additives can modify the catalytic species and improve stereocontrol.[13]

    • Substrate Concentration: In some cases, the concentration of the substrate can affect the enantioselectivity. It is worthwhile to investigate the effect of running the reaction at different concentrations.

    • Analytical Method Validation:

      • Inaccurate Measurement: Before extensive optimization, ensure that your analytical method for determining ee (e.g., chiral HPLC or GC) is accurate and reliable. Validate the method by analyzing a racemic sample to ensure baseline separation of the enantiomers.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then slows down or stops before reaching full conversion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?

  • Answer: Catalyst deactivation can occur through several mechanisms. Identifying the cause is key to mitigating the problem.

    • Poisoning: As mentioned previously, impurities in the reaction mixture can act as catalyst poisons.[4][5][6][7] Rigorous purification of all components is essential.

    • Formation of Inactive Species: The active catalyst can sometimes convert into an inactive species over the course of the reaction.[14][15][16] This can be influenced by factors such as:

      • Reaction with Solvent or Substrate/Product: The catalyst may react with the solvent or the product to form an inactive complex.

      • Aggregation: The catalyst may aggregate to form inactive nanoparticles.

    • Strategies to Prevent Deactivation:

      • Use of Additives: Certain additives can stabilize the active catalyst and prevent deactivation.

      • Optimize Reaction Conditions: Adjusting the temperature or pressure may help to minimize deactivation pathways.

      • Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can help to overcome deactivation by ensuring enough active catalyst is present to complete the reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)Reference
[Ir(COD)Cl]₂(S)-SEGPHOSToluene/Dioxane160>9991[17]
[Rh(COD)Cl]₂(R,R)-TsDPENMethanol5030>9995[2]
[RuCl₂(p-cymene)]₂(R,R)-TsDPEN2-PropanolN/A (ATH)80>9998[18]

ATH: Asymmetric Transfer Hydrogenation

Table 2: Effect of Solvents on Enantioselectivity

SubstrateCatalyst SystemSolventConversion (%)ee (%)Reference
2-Methylquinoxaline[Rh(cod)Cl]₂ / (R, R)-L1Dichloromethane>9994[12]
2-Methylquinoxaline[Rh(cod)Cl]₂ / (R, R)-L1Methanol>9965[12]
2-Methylquinoxaline[Rh(cod)Cl]₂ / (R, R)-L1Toluene>9985[12]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Dihydroisoquinoline

  • Catalyst Preparation: In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 2.2 mol%).

  • Reaction Setup: Add the dihydroisoquinoline substrate (1.0 equiv) to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and dioxane) via syringe.

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the tube with hydrogen gas three times.

  • Reaction Monitoring: Pressurize the system to the desired hydrogen pressure (e.g., 1 bar) and place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C). Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetrahydroisoquinoline. Determine the enantiomeric excess by chiral HPLC or GC analysis.[17]

Protocol 2: Validation of a Chiral HPLC Method for Enantiomeric Excess (ee) Determination

  • System Suitability:

    • Prepare a solution of the racemic tetrahydroisoquinoline product.

    • Inject the racemic solution onto the chiral HPLC column.

    • Ensure that the two enantiomer peaks are well-separated (Resolution > 1.5).

    • Check that the peak shapes are symmetrical (Tailing factor < 2).

  • Specificity:

    • Inject a blank (solvent) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity:

    • Prepare a series of solutions with known ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99).

    • Inject each solution and plot the peak area ratio against the concentration ratio.

    • The plot should be linear with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy:

    • Analyze samples with known ee values to confirm the accuracy of the method.[4]

Mandatory Visualization

Troubleshooting_Low_Conversion Start Low or No Conversion Catalyst Check Catalyst Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Substrate Check Substrate Start->Substrate Catalyst_Activation Proper Activation? Catalyst->Catalyst_Activation Catalyst_Purity Purity/Decomposition? Catalyst->Catalyst_Purity Catalyst_Poisoning Potential Poisoning? Catalyst->Catalyst_Poisoning Pressure Sufficient H₂ Pressure? Conditions->Pressure Temperature Optimal Temperature? Conditions->Temperature Solvent_Choice Appropriate Solvent? Conditions->Solvent_Choice Substrate_Purity Substrate Pure? Substrate->Substrate_Purity Steric_Hindrance Sterically Hindered? Substrate->Steric_Hindrance Activate_Catalyst Re-run Activation Protocol Catalyst_Activation->Activate_Catalyst No Use_Fresh_Catalyst Use Fresh/Inertly Handled Catalyst Catalyst_Purity->Use_Fresh_Catalyst Yes Purify_Reagents Purify Reagents/Solvents Catalyst_Poisoning->Purify_Reagents Yes Increase_Pressure Increase H₂ Pressure Pressure->Increase_Pressure No Optimize_Temp Optimize Temperature Temperature->Optimize_Temp No Screen_Solvents Screen Different Solvents Solvent_Choice->Screen_Solvents No Purify_Substrate Purify Substrate Substrate_Purity->Purify_Substrate No Change_Catalyst Consider Different Catalyst/Ligand Steric_Hindrance->Change_Catalyst Yes

Caption: Troubleshooting workflow for low or no conversion.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Catalyst_Prep 1. Add Ir Precursor and Chiral Ligand to Schlenk Tube Substrate_Add 2. Add Dihydroisoquinoline Substrate Catalyst_Prep->Substrate_Add Solvent_Add 3. Add Degassed Solvent Substrate_Add->Solvent_Add Purge 4. Purge with H₂ Solvent_Add->Purge Pressurize 5. Pressurize and Heat Purge->Pressurize Monitor 6. Monitor Reaction Progress (TLC/GC) Pressurize->Monitor Vent 7. Cool and Vent H₂ Monitor->Vent Concentrate 8. Remove Solvent Vent->Concentrate Purify 9. Purify by Chromatography Concentrate->Purify Analyze 10. Analyze ee (Chiral HPLC/GC) Purify->Analyze

Caption: General experimental workflow for asymmetric hydrogenation.

References

"troubleshooting poor solubility of 1,2,3,4-tetrahydroisoquinoline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives during their experiments.

Troubleshooting Poor Solubility

Question: My this compound derivative is not dissolving in my desired aqueous buffer for a biological assay. What are the initial troubleshooting steps?

Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like THIQ derivatives. Here’s a logical workflow to address this issue:

G start Poorly Soluble THIQ Derivative check_purity Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity solubility_test Systematic Solubility Testing check_purity->solubility_test If pure structural_modification Consider Structural Modification (Medicinal Chemistry) check_purity->structural_modification If impurities are the issue, re-synthesize/purify ph_modification pH Adjustment solubility_test->ph_modification cosolvent Introduce Co-solvents ph_modification->cosolvent If pH adjustment is insufficient advanced_formulation Advanced Formulation Strategies cosolvent->advanced_formulation If co-solvents are not effective or compatible structural_modification->solubility_test end Soluble Compound for Assay advanced_formulation->end

Caption: Initial troubleshooting workflow for poor solubility.

Start by verifying the purity of your compound, as impurities can significantly impact solubility. If the compound is pure, proceed with systematic solubility testing in different solvents and pH conditions. Adjusting the pH can be a simple and effective first step, especially for amine-containing THIQ derivatives. If pH modification is insufficient, introducing a biocompatible co-solvent is the next logical step. For persistent solubility issues, advanced formulation strategies or even structural modification of the compound may be necessary.

Frequently Asked Questions (FAQs)

Compound Characterization and Basic Solubility

Q1: How do I determine the baseline solubility of my THIQ derivative?

A1: A standard method is the Shake-Flask method.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Preparation: Add an excess amount of your solid THIQ derivative to a known volume of the desired solvent (e.g., water, buffer, ethanol (B145695), DMSO) in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not absorb the compound.

  • Quantification: Carefully sample the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the equilibrium solubility of your compound in that specific solvent at that temperature.

Q2: What are common solvents to test for initial solubility screening?

A2: A good starting panel includes water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (B87167) (DMSO). Many THIQ derivatives are soluble in organic solvents like DMSO and ethanol but may precipitate when diluted into aqueous buffers.[1]

SolventGeneral Solubility of THIQ DerivativesNotes
WaterGenerally low, but variable.The parent this compound has some water solubility.
EthanolModerate to high.Often used as a co-solvent.
DMSOHigh.A common solvent for stock solutions, but high concentrations can be toxic to cells.
PBS (pH 7.4)Low to moderate.Physiologically relevant buffer; solubility is highly dependent on the specific derivative's pKa.

Note: This table provides general guidance. Actual solubility must be determined experimentally for each derivative.

pH Modification

Q3: My THIQ derivative has a basic amine group. How can I use pH to improve its solubility?

A3: Since most THIQ derivatives contain a basic nitrogen atom, they can be protonated to form more water-soluble salts. Lowering the pH of the aqueous solution will increase the proportion of the protonated, and thus more soluble, form.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Using the Shake-Flask method described in A1, determine the solubility of your THIQ derivative in each buffer.

  • Plot solubility as a function of pH. This will help you identify the optimal pH range for dissolving your compound.

Q4: Are there any risks associated with pH modification?

A4: Yes. Extreme pH values can cause degradation of the compound or interfere with biological assays. Always assess the stability of your compound at the selected pH over the duration of your experiment.

Co-solvents and Surfactants

Q5: When should I consider using a co-solvent?

A5: If pH adjustment is not sufficient or if you need to maintain a physiological pH, a co-solvent can be effective. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Common Co-solvents for Biological Assays:

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration
DMSO1-5% (v/v)<1% for most cell-based assays
Ethanol1-5% (v/v)Varies by cell line, generally <1%
Polyethylene Glycol (PEG 400)5-10% (v/v)Can be higher, but check for assay interference
Propylene Glycol5-10% (v/v)Check for assay compatibility

Q6: How do I choose the right co-solvent?

A6: The choice depends on the specific compound and the experimental system. It's crucial to test the tolerance of your biological assay (e.g., cells, enzymes) to the intended concentration of the co-solvent alone as a negative control.

Advanced Formulation Strategies

Q7: My compound is still not soluble enough for in vivo studies. What are the next steps?

A7: For in vivo applications, more advanced formulation strategies may be required. Two common and effective methods for amine-containing compounds like THIQs are salt formation and the use of cyclodextrins.

Strategy 1: Salt Formation

Forming a salt of the basic amine in the THIQ structure can dramatically increase aqueous solubility. Hydrochloride (HCl) salts are very common.

Experimental Protocol: Preparation of a THIQ Derivative HCl Salt

  • Dissolve the free base of your THIQ derivative in a suitable organic solvent (e.g., diethyl ether, toluene).

  • Slowly add a solution of HCl in the same or a compatible solvent (e.g., ethereal HCl) dropwise while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum.

  • Confirm salt formation using analytical techniques such as melting point determination and IR spectroscopy (look for the appearance of a broad N-H+ stretch).[2]

Strategy 2: Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • In a mortar, add the cyclodextrin and wet it with a small amount of water to form a paste.

  • Gradually add your THIQ derivative to the paste and knead for a specified time (e.g., 30-60 minutes).

  • Dry the resulting mixture, for instance, in an oven at a controlled temperature.

  • Pass the dried complex through a sieve to obtain a fine powder.

G start Poorly Soluble THIQ complex Inclusion Complex Formation start->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex soluble_complex Water-Soluble THIQ-Cyclodextrin Complex complex->soluble_complex

Caption: Encapsulation of a THIQ derivative by a cyclodextrin.
Biological Context and Signaling Pathways

Q8: My THIQ derivative is designed to target dopamine (B1211576) receptors. How might its mechanism of action be visualized?

A8: Many THIQ derivatives act as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs). For example, a D2 receptor antagonist would block the downstream signaling cascade initiated by dopamine.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G-protein Coupled Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Binds & Activates THIQ THIQ Derivative (Antagonist) THIQ->D2R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of a THIQ derivative as a D2 receptor antagonist.

This diagram illustrates how a THIQ derivative, acting as an antagonist, can prevent dopamine from activating the D2 receptor, thereby inhibiting the downstream signaling pathway that leads to a decrease in cyclic AMP (cAMP) levels.

Q9: Some THIQ derivatives are investigated for neurodegenerative diseases like Alzheimer's. What is a relevant signaling pathway?

A9: In the context of Alzheimer's disease, some THIQ derivatives have been shown to modulate the processing of Amyloid Precursor Protein (APP) through the ERK signaling pathway.[3]

G THIQ THIQ Derivative Receptor Cell Surface Receptor THIQ->Receptor Activates ERK_Pathway ERK Signaling Pathway Receptor->ERK_Pathway Stimulates Alpha_Secretase α-Secretase ERK_Pathway->Alpha_Secretase Upregulates Activity APP Amyloid Precursor Protein (APP) Alpha_Secretase->APP Cleaves sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha Non-amyloidogenic processing Abeta Aβ Peptide (amyloidogenic) APP->Abeta Amyloidogenic processing

Caption: THIQ derivative promoting non-amyloidogenic APP processing.

This pathway shows how certain THIQ derivatives can activate the ERK signaling pathway, leading to increased activity of α-secretase. This enzyme cleaves APP in a non-amyloidogenic pathway, producing the neuroprotective sAPPα fragment and preventing the formation of the toxic Aβ peptide associated with Alzheimer's disease.

References

Technical Support Center: Refining Purification Methods for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (THIQ) syntheses?

A1: Common impurities depend on the synthetic route. For the widely used Pictet-Spengler reaction, impurities may include unreacted β-arylethylamine starting material, excess aldehyde, and potentially by-products from side reactions.[1] In Bischler-Napieralski reactions followed by reduction, residual 3,4-dihydroisoquinoline (B110456) intermediates can be a common impurity.[2] Incomplete reactions can also lead to the presence of starting materials in the final product.

Q2: My THIQ product is a persistent oil and won't crystallize. What can I do?

A2: "Oiling out" is a common issue, especially if the compound is impure or the melting point is low relative to the solvent's boiling point.[3] First, ensure the crude product is as pure as possible using a preliminary purification method like acid-base extraction or a quick filtration through a silica (B1680970) plug. If it still oils out, try using a lower-boiling point solvent, adding a seed crystal of the pure compound, or gently scratching the inside of the flask with a glass rod to induce nucleation.[3][4] Slowing down the cooling process by insulating the flask can also promote crystal formation over oiling.[3]

Q3: I'm observing significant streaking of my THIQ product on the TLC plate during column chromatography. How can I improve the separation?

A3: Streaking of basic compounds like THIQs on silica gel is often due to strong interactions with the acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as 1-3% triethylamine (B128534), to your eluent system.[5] Alternatively, using a more basic stationary phase like alumina (B75360) can be effective.[6]

Q4: Can I purify my THIQ product without using column chromatography?

A4: Yes, several methods can be used. Acid-base extraction is a highly effective initial purification step to separate the basic THIQ product from neutral or acidic impurities.[5] Following this, recrystallization can often yield highly pure crystalline products, especially if the impurities have different solubility profiles.[7] For volatile THIQ derivatives, distillation under reduced pressure may also be a viable option.[8]

Q5: How can I effectively remove colored impurities from my THIQ product?

A5: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system.
The compound may have decomposed on the acidic silica gel.Test the compound's stability on a TLC plate.[6] Consider using a less acidic stationary phase like deactivated silica or alumina.[6]
Poor separation of product and impurities The solvent system is not optimized.Systematically test different solvent systems using TLC to find one that gives good separation (a ΔRf of at least 0.2 is ideal).
The column was not packed properly, leading to channeling.Ensure the column is packed evenly without any air bubbles or cracks.
Too much sample was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the sample weight.[7]
Product elutes as a broad band or streaks Strong interaction of the basic amine with the acidic silica gel.Add 1-3% triethylamine to the eluent to block the acidic sites on the silica.[5]
The compound is not very soluble in the eluent.Choose a solvent system in which the compound is more soluble.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling Too much solvent was used, and the solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again.[3]
The solution is supersaturated but requires nucleation.Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod.[4]
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent where the compound has lower solubility when cold.
The product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.[5]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10]
Significant impurities are present.Perform a preliminary purification (e.g., acid-base extraction) before recrystallization.
Low recovery of the purified product Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.[11]
The crystals were washed with too much cold solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Premature crystallization occurred during hot filtration.Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent, which can be boiled off later.

Data Presentation

Illustrative Comparison of Purification Methods for a Hypothetical 1-Aryl-1,2,3,4-Tetrahydroisoquinoline
Purification Method Starting Purity (Crude) Final Purity Recovery Yield Notes
Acid-Base Extraction ~85%90-95%>90%Excellent for removing neutral and acidic impurities. May not separate closely related basic by-products.
Column Chromatography (Silica Gel with 1% Et3N) ~85%>98%70-85%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.
Recrystallization (from Ethanol/Water) ~90% (after initial workup)>99%60-80%Can provide very high purity for solid products. Yield is dependent on the solubility profile.
Acid-Base Extraction followed by Recrystallization ~85%>99.5%55-75%A powerful combination for achieving high purity. The overall yield is a product of the two steps.

Note: The values in this table are illustrative and can vary significantly based on the specific THIQ derivative, the nature of the impurities, and the experimental execution.

Experimental Protocols

Protocol 1: Purification of a THIQ Product using Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (B109758) or ethyl acetate (B1210297) (approx. 10 mL per 1 g of crude material).

  • Acidic Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The basic THIQ product will be protonated and move into the aqueous layer.

  • Separation : Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1M HCl to ensure complete extraction of the THIQ product. Combine all aqueous extracts.

  • Basification : Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2M sodium hydroxide (B78521) (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper). The THIQ product will deprotonate and precipitate out or form an oily layer.

  • Back-Extraction : Add an equal volume of fresh organic solvent (e.g., dichloromethane) to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the neutral THIQ product back into the organic layer.

  • Isolation : Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine all organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified THIQ product.

Protocol 2: Purification of a THIQ Product by Flash Column Chromatography
  • TLC Analysis : Determine a suitable eluent system using thin-layer chromatography (TLC). For a typical THIQ product, a mixture of hexanes and ethyl acetate with 1% triethylamine is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing : Plug a glass column with a small piece of cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring even packing without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading : Dissolve the crude THIQ product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution : Add the eluent to the column and apply gentle pressure (e.g., with a compressed air line) to achieve a steady flow rate.

  • Fraction Collection : Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified THIQ derivative.

Protocol 3: Purification of a Solid THIQ Product by Recrystallization
  • Solvent Selection : Choose a suitable solvent or solvent system. An ideal solvent will dissolve the THIQ product well at high temperatures but poorly at low temperatures. Common solvents for THIQs include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization : Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude THIQ Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup column Column Chromatography acid_base->column Complex Mixture recrystallization Recrystallization acid_base->recrystallization Solid Product pure Pure THIQ Product acid_base->pure Sufficiently Pure column->pure recrystallization->pure Troubleshooting_Recrystallization start No Crystals Formed q1 Is the solution cloudy? start->q1 a1_yes Induce Nucleation (Scratch/Seed) q1->a1_yes Yes a1_no Concentrate Solution (Boil off solvent) q1->a1_no No q2 Did crystals form? a1_yes->q2 a1_no->q2 success Collect Crystals q2->success Yes fail Re-evaluate Solvent q2->fail No

References

Technical Support Center: Diastereoselectivity in Substituted THIQ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted tetrahydroisoquinolines (THIQs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted THIQs where diastereoselectivity is a critical concern?

A1: The most common synthetic strategies where diastereoselectivity is a key consideration include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the asymmetric hydrogenation of dihydroisoquinolines. Each of these methods can generate one or more new stereocenters, leading to the potential for diastereomeric mixtures.

Q2: What are the key factors that influence diastereoselectivity in the Pictet-Spengler reaction?

A2: Diastereoselectivity in the Pictet-Spengler reaction is significantly influenced by several factors:

  • Catalyst: Both Brønsted and Lewis acids are used to catalyze the reaction. The choice of acid can impact the transition state geometry and, consequently, the diastereomeric ratio (d.r.).[1][2] Chiral phosphoric acids and thiourea (B124793) derivatives have also been employed as organocatalysts to achieve high diastereoselectivity.[3]

  • Reaction Temperature: Lower reaction temperatures often favor the thermodynamically more stable diastereomer, leading to higher selectivity. Conversely, higher temperatures can sometimes lead to reduced selectivity or even epimerization.[1]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the iminium ion intermediate and the transition state of the cyclization, thereby influencing the stereochemical outcome.[4]

  • Substrate Structure: The steric bulk of substituents on both the β-arylethylamine and the aldehyde or ketone can create a facial bias during the intramolecular cyclization.

Q3: How can I improve the diastereoselectivity of a Bischler-Napieralski reaction?

A3: The Bischler-Napieralski reaction itself generates a dihydroisoquinoline, and the diastereoselectivity is introduced during the subsequent reduction step. However, the conditions of the cyclization can influence the overall success of the synthesis. Key factors include:

  • Dehydrating Agent: The choice of dehydrating agent is crucial. While phosphorus oxychloride (POCl₃) is common, stronger reagents like a mixture of phosphorus pentoxide (P₂O₅) and POCl₃ are often necessary for less-activated aromatic rings.[5][6] Milder, more modern conditions using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) can be effective at lower temperatures and may prevent side reactions.[7]

  • Reaction Temperature: Higher temperatures are often required, but excessive heat can lead to the formation of tar and other side products. Careful temperature control is essential.[5]

  • Subsequent Reduction: The choice of reducing agent and chiral catalyst for the reduction of the resulting dihydroisoquinoline is where diastereoselectivity is primarily controlled. Asymmetric hydrogenation using iridium or rhodium catalysts with chiral ligands is a common strategy.

Q4: I am struggling to separate the diastereomers of my substituted THIQ. What are the recommended methods?

A4: Separation of THIQ diastereomers can be challenging but is typically achieved by:

  • Column Chromatography: This is the most common method. Since diastereomers have different physical properties, they can often be separated on a standard silica (B1680970) gel column.[7] Optimization of the mobile phase is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. For more challenging separations, reversed-phase chromatography (e.g., C18 silica) may be effective.

  • Recrystallization: If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective method for separation, especially on a larger scale.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is a powerful technique. Both normal-phase and reversed-phase columns can be used.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in a Pictet-Spengler Reaction

This guide will help you troubleshoot and improve the diastereoselectivity of your Pictet-Spengler reaction.

Troubleshooting Workflow

start Low d.r. Observed temp Optimize Temperature start->temp Initial Step solvent Screen Solvents temp->solvent If no improvement success Improved d.r. temp->success Success catalyst Evaluate Catalyst solvent->catalyst If still low solvent->success Success substrate Modify Substrate catalyst->substrate If necessary catalyst->success Success substrate->success Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Potential Cause Suggested Solution Expected Outcome
Suboptimal Reaction Temperature Lower the reaction temperature. Many Pictet-Spengler reactions show improved diastereoselectivity at lower temperatures (e.g., 0 °C to -78 °C) as this favors the kinetic product.[1]Increased diastereomeric ratio.
Inappropriate Solvent Screen a range of solvents with varying polarities. Aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are common, but sometimes more coordinating solvents can influence the transition state favorably.[4]Identification of a solvent that improves diastereoselectivity.
Ineffective Catalyst If using a Brønsted acid like trifluoroacetic acid (TFA), consider screening Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). For asymmetric reactions, evaluate different chiral catalysts.[2]Enhanced diastereomeric ratio through better organization of the transition state.
Lack of Substrate Control If possible, introduce a bulky protecting group on the nitrogen atom of the β-arylethylamine. This can create steric hindrance that favors the approach of the aldehyde from one face.Improved facial selectivity during the cyclization step.

Data Presentation: Effect of Lewis Acid on Diastereoselectivity

Entry Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
1TFA (Trifluoroacetic acid)DCM252:1
2BF₃·OEt₂DCM255:1
3Sc(OTf)₃DCM25>10:1
4Yb(OTf)₃DCM25>10:1

Note: This data is illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific substrates.

Problem 2: Poor Selectivity in the Reduction of Dihydroisoquinolines (Following Bischler-Napieralski)

This guide focuses on improving the diastereoselectivity of the reduction step after the Bischler-Napieralski cyclization.

Troubleshooting Workflow

start Low d.r. in Reduction catalyst Screen Chiral Catalysts start->catalyst Initial Step ligand Optimize Chiral Ligand catalyst->ligand If no improvement success Improved d.r. catalyst->success Success conditions Adjust Reaction Conditions ligand->conditions If still low ligand->success Success conditions->success Success

Caption: Workflow for optimizing reduction diastereoselectivity.

Potential Cause Suggested Solution Expected Outcome
Ineffective Chiral Catalyst Screen different transition metal catalysts. Iridium- and Rhodium-based catalysts are commonly used for asymmetric hydrogenation of C=N bonds.[8]Identification of a more selective metal center for your substrate.
Suboptimal Chiral Ligand The choice of chiral ligand is critical. For a given metal, screen a library of chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos, PhanePhos derivatives) to find the best match for your substrate.[9]Significant improvement in diastereomeric and enantiomeric excess.
Unfavorable Reaction Conditions Optimize hydrogen pressure and reaction temperature. Higher pressures can sometimes improve reactivity and selectivity. Temperature can also play a role in selectivity.Fine-tuning of the reaction to achieve optimal diastereoselectivity.
Solvent Effects The solvent can influence the catalyst's conformation and activity. Screen a range of solvents, including both polar and non-polar options.Finding a solvent that enhances the stereochemical outcome.

Data Presentation: Influence of Chiral Ligand on Asymmetric Hydrogenation

Entry Catalyst Precursor Chiral Ligand Solvent Pressure (bar H₂) Diastereomeric Ratio (trans:cis)
1[Ir(COD)Cl]₂(R)-BINAPToluene504:1
2[Ir(COD)Cl]₂(R,R)-Me-DuPhosToluene5010:1
3[Ir(COD)Cl]₂(S,S)-f-BinaphaneToluene50>20:1

Note: This data is illustrative and based on general trends. The optimal ligand is highly substrate-dependent.

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction Using Trifluoroacetic Acid (TFA)
  • Preparation: To a solution of the β-arylethylamine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1 M), add the aldehyde (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 equivalent) and an anhydrous solvent such as toluene or acetonitrile.[5]

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-5.0 equivalents) dropwise to the solution. The addition can be exothermic and may require cooling.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a beaker containing crushed ice and a base (e.g., concentrated ammonium (B1175870) hydroxide) to neutralize the excess acid. Caution: This is a highly exothermic process.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline, which can be used in the subsequent reduction step.

Protocol 3: Separation of THIQ Diastereomers by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude THIQ mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, applying gentle positive pressure.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the diastereomers. The less polar diastereomer will typically elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing each pure diastereomer.

  • Isolation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Visualizations

pictet_spengler_pathway cluster_0 Pictet-Spengler Reaction Amine β-Arylethylamine Condensation Condensation Amine->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium H⁺ Catalyst Cyclization Intramolecular Cyclization Iminium->Cyclization THIQ Substituted THIQ Cyclization->THIQ

Caption: Simplified workflow of the Pictet-Spengler reaction.

bischler_napieralski_workflow cluster_1 Bischler-Napieralski and Reduction Amide β-Arylethylamide Cyclization Bischler-Napieralski Cyclization Amide->Cyclization Dehydrating Agent DHIQ Dihydroisoquinoline Cyclization->DHIQ Reduction Asymmetric Reduction DHIQ->Reduction Chiral Catalyst, H₂ THIQ Diastereomeric THIQs Reduction->THIQ

References

Technical Support Center: Stability of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My THIQ compound solution is changing color (e.g., turning yellow or brown). What is the likely cause?

A1: Color change in a solution containing a THIQ compound is often an indication of degradation, most commonly due to oxidation. The tertiary amine functionality and the electron-rich aromatic ring in the THIQ scaffold can be susceptible to oxidation, leading to the formation of colored degradation products. Exposure to air (oxygen), light, and trace metal ions can catalyze this process.

Q2: I am observing precipitation in my aqueous THIQ solution over time. What could be the reason?

A2: Precipitation can occur due to several factors. Firstly, changes in pH can significantly affect the solubility of your THIQ compound. As many THIQs are basic, they are typically more soluble in acidic solutions where they are protonated. If the pH of your solution increases, the compound may deprotonate and precipitate. Secondly, degradation of the compound can lead to the formation of less soluble byproducts. Finally, if you are working with a salt form of the THIQ, interactions with buffer components could lead to the formation of an insoluble salt.

Q3: What are the primary degradation pathways for THIQ compounds in solution?

A3: The most common degradation pathways for THIQ compounds are oxidation and hydrolysis. Oxidation can lead to the formation of N-oxides, iminium ions, or dearomatization of the isoquinoline (B145761) ring system. Hydrolysis may be a concern if your THIQ derivative contains susceptible functional groups, such as esters or amides. For some THIQ derivatives, intramolecular cyclization can also be a degradation pathway.[1]

Q4: How can I minimize the degradation of my THIQ compound during storage?

A4: To minimize degradation, it is recommended to store solutions of THIQ compounds protected from light and air. Using amber vials and purging the headspace with an inert gas like nitrogen or argon can significantly reduce photolytic and oxidative degradation. Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) will also slow down the rate of degradation. The choice of solvent and pH of the solution are also critical factors to consider for optimal stability.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed During Routine Analysis

Symptoms:

  • Inconsistent analytical results (e.g., decreasing peak area of the main compound over a sequence of injections).

  • Appearance of new, unidentified peaks in the chromatogram.

  • Discoloration of the sample in the autosampler vial.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Oxidation in Solution Analyze a freshly prepared sample and compare it to one that has been sitting on the autosampler. If degradation is observed, it is likely due to oxidation.Prepare samples fresh before analysis. Use an autosampler with temperature control set to a low temperature (e.g., 4 °C). Purge sample vials with an inert gas (nitrogen or argon) before sealing.
Photodegradation Cover the autosampler tray to protect samples from light. Use amber or UV-protected vials.Work in a laboratory with reduced lighting or use light-blocking covers for all vessels containing the THIQ solution.
pH Instability Measure the pH of your sample diluent. Ensure it is in a range where your compound is stable. The stability of amine-containing compounds can be highly pH-dependent.Buffer your sample diluent to a pH where the THIQ compound exhibits maximum stability. This often is in the acidic pH range.
In-source Degradation (LC-MS) Vary the ion source parameters (e.g., temperature, voltages). If the degradation profile changes significantly, it may be an artifact of the analytical method.Optimize MS source conditions to be as gentle as possible while maintaining adequate sensitivity.
Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptoms:

  • The sum of the assay of the parent compound and the peak areas of all degradation products is significantly less than 100%.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Analytical Strategy
Formation of Non-UV Active Degradants Analyze the stressed samples using a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.Use a mass-based detection method (LC-MS) to search for degradation products that may not have a chromophore.
Formation of Volatile Degradants Use headspace gas chromatography (GC) to analyze the vapor phase above the stressed solution.If volatile degradants are suspected, a GC-MS method may need to be developed.
Precipitation of Degradants Visually inspect the stressed samples for any precipitate. If present, dissolve the precipitate in a suitable solvent and analyze it.Ensure that the diluent used for analysis can dissolve both the parent compound and all potential degradation products.
Adsorption to Container Analyze a solution of the THIQ compound that has been stored in the container for a period and compare it to a freshly prepared solution.Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption of basic compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of a THIQ Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a new THIQ compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the THIQ compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60 °C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60 °C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Store the solid THIQ compound in an oven at 80 °C for 24, 48, and 72 hours.

    • Also, store the stock solution at 60 °C for the same time intervals.

    • At each time point, prepare a sample for analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation:

    • Expose the solid THIQ compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period.

3. Analysis:

  • Analyze all samples using a stability-indicating UPLC-MS method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Characterize the degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS analysis.

Protocol 2: Stability-Indicating UPLC-MS Method

This protocol provides a starting point for developing a stability-indicating UPLC-MS method for the analysis of THIQ compounds and their degradation products.

  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separations (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over several minutes to elute both polar and non-polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Detection:

    • UV/PDA Detector: Monitor at a wavelength where the THIQ compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data to detect all ions and MS/MS data for structural elucidation of degradation products.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from stability studies. The actual degradation rates will be specific to the individual THIQ compound and the experimental conditions.

Table 1: Illustrative Degradation of a THIQ Compound under Various Stress Conditions

Stress ConditionTime (hours)% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 60 °C2415.2150.1, 164.1
0.1 M NaOH, 60 °C248.5148.1
3% H₂O₂, RT2425.8149.1 (N-oxide), 132.1 (iminium)
80 °C (solid)725.1132.1
Photolysis2412.3132.1, various minor products

Table 2: Illustrative pH-Rate Profile for a THIQ Compound at 50 °C

pHk (s⁻¹)Half-life (hours)
2.01.5 x 10⁻⁶128
4.05.2 x 10⁻⁷370
7.02.8 x 10⁻⁶69
9.08.1 x 10⁻⁶24
11.02.5 x 10⁻⁵7.7

Visualizations

degradation_pathway THIQ This compound (THIQ) N_Oxide N-Oxide THIQ->N_Oxide Oxidation (e.g., H₂O₂) Iminium Iminium Ion THIQ->Iminium Oxidation Hydrolysis_Product Hydrolysis Product (if applicable) THIQ->Hydrolysis_Product Hydrolysis (Acid/Base) (for derivatives with hydrolyzable groups) Aromatized_Product Isoquinoline Iminium->Aromatized_Product Further Oxidation

Caption: Potential degradation pathways of THIQ compounds.

troubleshooting_workflow start Instability Observed (e.g., color change, new peaks) check_oxidation Is the solution exposed to air? start->check_oxidation check_light Is the solution exposed to light? check_oxidation->check_light No inert_atmosphere Solution: Purge with inert gas (N₂ or Ar) check_oxidation->inert_atmosphere Yes check_ph Is the pH of the solution optimal? check_light->check_ph No protect_from_light Solution: Use amber vials and protect from light check_light->protect_from_light Yes check_temp Is the storage temperature appropriate? check_ph->check_temp Yes adjust_ph Solution: Buffer the solution to an optimal pH check_ph->adjust_ph No lower_temp Solution: Store at a lower temperature check_temp->lower_temp No end Stability Improved check_temp->end Yes inert_atmosphere->end protect_from_light->end adjust_ph->end lower_temp->end

Caption: Troubleshooting workflow for THIQ instability.

experimental_workflow start Start: New THIQ Compound analytical_method Develop Stability-Indicating UPLC-MS Method start->analytical_method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) characterization Identify and Characterize Degradation Products forced_degradation->characterization analytical_method->forced_degradation kinetics Determine Degradation Kinetics (pH-rate profile) characterization->kinetics formulation Formulation Development (e.g., add antioxidants, adjust pH) kinetics->formulation stability_testing Long-term and Accelerated Stability Testing formulation->stability_testing end End: Stable Formulation stability_testing->end

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimization of Reaction Conditions for Scale-Up of Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and scale-up of Tetrahydroisoquinoline (THIQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for larger-scale production of THIQ and its derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of THIQ synthesis, primarily focusing on the two main synthetic routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a robust method for synthesizing THIQs from β-arylethylamines and an aldehyde or ketone, typically under acidic conditions.[1] However, challenges can arise during scale-up.

Q1: My Pictet-Spengler reaction is showing low or no yield. What are the likely causes and how can I improve it?

A1: Low yields during scale-up can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Insufficiently Activated Aromatic Ring: The electrophilic aromatic substitution is more efficient with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, you may need harsher conditions.[2]

    • Solution: Consider using a stronger acid catalyst (e.g., trifluoroacetic acid, boron trifluoride etherate) or increasing the reaction temperature.[3] For substrates with poor nucleophilicity, an N-acyliminium ion strategy can be employed to enhance the electrophilicity of the iminium ion under milder conditions.[4]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.

  • Starting Material Decomposition: Harsh acidic conditions or high temperatures can lead to the degradation of sensitive starting materials or the final product.

    • Solution: If you suspect decomposition, try using milder acidic catalysts or lowering the reaction temperature.

  • Water Content: The presence of water can hinder the formation of the key iminium ion intermediate.

    • Solution: Ensure all reagents and solvents are anhydrous. Using molecular sieves can also be beneficial.[5]

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common issue when scaling up reactions. Here are some common side products and strategies to mitigate them:

  • Formation of Isomers (Diastereomers or Regioisomers): Lack of stereocontrol or alternative cyclization pathways can lead to a mixture of isomers, complicating purification.

    • Solution: To improve stereoselectivity, consider using a chiral catalyst or auxiliary.[6] Optimizing reaction conditions such as solvent, temperature, and the choice of acid catalyst can also significantly impact the diastereomeric ratio.[6]

  • Over-alkylation or Polymerization: Reactive intermediates can lead to undesired secondary reactions.

    • Solution: Control the stoichiometry of your reactants carefully. Adding the aldehyde slowly to the reaction mixture can help to minimize side reactions.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be reduced to the desired THIQs.[7]

Q1: My Bischler-Napieralski reaction is not proceeding to completion or is giving a low yield. What should I check?

A1: Similar to the Pictet-Spengler reaction, low yields in a scaled-up Bischler-Napieralski reaction can be due to several factors:

  • Ineffective Dehydrating Agent: This reaction requires a potent dehydrating agent to form the electrophilic intermediate.

    • Solution: Phosphorus oxychloride (POCl₃) is commonly used.[7] For less reactive substrates, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[7][8] Milder, modern alternatives include triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[8][9]

  • Insufficient Reaction Temperature: The cyclization step often requires elevated temperatures.

    • Solution: If the reaction is sluggish, consider switching to a higher-boiling solvent (e.g., from toluene (B28343) to xylene) to increase the reaction temperature.[9]

  • Substrate Decomposition: The strongly acidic and high-temperature conditions can cause degradation of sensitive molecules.

    • Solution: If you observe significant decomposition or tar formation, milder conditions are necessary. The Tf₂O/2-chloropyridine system allows for lower reaction temperatures.[8][9]

Q2: I am observing the formation of a styrene-type side product. What is causing this and how can I prevent it?

A2: The formation of a styrene (B11656) derivative is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter type fragmentation of the nitrilium ion intermediate.[10][11]

  • Cause: This side reaction is more prevalent with certain substitution patterns on the aromatic ring that favor fragmentation.

  • Solution:

    • One effective strategy is to use the corresponding nitrile as the solvent, which can shift the equilibrium away from the fragmentation pathway.[11]

    • Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the susceptible nitrilium ion.[10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of THIQ synthesis, compiled from multiple sources.

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

Tryptamine AnalogAldehydeCatalystSolventTemperatureYield (%)Reference
Tryptamine methyl ester HClPiperonal-AcetonitrileReflux>95[12]
TryptamineVarious ArylaldehydesChiral Au(I) complexDichloromethaneRoom Temp.up to 97[12]
N-acyl TryptamineAcetyl ChlorideThiourea derivative--Good yields[12]

Table 2: Effect of Solvent on Pictet-Spengler Reaction Yield

Tryptamine AnalogAldehydeSolventYield (%)
TryptamineBenzaldehydeDichloromethane85
TryptamineBenzaldehydeToluene78
TryptamineBenzaldehydeAcetonitrile72
TryptamineBenzaldehydeMethanol65
TryptamineBenzaldehydeWater92

Note: Yields are approximate and can vary based on specific reaction conditions. Data compiled for illustrative purposes.

Experimental Protocols

The following are generalized protocols for the large-scale synthesis of THIQs. These should be optimized for specific substrates and scales.

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction (Scale-Up)

This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydroisoquinolines.

Materials:

  • β-arylethylamine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a suitable, oven-dried reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., nitrogen), charge the β-arylethylamine and the anhydrous solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Slowly add the aldehyde or ketone to the stirred solution at room temperature. An exotherm may be observed; control the addition rate to maintain the desired temperature.

  • Add the acid catalyst dropwise. The addition may also be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃) (Scale-Up)

This protocol is generally suitable for substrates with electron-rich aromatic rings.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)

  • Crushed ice

  • Concentrated base (e.g., NaOH, NH₄OH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add the β-arylethylamide substrate.

  • Add the anhydrous solvent.

  • At room temperature, add phosphorus oxychloride (POCl₃) dropwise. Use a cooling bath to control any exotherm.

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.[9]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution with a concentrated base until the pH is greater than 9.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 3,4-dihydroisoquinoline (B110456) can be used as is or reduced to the corresponding THIQ using a suitable reducing agent (e.g., NaBH₄).

Visualizations

Troubleshooting Workflow for Low Yield in THIQ Synthesis

Troubleshooting_Low_Yield start Low Yield Observed in Scale-Up check_reagents Verify Reagent & Solvent Quality (Purity, Water Content) start->check_reagents check_reagents->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Concentration, Catalyst) check_reagents->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Reaction Stalled evaluate_workup Evaluate Work-up & Purification (Extraction, Chromatography) monitor_reaction->evaluate_workup Reaction Complete check_decomposition Check for Product Decomposition (NMR of crude) evaluate_workup->check_decomposition Product Loss During Purification success Improved Yield evaluate_workup->success No Significant Loss investigate_side_reactions Investigate Side Reactions check_decomposition->investigate_side_reactions Decomposition Occurs check_decomposition->success No Decomposition investigate_side_reactions->optimize_conditions Side Reactions Identified

Caption: A logical workflow for troubleshooting low reaction yields during THIQ synthesis scale-up.

General Experimental Workflow for THIQ Synthesis Scale-Up

THIQ_Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation (Anhydrous) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup addition Controlled Reagent Addition reactor_setup->addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) addition->reaction_monitoring quench Quenching reaction_monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification characterization Product Characterization (NMR, MS) purification->characterization

References

"troubleshooting matrix effects in LC-MS analysis of tetrahydroisoquinolines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of tetrahydroisoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of tetrahydroisoquinolines?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] For tetrahydroisoquinolines, which are often analyzed in complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of quantification.[2] The basic nature of tetrahydroisoquinolines makes them particularly susceptible to ion suppression in the positive ion mode of electrospray ionization (ESI), as they compete for ionization with other basic compounds in the matrix.

Q2: What are the primary sources of matrix effects in the LC-MS analysis of tetrahydroisoquinolines from biological samples?

A2: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids (B1166683) from cell membranes.[3] Other endogenous components like salts, proteins, and metabolites can also contribute.[1] These components can co-elute with the tetrahydroisoquinoline analytes and interfere with the ionization process in the mass spectrometer's source.[4]

Q3: How can I detect the presence of matrix effects in my assay?

A3: Matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A solution of the tetrahydroisoquinoline standard is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to compensate for matrix effects.[5] A SIL-IS is a form of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and matrix effects. By calculating the ratio of the analyte response to the SIL-IS response, variability due to matrix effects can be effectively normalized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of tetrahydroisoquinolines.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions Tetrahydroisoquinolines are basic and can interact with residual acidic silanols on the silica-based column packing.
- Use a column with end-capping.
- Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase (use with caution as it can cause ion suppression).
- Adjust the mobile phase pH to ensure the analyte is in a consistent protonation state.
Column Overload Injecting too much sample can lead to peak distortion.
- Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase The mobile phase composition can affect peak shape.
- Ensure the mobile phase is fully compatible with the stationary phase.
- Optimize the gradient profile to ensure sharp peaks.
Issue 2: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction The chosen sample preparation method may not be optimal for tetrahydroisoquinolines.
- Optimize the pH of the sample before extraction to ensure the analytes are in a neutral state for better partitioning into organic solvents (for LLE and SPE).
- For SPE, select a sorbent that has appropriate interactions with the analytes (e.g., mixed-mode cation exchange for basic compounds).
- For LLE, test different organic solvents to find the one with the best partitioning coefficient for your analytes.
Analyte Adsorption Tetrahydroisoquinolines can adsorb to glass or plastic surfaces.
- Use silanized glassware or polypropylene (B1209903) tubes.
- Add a small amount of an organic solvent or a competing base to the sample.
Analyte Degradation The analytes may be unstable during sample processing.
- Keep samples on ice or at a low temperature during preparation.
- Minimize the time between sample preparation and analysis.
Issue 3: High Signal Variability (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Manual sample preparation can introduce variability.
- Automate the sample preparation process if possible.
- Ensure consistent vortexing times and centrifugation speeds.
Significant and Variable Matrix Effects Different lots of biological matrix can have varying levels of interfering components.
- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for this variability.
- Implement a more rigorous sample cleanup procedure to remove more of the matrix components.
Instrument Instability Fluctuations in the LC or MS system can cause signal variability.
- Perform system suitability tests before each run.
- Check for leaks in the LC system and ensure the MS is properly tuned and calibrated.

Experimental Protocols & Data

Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the typical recovery and matrix effect values for different sample preparation methods used for basic compounds like tetrahydroisoquinolines in plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 80 (Suppression)Simple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) 90 - 11095 - 105Highly effective at removing interferences and concentrating the analyte.More complex and expensive than PPT and LLE; requires method development.[7]
Detailed Methodologies
  • To 100 µL of plasma/serum sample in a polypropylene tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS system.

  • To 200 µL of plasma/serum sample, add the internal standard and 50 µL of 1M ammonium (B1175870) hydroxide (B78521) to basify the sample (pH ~9-10).

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

This protocol uses a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Pass 1 mL of methanol (B129727) through the cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) through the cartridge.[9]

  • Sample Loading: Pre-treat 500 µL of plasma/serum by adding the internal standard and diluting with 500 µL of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove phospholipids.

  • Elution: Elute the tetrahydroisoquinolines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No assess_me Quantitatively Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes use_sil_is->assess_me me_significant Are Matrix Effects Significant (>15%)? assess_me->me_significant optimize_sample_prep Optimize Sample Preparation me_significant->optimize_sample_prep Yes revalidate Re-validate Method me_significant->revalidate No ppt Protein Precipitation (PPT) optimize_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe optimize_chromatography Optimize Chromatography ppt->optimize_chromatography lle->optimize_chromatography spe->optimize_chromatography gradient Modify Gradient optimize_chromatography->gradient column Change Column Chemistry optimize_chromatography->column gradient->revalidate column->revalidate

Caption: A logical workflow for troubleshooting matrix effects.

Sample_Preparation_Workflow General Sample Preparation Workflow start Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (SIL-IS) start->add_is extraction Choose Extraction Method add_is->extraction ppt Protein Precipitation extraction->ppt Simple & Fast lle Liquid-Liquid Extraction extraction->lle Cleaner Extract spe Solid-Phase Extraction extraction->spe Most Selective centrifuge Centrifugation ppt->centrifuge separate_layers Separate Layers lle->separate_layers wash_elute Wash and Elute spe->wash_elute evaporate Evaporate to Dryness centrifuge->evaporate separate_layers->evaporate wash_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: A workflow for sample preparation in bioanalysis.

References

Technical Support Center: Enhancing the Resolution of 1,2,3,4-Tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives.

General FAQs

Q1: Why is the separation of this compound enantiomers important?

A1: The this compound (THIQ) scaffold is a core structure in many natural products and synthetic pharmaceuticals.[1][2] Enantiomers of chiral drugs can have significantly different biological activities, therapeutic effects, and toxicity profiles.[3][4] For instance, the neurotoxic properties of some THIQ derivatives are specific to individual enantiomers.[5] Regulatory agencies like the FDA now strongly encourage the development of single-enantiomer drugs, making efficient chiral separation a critical aspect of pharmaceutical development.[3][4]

Q2: What are the primary methods for resolving enantiomers of THIQ?

A2: The most common and effective methods include:

  • Chiral Chromatography (HPLC & SFC): This technique uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to separation.[6][7]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic THIQ (a base) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[8][9][10]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of an enzyme to catalyze a reaction on only one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be separated.[11][12]

Q3: How do I choose the best resolution method for my specific THIQ derivative?

A3: The choice depends on several factors including the scale of the separation, the functional groups present on your molecule, and available resources.

  • Analytical to Semi-Preparative Scale: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are often preferred for their high efficiency and broad applicability.[13]

  • Preparative to Industrial Scale: Diastereomeric salt crystallization is a cost-effective and scalable method, particularly if the THIQ derivative forms crystalline salts.[9][14]

  • When Specific Functional Groups Are Present: Enzymatic resolution can be highly selective but is dependent on finding an enzyme that accepts your specific substrate.[15][16]

G cluster_start Resolution Strategy cluster_methods Primary Resolution Methods cluster_outcomes Outcomes start Racemic THIQ Mixture HPLC Chiral HPLC / SFC start->HPLC Analytical or Small Scale Crystallization Diastereomeric Salt Crystallization start->Crystallization Scalable Process (Forms Crystalline Salts) Enzymatic Enzymatic Kinetic Resolution start->Enzymatic Biocatalytic Route (Requires Specific Enzyme) Pure_S (S)-Enantiomer HPLC->Pure_S Pure_R (R)-Enantiomer HPLC->Pure_R Crystallization->Pure_S Crystallization->Pure_R Enzymatic->Pure_S Enzymatic->Pure_R

Caption: Decision workflow for selecting a THIQ resolution method.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

This section addresses common issues encountered during the chiral separation of THIQ derivatives by HPLC or SFC.

Q: Why am I seeing poor or no resolution between my enantiomers?

A: This is the most common challenge. Several factors related to the stationary and mobile phases can be the cause.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly specific.[17] A column that works for one THIQ derivative may not work for another.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point for THIQ compounds.[13] For some derivatives, macrocyclic glycopeptide or cyclodextrin-based columns may provide better results.[5][18]

  • Inappropriate Mobile Phase: The mobile phase composition, including solvents and additives, critically influences selectivity.[19]

    • Solution (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact.

    • Solution (Reversed-Phase): Adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol).[13]

    • Solution (Additives): Add small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds like THIQ). This can significantly improve peak shape and resolution but be aware of potential "memory effects" on the column.[17]

  • Temperature Effects: Column temperature can alter the interactions between the analyte and the CSP, affecting resolution.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase resolution but also increase retention time and pressure.

Data Presentation: Chiral HPLC Conditions for THIQ Derivatives
Compound ClassChiral Stationary Phase (CSP)Mobile Phase SystemResolution (Rs)Reference
Laudanosine (N-methyl-tetrahydropapaverine)Chiralcel ODAcetonitrile-based> 1.5[13]
N-propyl-norlaudanosineChiralpak ADMethanol-based1.9[13]
Salsolinol (Sal)Sulfated β-cyclodextrin (CE selector)N/A (Capillary Electrophoresis)~3.0[5]
1-Benzyl-TIQ (BTIQ)Sulfated β-cyclodextrin (CE selector)N/A (Capillary Electrophoresis)~4.5[5]
Experimental Protocol: Chiral HPLC Method Screening
  • Sample Preparation: Dissolve a small amount of the racemic THIQ derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Begin with a polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose.

  • Initial Mobile Phase (Normal Phase): Start with a mobile phase of 90:10 Hexane:Isopropanol with 0.1% diethylamine (for basic THIQs).

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Use UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection: Inject 5-10 µL of the sample.

  • Optimization:

    • If no separation is observed, systematically vary the alcohol percentage (e.g., to 20%, then 30%).

    • If peaks are broad, ensure the sample is fully dissolved and consider adjusting the additive concentration.

    • If resolution is still poor, switch to a different CSP and repeat the screening process.

G cluster_workflow Chiral HPLC Workflow Prep 1. Prepare Racemic THIQ Sample (1 mg/mL) Screen 2. Screen CSPs (e.g., Polysaccharide-based) Prep->Screen OptimizeMP 3. Optimize Mobile Phase (Solvent Ratio, Additives) Screen->OptimizeMP OptimizeTemp 4. Optimize Temperature OptimizeMP->OptimizeTemp Analyze 5. Analyze & Quantify Enantiomeric Excess (ee) OptimizeTemp->Analyze Result Separated Enantiomers Analyze->Result Success PoorRes Poor Resolution Analyze->PoorRes Failure PoorRes->Screen Re-screen

Caption: Experimental workflow for chiral HPLC method development.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is powerful for large-scale resolutions but can be sensitive to experimental conditions.

Q: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the salt comes out of solution as a liquid phase rather than a solid crystal. This prevents effective purification.

Possible Causes & Solutions:

  • Solvent is too Non-Polar: The salt may be too soluble or its melting point is below the crystallization temperature in the chosen solvent.

    • Solution: Add a more polar co-solvent to increase the salt's solubility, then allow for slower cooling or evaporation to encourage crystal growth.

  • Concentration is too High: Supersaturation is too high, leading to rapid precipitation as an oil.

    • Solution: Dilute the solution with more solvent before cooling. Attempt a slower cooling rate or use an anti-solvent addition technique, where a solvent in which the salt is insoluble is slowly added to a solution of the salt.

  • Impure Starting Material: Impurities can inhibit crystal lattice formation.

    • Solution: Purify the racemic THIQ starting material and the chiral resolving agent before attempting the resolution.

Q: The enantiomeric excess (ee) of my resolved THIQ is low after crystallization. How can I improve it?

A: Low ee indicates that the crystallization did not effectively separate the two diastereomers.

Possible Causes & Solutions:

  • Insufficient Difference in Solubility: The two diastereomeric salts may have very similar solubilities in the chosen solvent system.

    • Solution: Screen a wider range of solvents and solvent mixtures. Thermodynamic modeling can help predict optimal conditions.[20]

  • Co-precipitation: The more soluble diastereomer is precipitating along with the less soluble one.

    • Solution: Perform multiple recrystallizations. The first crop will be enriched in one diastereomer; recrystallizing this solid will further enhance its purity.[12]

  • Incorrect Stoichiometry: Using a non-optimal ratio of chiral resolving agent to racemic THIQ can affect the outcome.

    • Solution: Typically, 0.5 equivalents of the resolving agent are used to resolve a racemate. Experiment with slight variations around this stoichiometry.

Data Presentation: Common Chiral Resolving Agents for Amines
Chiral Resolving AgentTypeCommonly Used ForReference
(+)- or (-)-Tartaric AcidAcidRacemic bases[8][9][14]
(1R)-(-)-10-Camphorsulfonic acidAcidRacemic basesGeneral Knowledge
(R)-(-)-Mandelic AcidAcidRacemic basesGeneral Knowledge
N-Acetyl-L-phenylalanineAcidRacemic bases[21]
Experimental Protocol: Diastereomeric Salt Resolution
  • Dissolution: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral acid (e.g., D-(-)-tartaric acid) in a minimal amount of the same solvent.[14]

  • Salt Formation: Slowly add the resolving agent solution to the THIQ solution. Stir the mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop, enriched in one diastereomer.

  • Liberation of Free Base: Dissolve the crystalline salt in water and add a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.

  • Extraction: Extract the free THIQ enantiomer into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess of the resulting oil or solid using chiral HPLC.

G cluster_workflow Diastereomeric Salt Resolution Workflow Racemate 1. Dissolve Racemic THIQ and Chiral Acid Salt 2. Form Diastereomeric Salts in Solution Racemate->Salt Crystallize 3. Induce Crystallization (Cooling / Anti-solvent) Salt->Crystallize Filter 4. Filter Less Soluble Diastereomer Crystallize->Filter Liberate 5. Liberate Free Amine (Add Base) Filter->Liberate Extract 6. Extract Enriched Enantiomer Liberate->Extract Analyze 7. Analyze ee (Chiral HPLC) Extract->Analyze Result Enantiomerically Enriched THIQ Analyze->Result

Caption: Workflow for diastereomeric salt crystallization.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity but require careful optimization of reaction conditions.

Q: The enzymatic reaction is very slow or shows no conversion. What is the problem?

A: Low or no enzyme activity is a common issue that can often be resolved by optimizing the reaction environment.

Possible Causes & Solutions:

  • Incorrect Enzyme: The chosen enzyme may not accept your THIQ derivative as a substrate. For example, some monoamine oxidase (MAO-N) variants may successfully oxidize a parent THIQ but fail to act on a substituted analog.[15][16]

    • Solution: Screen different enzymes (e.g., various lipases, oxidases, or acylases). The literature is a valuable resource for finding enzymes that act on similar structures.[1][11]

  • Suboptimal pH or Temperature: Enzymes have a narrow optimal range for pH and temperature.

    • Solution: Perform small-scale experiments to screen a range of pH values (e.g., using different buffers) and temperatures to find the optimum for your specific enzyme and substrate combination.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at the concentrations used. Co-solvents used to dissolve the substrate can also inhibit or denature the enzyme.

    • Solution: Try running the reaction at a lower substrate concentration. Minimize the amount of organic co-solvent (e.g., DMSO, DMF) if one is required for solubility.

Q: The reaction works, but the enantioselectivity (ee of product or remaining substrate) is poor.

A: This indicates the enzyme is not discriminating effectively between the two enantiomers.

Possible Causes & Solutions:

  • Suboptimal Conditions: As with activity, selectivity can be highly dependent on temperature and solvent.

    • Solution: Sometimes, running the reaction at a lower temperature can improve enantioselectivity, albeit at the cost of reaction speed. Changing the organic co-solvent can also sometimes enhance selectivity.

  • Non-Enzymatic Background Reaction: A non-catalyzed background reaction may be occurring, leading to a racemic product.

    • Solution: Run a control reaction without the enzyme to quantify the rate of any background reaction. If significant, the primary reaction conditions may need to be modified (e.g., lower temperature).

  • Reaction Reversibility: For reactions like lipase-catalyzed hydrolysis, the reverse reaction (esterification) can lower the observed enantiomeric excess.

    • Solution: Ensure products are effectively removed from the reaction medium if possible, or run the reaction to a conversion of less than 50% where the ee of the remaining starting material is maximized.

Data Presentation: Enzymes Used in THIQ Resolution
Enzyme ClassEnzyme ExampleReaction TypeTarget Substrate TypeReference
LipaseLipase from Candida antarctica (CALB)Acylation(±)-5,6,7,8-Tetrahydroquinolin-8-ol[11]
OxidaseMonoamine Oxidase (MAO-N) variantsOxidationThis compound[15][16]
OxidaseD-amino acid oxidase (FsDAAO)Oxidative DeracemizationCarboxyl-substituted THIQs[1]

References

Technical Support Center: Strategies to Minimize By-product Formation in THIQ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My THIQ synthesis is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in THIQ synthesis, particularly in common methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often stem from a few key factors:

  • Substrate Reactivity: The electronic nature of the aromatic ring is crucial. Electron-withdrawing groups can significantly hinder the electrophilic aromatic substitution required for cyclization, leading to poor or no product formation. These reactions are most effective with electron-donating groups on the benzene (B151609) ring.[1]

  • Reagent Potency: The choice and activity of the acid catalyst or dehydrating agent are critical. For less reactive substrates, standard reagents may be insufficient to promote efficient cyclization.

  • Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired THIQ. Common side reactions include the retro-Ritter reaction in the Bischler-Napieralski synthesis and the formation of over-alkylation products.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[2]

  • Atmospheric Moisture and Oxygen: Many reagents and intermediates in THIQ synthesis are sensitive to air and moisture. Reactions should be carried out under an inert atmosphere with dry solvents and reagents.[3][4]

Q2: I am observing significant formation of a styrene (B11656) by-product in my Bischler-Napieralski reaction. How can I prevent this?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[5] This occurs when the nitrilium ion intermediate fragments. To minimize this:

  • Use a Nitrile Solvent: Employing a nitrile, such as acetonitrile, as the solvent can shift the equilibrium away from the retro-Ritter pathway. However, this may not be economically viable for all nitriles.[5]

  • Employ Milder Reagents: Using oxalyl chloride or triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) can generate an N-acyliminium intermediate under milder conditions, avoiding the high temperatures that favor the retro-Ritter reaction.[5][6]

Q3: My Pictet-Spengler reaction is sluggish or not proceeding. What can I do?

The Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.

  • Substrate Activation: The reaction works best with electron-rich aromatic systems like indoles and pyrroles. For less activated systems, such as a simple phenyl group, harsher conditions like higher temperatures and stronger acids (e.g., trifluoroacetic acid, superacids) may be necessary.[6][7][8]

  • Iminium Ion Formation: The reaction proceeds via an iminium ion, which is more electrophilic than the corresponding imine. The use of an acid catalyst is typically required to facilitate its formation.[6][7]

  • N-Acyliminium Ion Variant: For unreactive substrates, an N-acyliminium ion can be generated by acylating the intermediate imine. This creates a highly electrophilic intermediate that can cyclize under mild conditions with good yields.[6][7][8]

Q4: I am having trouble with the Pomeranz-Fritsch reaction, and the yields are inconsistent. What should I consider?

The Pomeranz-Fritsch reaction can be sensitive to reaction conditions, and yields can vary widely.[9]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. A range of acids from sulfuric acid to Lewis acids like trifluoroacetic anhydride have been used.[5] The Bobbitt modification uses a reduced acid concentration, which can help minimize side product formation.[10]

  • Modifications for Tetrahydroisoquinolines: The original Pomeranz-Fritsch reaction yields isoquinolines. For the synthesis of THIQs, the Bobbitt modification, which involves hydrogenation of the intermediate imine, is a common and effective strategy.[7]

Q5: My purified THIQ product appears to be degrading over time. What could be the cause?

THIQ compounds, especially those with electron-rich aromatic rings, can be susceptible to air oxidation. The nitrogen atom and activated C-H bonds are potential sites for oxidation. To prevent this, store purified THIQs under an inert atmosphere and at low temperatures. If you suspect oxidative degradation during workup or purification, consider using degassed solvents.

Troubleshooting Guides

Low Yield / Incomplete Conversion
Symptom Potential Cause Suggested Solution
Starting material remains unreacted Inadequate activation of the electrophile (e.g., weak acid in Pictet-Spengler, weak dehydrating agent in Bischler-Napieralski).Use a stronger acid catalyst or dehydrating agent. For example, in the Bischler-Napieralski reaction, a mixture of P₂O₅ in refluxing POCl₃ can be used for less reactive substrates.[2]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product degradation.[2]
Insufficient reaction time.Extend the reaction time, monitoring the progress by TLC or LC-MS.[9]
Complex mixture of products observed Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and monitor the reaction closely. Consider using milder reaction conditions, such as the Tf₂O/2-chloropyridine system for the Bischler-Napieralski reaction.[2][6]
Impure starting materials or solvents.Ensure all reagents and solvents are pure and dry.[3]
Product loss during workup Incorrect pH during extraction.Adjust the pH of the aqueous layer to ensure the THIQ product is in its neutral form for efficient extraction into the organic phase.
Emulsion formation during extraction.Add brine to help break the emulsion or filter the mixture through celite.[3]
Common By-product Formation
By-product Observed Reaction Cause Suggested Solution
Styrene derivative Bischler-NapieralskiRetro-Ritter reaction of the nitrilium intermediate.Use a nitrile as the solvent to shift the equilibrium.[5] Employ milder conditions (e.g., Tf₂O, 2-chloropyridine) to avoid high temperatures.[6]
Over-alkylated products GeneralThe nitrogen of the newly formed THIQ is susceptible to further alkylation if an alkylating agent is present.Use a protecting group on the nitrogen that can be removed after the reaction. Optimize stoichiometry to avoid a large excess of the alkylating agent.
Oxidized by-products (e.g., isoquinolines) GeneralExposure to air during reaction or workup, especially with electron-rich systems.Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup. Use degassed solvents.
Mixture of regioisomers Pomeranz-Fritsch–BobbittCyclization can occur at different positions on the aromatic ring, especially with certain substitution patterns.The choice of acid can influence regioselectivity. For some non-activated systems, HClO₄ has been shown to be effective.[10]
Mixture of diastereomers Pictet-Spengler (with chiral centers)Lack of stereocontrol during the cyclization.Use a chiral catalyst or auxiliary to induce diastereoselectivity.[6] Reaction temperature can also influence the diastereomeric ratio, with lower temperatures often favoring the kinetically controlled product.[6]

Data Presentation

Table 1: Influence of Dehydrating Agent on the Bischler-Napieralski Cyclization of N-(3,4-dimethoxyphenethyl)acetamide
Dehydrating Agent Solvent Temperature (°C) Yield (%) Reference
POCl₃TolueneRefluxModerate[2]
P₂O₅ in POCl₃TolueneRefluxHigh[2]
Tf₂O, 2-chloropyridineCH₂Cl₂-20 to 0High[2]
Table 2: Effect of Reaction Conditions on the Pictet-Spengler Reaction of Tryptamine with Isatin
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
L-cysteine (30 mol%)Isopropanol2524~30[11]
L-cysteine (30 mol%)Isopropanol4024~60[11]
L-cysteine (30 mol%)Isopropanol6024~55[11]
L-cysteine (30 mol%)Isopropanol4012~45[11]
L-cysteine (30 mol%)Isopropanol4036~65[11]
Table 3: Yields for the Pomeranz-Fritsch–Bobbitt Synthesis of N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines
Substrate (Ar-NH-CH₂-CH(OMe)₂) Ar Substituent Acid Yield (%) Reference
Phenyl6 M HCl99[12]
4-Methoxyphenyl6 M HCl69[12]
4-Chlorophenyl6 M HCl88[12]
4-Hydroxyphenyl6 M HCl90[12]
3-Bromophenyl70% HClO₄54[12]
3-Methoxyphenyl70% HClO₄79[12]

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction using Triflic Anhydride (Milder Conditions)

This protocol is adapted from modern procedures that allow for milder reaction conditions, often providing higher yields and avoiding harsh reagents.[2]

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise over 5-10 minutes.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Pictet-Spengler Reaction in Aprotic Media

This general protocol highlights the use of aprotic solvents, which can sometimes offer superior yields compared to traditional protic solvents.[7]

  • To a solution of the β-arylethylamine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add the aldehyde or ketone (1.1 equivalents).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Pomeranz-Fritsch–Bobbitt Reaction for THIQ Synthesis

This protocol is based on the Bobbitt modification for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[10]

  • Formation of the Aminoacetal:

    • Condense the substituted benzaldehyde (B42025) with aminoacetaldehyde dimethyl acetal (B89532) in a suitable solvent like benzene with azeotropic removal of water using a Dean-Stark apparatus.

    • After the imine is formed, reduce it in situ via catalytic hydrogenation (e.g., Raney Ni, H₂, 50 psi in ethanol) to yield the corresponding N-benzylaminoacetal.

  • Cyclization:

    • Dissolve the purified N-benzylaminoacetal in an aqueous acid solution (e.g., 6 M HCl or 70% HClO₄).

    • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the solution is basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

    • Purify the crude THIQ product via column chromatography.

Visualizations

Bischler_Napieralski_Byproducts cluster_paths Reaction Pathways start β-Arylethylamide reagent + Dehydrating Agent (e.g., POCl₃) intermediate Nitrilium Ion Intermediate reagent->intermediate Dehydration cyclization Intramolecular Cyclization intermediate->cyclization Electron-rich Aromatic Ring retro_ritter Retro-Ritter Reaction intermediate->retro_ritter High Temp. & Conjugation desired_path Desired Pathway undesired_path Undesired Pathway dhiq 3,4-Dihydroisoquinoline (Desired Product) cyclization->dhiq styrene Styrene By-product retro_ritter->styrene

Caption: Competing pathways in the Bischler-Napieralski reaction.

Pictet_Spengler_Workflow cluster_troubleshooting Troubleshooting Steps start Start Pictet-Spengler Reaction check_yield Low Yield or No Reaction? start->check_yield check_activation Is Aromatic Ring Electron-Rich? check_yield->check_activation Yes success Reaction Optimized check_yield->success No harsher_conditions Use Harsher Conditions: - Stronger Acid - Higher Temperature check_activation->harsher_conditions No check_reagents Check Reagent Purity & Dryness check_activation->check_reagents Yes acyliminium Consider N-Acyliminium Ion Variant harsher_conditions->acyliminium acyliminium->success optimize Optimize Catalyst & Solvent check_reagents->optimize optimize->success

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

THIQ_Synthesis_Logic title General Strategy for Minimizing By-products in THIQ Synthesis substrate Substrate Selection: - Electron-donating groups - Purity >98% reagents Reagent & Solvent Prep: - Use high purity reagents - Ensure solvents are anhydrous atmosphere Inert Atmosphere: - Degas solvents - Use N₂ or Ar blanket temperature Temperature Control: - Start at lower temp. - Avoid excessive heat addition Reagent Addition: - Slow, dropwise addition - Maintain temperature monitoring Reaction Monitoring: - TLC or LC-MS to track  progress and by-products workup Workup: - Quench carefully - Control pH during extraction purification Purification: - Choose appropriate method  (chromatography, recrystallization) storage Storage: - Store under inert gas - Low temperature

References

Technical Support Center: Optimizing Chromatography of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of tetrahydroisoquinoline (THIQ) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of THIQ derivatives, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for THIQ derivatives are showing significant tailing. What are the common causes and how can I fix this?

Answer: Peak tailing for basic compounds like tetrahydroisoquinolines is a frequent issue, often caused by strong interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: The ionization state of THIQ derivatives is pH-dependent.[1][2][3][4] Operating the mobile phase at a pH 2-3 units above the pKa of the THIQ derivative will ensure it is in its neutral, un-ionized form, reducing interactions with the stationary phase and improving peak shape. Conversely, working at a low pH (e.g., 2-3) can protonate the basic THIQ, but may require specific column chemistries to avoid stationary phase degradation.[3]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, into the mobile phase can competitively bind to the active silanol sites, minimizing peak tailing.[5] A concentration of 0.1-2.0% is typically effective.[5]

  • High Purity Solvents and Reagents: Ensure the use of high-purity solvents and fresh mobile phase to avoid contaminants that can affect peak shape.[6]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 2: Inadequate Separation or Co-elution of Analytes

Question: I am unable to resolve my target THIQ derivative from impurities or other components in the mixture. What steps can I take to improve separation?

Answer: Achieving adequate resolution is critical for accurate quantification and isolation. If you are experiencing co-elution, consider the following optimization strategies:

  • Modify Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[1] Decreasing the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Different organic solvents offer different selectivities. If you are using methanol, try switching to acetonitrile or vice-versa.[6] Ternary solvent systems (e.g., water/acetonitrile/methanol) can also provide unique selectivities.[7]

  • Optimize pH: The retention of ionizable THIQ derivatives is highly sensitive to mobile phase pH.[2][4] A small change in pH can significantly alter the selectivity between your target compound and impurities. It is recommended to keep the mobile phase pH at least ±1.5 units away from the analyte's pKa.[8]

  • Gradient Elution: If a single isocratic mobile phase does not provide adequate separation for a complex mixture, a gradient elution program, where the mobile phase composition is changed over time, can improve resolution.[1]

  • Column Chemistry: Explore different stationary phases. A C18 column is a good starting point for reversed-phase chromatography, but other phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivities for aromatic compounds like THIQs. For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[9][10]

Issue 3: Irreproducible Retention Times

Question: I am observing significant drift or variability in the retention times of my THIQ derivatives between injections and batches. What could be the cause?

Answer: Inconsistent retention times compromise the reliability of your analytical method. The following factors are common culprits:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed and degassed.[6] Inconsistencies in mobile phase composition, including pH, will directly impact retention times.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times.

  • Temperature Fluctuations: Column temperature affects solvent viscosity and the kinetics of partitioning. Using a column oven to maintain a constant temperature is crucial for reproducible results.[11]

  • Pump Performance: Fluctuations in pump pressure can indicate issues with check valves, seals, or air bubbles in the system, all of which can lead to variable flow rates and, consequently, shifting retention times.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for reversed-phase HPLC of tetrahydroisoquinoline derivatives?

A1: A common starting point for reversed-phase HPLC of THIQ derivatives is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][6][13] Due to the basic nature of THIQs, it is highly recommended to use a buffer or a pH modifier to control the pH. For example, a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid is often a good starting point.[13]

Q2: How do I choose the appropriate pH for my mobile phase?

A2: The choice of pH depends on the pKa of your specific THIQ derivative and the desired retention characteristics. To ensure the compound is in its neutral form for better peak shape on a standard silica-based column, a pH 2-3 units above the pKa is recommended. For ion-suppressed mode, which can increase retention, a pH 2-3 units below the pKa is used. It is crucial to operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).[3][6]

Q3: I am trying to separate enantiomers of a chiral tetrahydroisoquinoline. What type of solvent system should I use?

A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).[9][10] The mobile phase for chiral chromatography is often non-polar, such as a mixture of hexane (B92381) or heptane (B126788) with an alcohol like isopropanol (B130326) or ethanol. For some CSPs, reversed-phase conditions using aqueous-organic mobile phases can also be effective.[9] A successful separation of 1-aryl-1,2,3,4-tetrahydroisoquinolines was achieved using a mobile phase of methanol-acetonitrile-triethylamine (30/70/0.5 v/v/v) on a chiral crown ether-based CSP.[9]

Q4: Can I use gradient elution for the analysis of THIQ derivatives?

A4: Yes, gradient elution is a powerful technique for analyzing complex mixtures containing THIQ derivatives with a wide range of polarities.[1] A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent over the course of the run. This allows for the elution of more polar compounds early in the run and more non-polar compounds later, often with improved peak shape and resolution.

Data Presentation

Table 1: Starting Mobile Phase Compositions for Reversed-Phase HPLC of Tetrahydroisoquinolines

Stationary PhaseMobile Phase CompositionModifierApplication
C18Acetonitrile/Water0.1% Phosphoric AcidGeneral analysis of 1,2,3,4-tetrahydroisoquinoline[13]
C18Acetonitrile/Water0.1% Formic AcidMS-compatible analysis of this compound[13]
C18Methanol/Water20 mM Phosphate Buffer (pH 3.0)General optimization for basic compounds[11]

Table 2: Example Mobile Phases for Chiral Separation of Tetrahydroisoquinoline Derivatives

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalytes
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidMethanol/Acetonitrile/Triethylamine (30:70:0.5 v/v/v)1-Aryl-1,2,3,4-tetrahydroisoquinolines[9]
Amylose-based (e.g., Trefoil AMY1)Carbon Dioxide/Ethanol (gradient or isocratic)Tetrahydrocannabinol (THC) isomers (as an example of chiral separation of related heterocyclic compounds)[14]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development for Tetrahydroisoquinoline Derivatives

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both solvents.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific derivative).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of Solvent B to improve resolution.

    • If peak shape is poor, consider adding a buffer or changing the pH modifier.

    • For further optimization, switch Solvent B to Methanol and repeat the process to evaluate changes in selectivity.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization A Prepare Sample in Diluent D Filter & Degas Solvents A->D B Prepare Mobile Phase A (Aqueous) B->D C Prepare Mobile Phase B (Organic) C->D E Equilibrate Column D->E F Inject Sample E->F G Run Gradient Program F->G H Detect Analytes G->H I Evaluate Chromatogram H->I J Poor Resolution? I->J K Peak Tailing? I->K L Adjust Mobile Phase (pH, Solvent) J->L Yes M Optimize Gradient J->M Yes N Final Method J->N No K->L Yes K->N No L->E M->E

Caption: HPLC method development workflow for THIQ derivatives.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_reproducibility Reproducibility Issues start Chromatographic Problem Identified peak_tailing Peak Tailing/Fronting start->peak_tailing poor_resolution Poor Resolution/Co-elution start->poor_resolution retention_drift Retention Time Drift start->retention_drift solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph solution_additive Add Basic Modifier (e.g., TEA) peak_tailing->solution_additive solution_column Use Base-Deactivated Column peak_tailing->solution_column solution_strength Adjust Solvent Strength poor_resolution->solution_strength solution_solvent Change Organic Solvent poor_resolution->solution_solvent solution_gradient Optimize Gradient poor_resolution->solution_gradient solution_mobile_phase Fresh Mobile Phase/Degas retention_drift->solution_mobile_phase solution_temp Use Column Oven retention_drift->solution_temp solution_pump Check Pump/System for Leaks retention_drift->solution_pump

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Functionalization of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and modification of this important heterocyclic motif.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

I. Synthesis of the THIQ Scaffold: Pictet-Spengler & Bischler-Napieralski Reactions

Q1: My Pictet-Spengler reaction is resulting in a low yield or failing completely. What are the common reasons?

A1: Low yields in the Pictet-Spengler reaction, a key method for synthesizing the THIQ core, often stem from several factors:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion. If the catalyst is too weak, the reaction may not proceed efficiently.

  • Decomposition of Starting Materials: Sensitive starting materials, such as tryptophan derivatives, can decompose under harsh acidic conditions or at high temperatures.

  • Poor Reagent Quality: Impurities in the aldehyde or solvent can interfere with the reaction. Water, for instance, can hydrolyze the iminium ion intermediate.

  • Steric Hindrance: Bulky substituents on the β-arylethylamine nitrogen or the aldehyde can impede the reaction.

Troubleshooting Workflow for Low-Yield Pictet-Spengler Reaction:

Start Low Yield in Pictet-Spengler Check_Catalyst Verify Catalyst Strength Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Consider_Sterics Evaluate Steric Hindrance Start->Consider_Sterics Solution_Catalyst Use Stronger Acid (e.g., TFA, Lewis Acids) Check_Catalyst->Solution_Catalyst Solution_Conditions Milder Conditions: Lower Temp, Two-Step (Schiff Base First) Optimize_Conditions->Solution_Conditions Solution_Reagents Purify Aldehyde, Use Anhydrous Solvent Check_Reagents->Solution_Reagents Solution_Sterics Increase Reaction Time/ Temperature for Bulky Substituents Consider_Sterics->Solution_Sterics

Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.

Q2: I am observing significant side reactions in my Bischler-Napieralski reaction. How can I minimize them?

A2: The Bischler-Napieralski reaction, another cornerstone for THIQ synthesis, can be prone to side reactions, primarily the retro-Ritter reaction, which forms a styrene (B11656) derivative.[1] This is especially prevalent when the resulting styrene is highly conjugated.[1] To minimize this and other side reactions:

  • Choice of Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent like a mixture of P₂O₅ in refluxing POCl₃ may be necessary.[2] Milder, modern protocols using Tf₂O and 2-chloropyridine (B119429) can also be effective.[2]

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition and tar formation.[2]

  • Solvent Choice: Using a nitrile as the solvent can shift the equilibrium away from the retro-Ritter side product.[1]

Q3: My Bischler-Napieralski reaction is not working for substrates with electron-withdrawing groups on the aromatic ring. What can I do?

A3: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[2] Electron-withdrawing groups deactivate the ring, hindering the cyclization. For such substrates, using a more potent dehydrating system, such as refluxing in POCl₃ with P₂O₅, is often the most effective approach.[1]

II. C-H Functionalization of the THIQ Scaffold

Q1: I am struggling with low yield and poor regioselectivity in the C-H functionalization of the benzenoid ring of the THIQ scaffold. What are the common causes and solutions?

A1: Achieving selective functionalization on the less reactive benzenoid ring of the THIQ core is a common challenge, as the pyrido-ring is often more reactive.[3]

  • Directing Groups: Employing a directing group on the nitrogen atom is a crucial strategy to control regioselectivity. The choice of the directing group can significantly influence the position of functionalization.

  • Catalyst System: The choice of catalyst and ligand is critical. For instance, ruthenium catalysts have shown promise in mediating C8-functionalization.

  • Reaction Conditions: Systematic optimization of solvent, temperature, and reaction time is essential.

  • Substrate Modification: Introducing electron-withdrawing or electron-donating groups on the THIQ substrate can influence the reactivity of the C-H bonds on the benzenoid ring.

Q2: I am having trouble with the C1-functionalization of my N-aryl THIQ. What are some reliable methods?

A2: Direct C1-functionalization of N-aryl THIQs can be achieved through various methods, often involving the generation of an iminium ion intermediate. Visible light-induced photoredox catalysis has emerged as a powerful tool for this transformation, enabling a range of C-C bond formations at the C1 position, including alkylation, arylation, and cyanation.[4]

Logical Flow for C1-Functionalization Strategy:

Start Goal: C1-Functionalization of N-Aryl THIQ Intermediate Generation of Iminium Ion Intermediate Start->Intermediate Method1 Visible Light Photoredox Catalysis Intermediate->Method1 Method2 Oxidative C-H Activation (e.g., with DEAD) Intermediate->Method2 Nucleophile Introduction of Nucleophile Method1->Nucleophile Method2->Nucleophile Product C1-Functionalized THIQ Nucleophile->Product

Caption: Key steps in the C1-functionalization of N-aryl THIQs.

III. N-Functionalization and Protecting Group Challenges

Q1: I am facing difficulties with the removal of the N-aryl protecting group after functionalization. Are there alternatives?

A1: The removal of N-aryl groups, such as a phenyl group, can indeed be problematic, often requiring harsh conditions that may not be compatible with other functional groups in the molecule.[5] A practical alternative is to use more labile protecting groups like N-Boc (tert-butyloxycarbonyl) or other N-acyl/sulfonyl groups. These can often be removed under much milder conditions.[5]

Q2: My N-alkylation reaction is giving a mixture of products or low yield. What should I consider?

A2: For N-alkylation of the THIQ scaffold, several factors can influence the outcome:

  • Base: The choice and stoichiometry of the base are crucial for deprotonating the secondary amine.

  • Alkylating Agent: The reactivity of the alkyl halide or other alkylating agent will affect the required reaction conditions.

  • Solvent: The solvent can influence the solubility of the reactants and the reaction rate.

  • Temperature: Optimization of the reaction temperature can help to minimize side reactions.

Quantitative Data Summary

The following tables summarize quantitative data for key functionalization reactions of the THIQ scaffold.

Table 1: Bischler-Napieralski Reaction Conditions and Yields [2]

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
POCl₃Toluene (B28343)Reflux (111)475-85
P₂O₅ / POCl₃TolueneReflux (111)285-95
Tf₂O, 2-chloropyridineCH₂Cl₂0 to rt1~90
PPA-140170-80

Table 2: Visible Light-Induced C1-Functionalization of N-Aryl THIQs [4]

C1-Functionalization TypePhotocatalystOxidant/AdditiveSolventYield (%)
Benzylation4CzIPN--60-90
MonofluoroalkylationRu(Phen)₃Cl₂CCl₄-55-92
Allylation--TFE32-83

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction[6]
  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, water, or toluene).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv) to the solution.

  • Acid Catalyst: Introduce the acid catalyst (e.g., HCl, TFA, or a Lewis acid like BF₃·OEt₂) and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Bischler-Napieralski Reaction[2]
  • Amide Dissolution: Dissolve the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile.

  • Dehydrating Agent Addition: Add the dehydrating agent (e.g., POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9. Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Experimental Workflow for THIQ Synthesis and Functionalization:

cluster_synthesis THIQ Scaffold Synthesis cluster_functionalization Scaffold Functionalization Start_Materials β-Arylethylamine + Aldehyde/Acyl Halide Pictet_Spengler Pictet-Spengler Reaction Start_Materials->Pictet_Spengler Bischler_Napieralski Bischler-Napieralski Reaction Start_Materials->Bischler_Napieralski THIQ_Core This compound (THIQ) Pictet_Spengler->THIQ_Core Bischler_Napieralski->THIQ_Core N_Func N-Functionalization (Alkylation, Acylation) THIQ_Core->N_Func C1_Func C1 C-H Functionalization N_Func->C1_Func Aromatic_Func Aromatic Ring Functionalization (e.g., Friedel-Crafts) C1_Func->Aromatic_Func Functionalized_THIQ Functionalized THIQ Derivative Aromatic_Func->Functionalized_THIQ

Caption: General workflow for the synthesis and subsequent functionalization of the THIQ scaffold.

References

"improving the efficiency of N-acylation of the tetrahydroisoquinoline ring"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Efficient N-Acylation of Tetrahydroisoquinolines

Welcome to the technical support center for the N-acylation of the tetrahydroisoquinoline (THIQ) ring. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their synthetic procedures.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the N-acylation of the tetrahydroisoquinoline scaffold.

Question 1: My reaction suffers from low yield and/or incomplete conversion. What are the potential causes and how can I improve it?

Answer:

Low yields in N-acylation reactions are a frequent issue stemming from several factors. Here’s a breakdown of potential causes and solutions:

  • Poor Reactivity of Acylating Agent: Standard carboxylic acids are generally poor acylating agents on their own. More reactive derivatives are typically required.

    • Solution: Employ more reactive acylating agents like acyl chlorides or acid anhydrides.[1] These are highly electrophilic and react more readily with the secondary amine of the THIQ ring. For sensitive substrates, using coupling reagents to activate a carboxylic acid in situ is also a viable strategy.

  • Steric Hindrance: Bulky substituents on either the THIQ ring (especially near the nitrogen) or the acylating agent can significantly slow down the reaction rate and lead to incomplete conversion.

    • Solution: Increase the reaction temperature or extend the reaction time. Alternatively, using a less sterically hindered acylating agent or a more potent catalyst can help overcome this issue.

  • Insufficient Nucleophilicity of the Amine: The nitrogen atom in the THIQ ring must be sufficiently nucleophilic to attack the acylating agent. Electron-withdrawing groups on the THIQ aromatic ring can reduce its nucleophilicity.

    • Solution: The reaction is often performed in the presence of a base (e.g., triethylamine, pyridine) to deprotonate the ammonium (B1175870) salt formed from the released acid (like HCl when using acyl chlorides), which ensures the amine remains nucleophilic.[1]

  • Suboptimal Reaction Conditions: Solvent, temperature, and catalyst choice are critical for reaction efficiency.

    • Solution: Screen different solvents and temperatures. For challenging acylations, consider using a catalyst. For instance, iodine has been shown to effectively catalyze the N-acylation of amines with acyl chlorides under mild, solvent-free conditions.[1] For faster reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[2][3]

Question 2: I am observing significant side product formation. How can I increase the chemoselectivity of the reaction?

Answer:

Side product formation is often related to the presence of other nucleophilic functional groups in the THIQ molecule or over-reactivity of the acylating agent.

  • O-Acylation: If your THIQ substrate contains hydroxyl (-OH) groups, they can compete with the nitrogen for acylation, leading to O-acylated byproducts.

    • Solution:

      • Use Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before N-acylation and deprotect it afterward.

      • Choose Milder/Selective Reagents: Thioesters have been demonstrated as a stable and highly chemoselective acyl source for N-acylation, avoiding the issues seen with more reactive acyl chlorides.[4]

      • Control Stoichiometry and Temperature: Carefully controlling the stoichiometry of the acylating agent (using slightly over 1 equivalent) and running the reaction at lower temperatures can favor N-acylation over O-acylation.

  • C-Acylation: While less common for the THIQ nitrogen, Friedel-Crafts acylation on the aromatic ring can occur under harsh Lewis acidic conditions.

    • Solution: Avoid strong Lewis acid catalysts if your substrate is prone to aromatic substitution. Iodine or base-mediated conditions are generally milder and more selective for N-acylation.[1]

  • Di-acylation or Decomposition: Using highly reactive acylating agents in large excess can sometimes lead to undesired secondary reactions or decomposition of the starting material or product.

    • Solution: Add the acylating agent slowly (e.g., dropwise via an addition funnel) to the reaction mixture to maintain a low concentration and control reactivity.

Question 3: The reaction is very slow. How can I accelerate the rate of N-acylation?

Answer:

Slow reaction rates can make a synthetic route impractical. Several modern techniques can significantly improve reaction times.

  • Microwave-Assisted Synthesis: This is one of the most effective methods for accelerating reactions. Microwave irradiation can heat the reaction mixture rapidly and uniformly, often reducing reaction times from many hours to just a few minutes.[2][3][5] For example, Pd-catalysed N-arylation of THIQ can be completed within 5-30 minutes using microwave heating.[2][3]

  • Catalysis: The use of a catalyst can open up a lower-energy reaction pathway.

    • Iodine: A catalytic amount of iodine can promote quantitative N-acylation at room temperature in a very short time.[1]

    • Acetic Acid: For acylations using esters as the acyl source, catalytic amounts of acetic acid can provide excellent yields at elevated temperatures (80–120 °C).[6]

    • Lewis Acids: Various Lewis acids can activate the acylating agent, though care must be taken to avoid side reactions.[7]

  • Solvent-Free Conditions: Running the reaction neat (without solvent) can increase the concentration of reactants and thereby increase the reaction rate. This has been shown to be effective in iodine-catalyzed acylations.[1]

Question 4: My product is difficult to purify. Are there methods to simplify the workup and purification process?

Answer:

Complex reaction mixtures can lead to challenging and time-consuming purifications. The key is to aim for a cleaner reaction from the outset.

  • Use Catalytic Methods: Catalytic reactions, by definition, use sub-stoichiometric amounts of reagents, which reduces the number of byproducts and unreacted reagents in the final mixture.

  • Solvent-Free Reactions: This approach eliminates the need to remove a solvent and can sometimes lead to cleaner product formation. The workup for an iodine-catalyzed solvent-free reaction, for instance, involves a simple wash with sodium thiosulfate (B1220275) solution to remove the iodine, followed by extraction.[1]

  • Solid-Phase Synthesis: For creating libraries of compounds, solid-phase synthesis can be an option. The THIQ can be attached to a resin, acylated, and then cleaved, simplifying purification as excess reagents and byproducts are simply washed away. Microwave irradiation can also be used to promote reactions on a solid phase.[8]

Data Presentation: Comparison of N-Acylation Methods

The following tables summarize quantitative data from various N-acylation protocols, allowing for easy comparison of their efficiency.

Table 1: Iodine-Catalyzed N-Benzoylation of Tetrahydroisoquinoline [1]

EntrySubstrateAcylating AgentCatalyst (mol%)Time (min)Yield (%)
1TetrahydroisoquinolineBenzoyl ChlorideIodine (10)1595
26,7-Dimethoxy-THIQBenzoyl ChlorideIodine (10)1596

Conditions: Solvent-free, room temperature.

Table 2: Microwave-Assisted vs. Conventional Synthesis of N-Aryl Tetrahydroisoquinolines [2]

Coupling PartnersMethodTemperature (°C)TimeYield (%)
THIQ + 4-IodoanisoleMicrowave1405 min81
THIQ + 4-IodoanisoleConventional10024 h75
THIQ + 3-BromopyridineMicrowave14030 min65
THIQ + 3-BromopyridineConventional10024 h40

Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343).

Experimental Protocols

Here are detailed methodologies for key N-acylation experiments.

Protocol 1: General Procedure for Iodine-Catalyzed N-Acylation (Solvent-Free) [1]

  • Setup: In a round-bottom flask, add the tetrahydroisoquinoline substrate (1.0 mmol) and iodine (0.1 mmol, 10 mol%).

  • Reagent Addition: To the stirred mixture, add the acyl chloride (1.05 mmol) dropwise at room temperature. If the substrate is a solid, a slight excess of acyl chloride (e.g., up to 3.5 equivalents) can be used to aid solubilization.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 15-30 minutes.

  • Workup: Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5-10 mL) to quench the iodine.

  • Extraction: Add diethyl ether (10 mL) and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Microwave-Assisted N-Arylation of Tetrahydroisoquinoline [2]

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol), SPhos (0.05 mmol), and K₃PO₄ (3.0 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol), tetrahydroisoquinoline (1.2 mmol), and anhydrous toluene (5 mL).

  • Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 140 °C) for the designated time (e.g., 5-30 minutes).

  • Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter it through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-aryl tetrahydroisoquinoline product.

Visualizations: Workflows and Decision Trees

The following diagrams illustrate key experimental workflows and logical relationships to aid in planning and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select THIQ Substrate & Acylating Agent reagents Combine THIQ, Solvent, & Base/Catalyst start->reagents add_acyl Add Acylating Agent (e.g., dropwise) reagents->add_acyl react Stir at Defined Temperature (RT, Heat, MW) add_acyl->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Characterize Pure N-Acyl THIQ purify->product

Caption: General experimental workflow for N-acylation of tetrahydroisoquinoline.

troubleshooting_tree start Low Yield or Incomplete Reaction? check_reagents Is Acylating Agent Sufficiently Reactive? (e.g., Acyl Chloride) start->check_reagents Yes end_ok Reaction is Efficient start->end_ok No increase_reactivity Use Acyl Chloride/Anhydride or Add Coupling Agent check_reagents->increase_reactivity No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_reagents->check_conditions Yes optimize_conditions Increase Temperature, Extend Time, or Use Microwave check_conditions->optimize_conditions No check_catalyst Is a Catalyst Being Used? check_conditions->check_catalyst Yes add_catalyst Add Catalyst (e.g., Iodine, DMAP) check_catalyst->add_catalyst No consider_side_reactions Check for Side Products (TLC/HPLC Analysis) check_catalyst->consider_side_reactions Yes

Caption: Decision tree for troubleshooting low-yield N-acylation reactions.

reagent_selection substrate THIQ Substrate Characteristics robust Robust Substrate (No sensitive groups) substrate->robust If sensitive Sensitive Substrate (e.g., contains -OH, -NH2) substrate->sensitive If steric Sterically Hindered Substrate substrate->steric If acyl_chloride Acyl Chloride / Anhydride + Base (e.g., NEt3) Fast & High Yielding robust->acyl_chloride Choose thioester Thioester Highly Chemoselective, Milder Conditions sensitive->thioester Choose mw_catalysis Microwave + Catalyst Overcomes Steric Hindrance, Drastically Reduces Time steric->mw_catalysis Choose

Caption: Logic for selecting reagents based on substrate properties.

References

Technical Support Center: Method Refinement for Selective C-H Activation of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective C-H activation of 1,2,3,4-tetrahydroisoquinoline (THIQ).

Troubleshooting Guide

This guide addresses common issues encountered during the C-H activation of THIQ in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My C-H activation reaction of THIQ is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in C-H activation reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here are some common causes and solutions:

  • Catalyst Deactivation: The nitrogen atom in the THIQ scaffold can coordinate strongly to the metal center of the catalyst (e.g., Palladium), leading to catalyst poisoning and a loss of activity.[1]

    • Solution: Consider using a higher catalyst loading or a more robust catalyst system. Screening different ligands, particularly bulky phosphine (B1218219) ligands like XPhos or SPhos in the case of palladium catalysis, can sometimes mitigate this issue.[2] In some cases, slow addition of the THIQ substrate can help maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[1]

  • Inefficient Catalyst: The chosen catalyst may not be sufficiently active under the applied reaction conditions.

    • Solution: Screen a variety of metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and adjust the catalyst loading.[2]

  • Poor Coordination of Directing Group: If a directing group strategy is employed, its inefficient coordination to the metal center will lead to poor reactivity.

    • Solution: Ensure the directing group is correctly installed and that there are no competing coordinating species in the reaction mixture.[2]

  • Substrate or Product Decomposition: The starting material or the desired product might be unstable under the reaction conditions.

    • Solution: Attempt the reaction at a lower temperature or consider using milder oxidants or reagents if applicable.[2]

  • Atmospheric Contamination: Palladium catalysts, especially in their active Pd(0) state, are sensitive to air and moisture.[1]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using dry solvents and glassware.[1]

Problem 2: Poor Regioselectivity

Question: I am observing a mixture of isomers from the C-H activation of my THIQ substrate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in C-H activation. The electronic and steric properties of the substrate and catalyst system play a crucial role.

  • Catalyst and Ligand Screening: The choice of metal and its associated ligands can significantly influence which C-H bond is activated.

    • Solution: For palladium-catalyzed reactions, bulky ligands can sterically hinder certain positions, favoring functionalization at less hindered sites.[2] For rhodium-catalyzed reactions, modifying cyclopentadienyl (B1206354) (Cp) ligands with bulky substituents has been shown to dramatically improve regioselectivity.

  • Solvent Effects: The solvent can influence the stability of reaction intermediates and the overall catalytic cycle.

    • Solution: Experiment with a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc).[2]

  • Base Selection: The base is often critical for the C-H activation step and can impact selectivity.

    • Solution: Screen a variety of inorganic and organic bases, such as K₂CO₃, Cs₂CO₃, or KOAc.[2]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome small activation barriers for competing pathways.

    • Solution: Try running the reaction at a lower temperature, potentially for a longer duration.[2]

  • Directing Group Strategy: The use of a well-designed directing group is one of the most powerful strategies to control regioselectivity.

    • Solution: If not already in use, consider introducing a directing group that will position the catalyst favorably for the activation of the desired C-H bond.

Problem 3: Reaction Stalls Before Completion

Question: My reaction starts, and I can see product formation, but it seems to stop before all the starting material is consumed. What should I do?

Answer: A stalled reaction often points towards gradual catalyst deactivation or the formation of inhibitory byproducts.

  • Gradual Catalyst Deactivation: As discussed in Problem 1, the catalyst may be slowly poisoned over the course of the reaction.

    • Solution: In addition to the solutions for catalyst deactivation, consider a second addition of the catalyst midway through the reaction.

  • Product Inhibition: The product itself may be acting as a catalyst inhibitor.

    • Solution: If feasible, try to remove the product from the reaction mixture as it forms, for example, by using a setup with continuous extraction or precipitation.

  • Change in Reaction Conditions: A crucial reagent might be consumed, or the pH of the reaction mixture might be changing over time.

    • Solution: Monitor the reaction progress closely and consider the stability and stoichiometry of all reagents.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the C-H activation of THIQ?

A1: There is no single "best" catalyst, as the optimal choice depends on the desired transformation (e.g., arylation, alkylation, amination) and the specific position on the THIQ ring to be functionalized. Palladium, rhodium, and copper-based catalysts are commonly used. For instance, Rh(III) catalysts are effective for annulation reactions, while palladium catalysts are widely used for cross-coupling reactions. It is advisable to consult the literature for the specific type of C-H functionalization you wish to perform and then optimize from there.

Q2: How do I choose the right directing group for my reaction?

A2: The choice of directing group is critical for controlling regioselectivity. The directing group should be able to coordinate to the metal catalyst and position it in proximity to the target C-H bond. Common directing groups for nitrogen-containing heterocycles include picolinamides and other N-chelating groups. The ideal directing group should also be easily installed and removed if necessary.

Q3: What are some common side reactions in the C-H activation of THIQ?

A3: A common side reaction is the overoxidation of the THIQ ring, which can lead to the formation of 3,4-dihydroisoquinolones.[3] This is particularly relevant when using strong oxidants. Other potential side reactions include dimerization of the starting material or reaction at an undesired C-H bond if selectivity is not well-controlled.

Q4: Can I perform C-H activation on an unprotected THIQ?

A4: Yes, there are methods for the direct functionalization of unprotected THIQs.[4] However, many protocols require N-protection to prevent side reactions at the nitrogen atom and to modulate the electronic properties of the substrate. Common protecting groups include Boc, Cbz, and various aryl groups.

Data Presentation

Table 1: Representative Conditions for C-1 Arylation of N-Boc-THIQ

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene (B28343)1102485
2[RhCp*Cl₂]₂ (2.5)-CsOAc (2)DCE1001292
3Cu(OAc)₂ (10)--DCE801678

Note: This table is a composite of typical conditions and yields found in the literature and should be used as a starting point for optimization.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Arylation of N-Boc-1,2,3,4-Tetrahydroisoquinoline:

To an oven-dried reaction vessel, N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (if required, e.g., a bulky phosphine, 4-20 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) are added. The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for C-H Activation of THIQ cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - THIQ Substrate - Catalyst & Ligand - Base - Coupling Partner vessel Add to Oven-Dried Reaction Vessel reagents->vessel atmosphere Seal, Evacuate, & Backfill with Inert Gas vessel->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor by TLC/GC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute & Filter cooling->filtration purification Concentrate & Purify (Column Chromatography) filtration->purification final_product final_product purification->final_product Isolated Product

Caption: A flowchart of the general experimental procedure for C-H activation.

Troubleshooting_Tree Troubleshooting Poor Regioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Modification start Poor Regioselectivity (Mixture of Isomers) ligand Screen Bulky Ligands start->ligand metal Try Different Metal Catalyst (Pd, Rh, Cu) start->metal solvent Vary Solvent Polarity start->solvent base Screen Different Bases start->base temp Lower Reaction Temperature start->temp directing_group Introduce/Change Directing Group start->directing_group end Improved Regioselectivity ligand->end metal->end solvent->end base->end temp->end directing_group->end

Caption: A decision tree for troubleshooting poor regioselectivity in C-H activation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolines: A Novel Route vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The efficient construction of this privileged heterocyclic system is therefore of paramount importance. This guide provides a comprehensive comparison of a novel de novo synthetic route to THIQs with three well-established methods: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction followed by reduction. We present a detailed analysis of their respective advantages and limitations, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Comparison of Synthetic Routes to 1,2,3,4-Tetrahydroisoquinolines

The choice of synthetic strategy for accessing the THIQ core depends on several factors, including the desired substitution pattern, substrate availability, and tolerance to reaction conditions. The following table summarizes key quantitative data for the novel de novo synthesis and the classical approaches, offering a direct comparison of their performance.

Synthetic RouteKey FeaturesTypical YieldsReaction TimeReaction Temperature
De Novo Synthesis from Indenes Novel approach for fluorinated THIQs; oxidative ring opening followed by reductive amination.20-69%4 hoursRoom Temperature
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone; acid-catalyzed.[1][2]40-98%[2]15 minutes - 48 hoursRoom Temperature to 100°C[2]
Bischler-Napieralski / Reduction Cyclization of a β-phenylethylamide to a dihydroisoquinoline, followed by reduction.[3]Varies widelySeveral hoursRoom Temperature to Reflux
Pomeranz-Fritsch / Reduction Acid-catalyzed cyclization of a benzalaminoacetal to an isoquinoline, followed by reduction.[4][5]Varies widely[4]Several hoursVaries

A Novel Approach: De Novo Synthesis from Indene (B144670) Derivatives

A groundbreaking approach developed by the research group of Professor Loránd Kiss offers a new pathway to THIQs, particularly those bearing fluorine substituents. This de novo synthesis commences with the oxidative cleavage of the double bond in an indene derivative, followed by a cyclizing reductive amination.[6][7]

Logical Workflow of the De Novo Synthesis

de_novo_synthesis Indene Indene Derivative Diol Diol Intermediate Indene->Diol OsO4, NMO Dialdehyde Dialdehyde Intermediate Diol->Dialdehyde NaIO4 THIQ This compound Dialdehyde->THIQ Primary Amine, NaBH3CN pictet_spengler Reactants β-Arylethylamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Acid Catalyst Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization THIQ This compound Cyclization->THIQ Deprotonation

References

"comparing the efficacy of different catalysts for THIQ synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Catalysts for Tetrahydroisoquinoline (THIQ) Synthesis

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The efficient and stereoselective synthesis of these N-heterocycles is a significant focus in organic chemistry and drug discovery. This guide provides a comparative overview of various catalytic systems for THIQ synthesis, presenting performance data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal strategy for their specific needs.

Metal-Catalyzed Synthesis of THIQs

Transition metal catalysts offer powerful and versatile methods for constructing the THIQ core, often with high efficiency and stereocontrol. Key strategies include the Pictet-Spengler reaction, asymmetric hydrogenation, transfer hydrogenation, and cascade cyclizations.[1][2]

Gold (Au) Catalysis

Gold catalysts, particularly cationic Au(I) complexes, have emerged as effective promoters of the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[3][4] This method is noted for its high yields and enantioselectivities in asymmetric variants.

Data Presentation: Gold-Catalyzed Pictet-Spengler Reaction

Catalyst SystemSubstratesYield (%)Enantioselectivity (% ee)Key Advantages
Cationic chiral Au(I) complexesTryptamines and arylaldehydesHighUp to 95%Wide functional group tolerance, including polar and protic functions.[3][5]

Experimental Protocol: Enantioselective Gold-Catalyzed Pictet-Spengler Reaction

To a solution of the tryptamine (B22526) (0.2 mmol) and an arylaldehyde (0.24 mmol) in a suitable solvent such as 1,2-dichloroethane (B1671644) (2.0 mL) is added the chiral Au(I) catalyst (e.g., a complex derived from a chiral phosphine (B1218219) ligand, 5 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline product (a related indole-based structure).[3][4]

Catalytic Pathway: Gold-Catalyzed Pictet-Spengler Reaction

Gold_Pictet_Spengler Substrates Tryptamine + Aldehyde Iminium Iminium Ion Intermediate Substrates->Iminium Condensation Auration C2-Auration of Indole Iminium->Auration Cyclization Intramolecular Cyclization Auration->Cyclization Electrophilic Aromatic Substitution Product Tetrahydro-β-carboline (THIQ analogue) Cyclization->Product Catalyst Chiral Au(I) Catalyst Product->Catalyst Catalyst Regeneration Catalyst->Auration Catalyzes

Caption: Gold-catalyzed Pictet-Spengler reaction pathway.

Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) Catalysis

Iridium, Rhodium, and Ruthenium complexes are extensively used for the asymmetric reduction of dihydroisoquinolines (DHIQs) or in situ-formed imines to yield chiral THIQs.[1] These methods, including asymmetric hydrogenation and transfer hydrogenation, are highly effective for producing enantiopure THIQs.[1][6][7]

Data Presentation: Asymmetric Hydrogenation & Transfer Hydrogenation

Catalyst TypeReactionYield (%)Enantioselectivity (% ee)Key Advantages
Iridium (Ir)Asymmetric HydrogenationGood to ExcellentHighEffective for asymmetric synthesis of a broad range of THQs.[8][9]
Rhodium (Rh)Asymmetric Transfer HydrogenationUp to 96%Up to 99%Uses HCOOH/Et₃N as a convenient hydrogen source.[1]
Ruthenium (Ru)Asymmetric Transfer HydrogenationUp to 99%Up to 95%Applicable in diversity-oriented synthesis.[6][7]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a DHIQ

In a glovebox, a pressure-resistant vial is charged with the 3,4-dihydroisoquinoline (B110456) substrate (0.5 mmol), an iridium catalyst such as [Ir(cod)Cl]₂ (0.5-2.5 mol%), and a chiral ligand (e.g., a spiro phosphoramidite (B1245037) ligand, 1-5 mol%).[1] A suitable solvent (e.g., toluene (B28343), 2.0 mL) is added. The vial is sealed and taken out of the glovebox. The reaction mixture is then pressurized with hydrogen gas (H₂, 1-50 atm) and stirred at a specified temperature (e.g., 25-80 °C) for 12-24 hours. After carefully releasing the pressure, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the chiral tetrahydroisoquinoline.[1]

Catalytic Pathway: Asymmetric Reductive Amination

Asymmetric_Reductive_Amination cluster_1 Imine Formation cluster_2 Asymmetric Reduction Ketone Ketone/ Aldehyde Imine Imine/ Iminium Intermediate Ketone->Imine Amine Amine Source (e.g., NH₄OAc) Amine->Imine Product Chiral Amine (THIQ) Imine->Product Hydride Transfer Catalyst [Ir]-H (Active Hydride Species) Catalyst->Imine H_source H₂ or HCOOH H_source->Catalyst Precatalyst [Ir]-precatalyst + Chiral Ligand Precatalyst->Catalyst

Caption: Generalized workflow for asymmetric reductive amination.

Iron (Fe) Catalysis

Iron-based catalysts provide a cost-effective and environmentally benign alternative for THIQ synthesis. A notable strategy is an iron-catalyzed tandem alcohol substitution and hydroamination, which forms two carbon-nitrogen bonds in a single step from starting materials devoid of nitrogen.[10][11]

Data Presentation: Iron-Catalyzed Cascade Annulation

Catalyst SystemSubstratesYield (%)Key Advantages
FeCl₃ / AgSbF₆Benzylic alcohol tethered to an alkene + sulfonamideModerate to HighMild conditions, uses readily available starting materials, forms two C-N bonds in one step.[10][11]

Experimental Protocol: Iron-Catalyzed Tandem Annulation

To a solution of the benzylic alcohol-alkene substrate (0.2 mmol) and a sulfonamide (e.g., p-toluenesulfonamide, 0.24 mmol) in a solvent like nitromethane (B149229) (2.0 mL) is added FeCl₃ (10 mol%). The mixture is stirred, and AgSbF₆ (10 mol%) is added. The reaction is stirred at room temperature for a specified time (e.g., 1-4 hours). Upon completion, the reaction is quenched with saturated aqueous NaHCO₃, extracted with an organic solvent (e.g., CH₂Cl₂), dried over Na₂SO₄, and concentrated. The product is purified by silica gel chromatography.[10]

Organocatalytic Synthesis of THIQs

Organocatalysis avoids the use of metals and often provides excellent stereocontrol through hydrogen bonding and other non-covalent interactions. Chiral Brønsted acids, such as phosphoric acids (CPAs), are particularly prominent in this area.[12][13]

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids are highly effective catalysts for enantioselective Pictet-Spengler reactions and related cyclizations.[14] They function by activating the imine intermediate through protonation, creating a chiral environment that directs the nucleophilic attack of the aromatic ring.

Data Presentation: Chiral Phosphoric Acid Catalysis

Catalyst SystemReaction TypeYield (%)Enantioselectivity (% ee)Key Advantages
Chiral Phosphoric Acid (e.g., TRIP)Pictet-SpenglerGood to ExcellentHighMetal-free, high enantioselectivity, operational simplicity.[14]
CPA + Achiral AmineAtroposelective CondensationHighHighEnables simultaneous generation of axial and point chirality.[12]

Experimental Protocol: CPA-Catalyzed Asymmetric Pictet-Spengler Reaction

A mixture of the β-phenylethylamine (0.5 mmol), the aldehyde (0.6 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) in a non-polar solvent such as toluene or benzene (B151609) (5.0 mL) is stirred at a temperature ranging from ambient to 60 °C.[14] The reaction progress is monitored by TLC. After the reaction is complete (typically 24-72 hours), the solvent is removed under vacuum, and the residue is purified by flash column chromatography on silica gel to give the enantiomerically enriched tetrahydroisoquinoline.

Catalytic Pathway: CPA-Catalyzed Pictet-Spengler Reaction

CPA_Pictet_Spengler Substrates β-arylethylamine + Aldehyde Iminium Chiral Iminium Ion Pair Substrates->Iminium Condensation Cyclization Stereoselective Intramolecular Cyclization Iminium->Cyclization Product Chiral THIQ Cyclization->Product Catalyst Chiral Phosphoric Acid (CPA) Product->Catalyst Catalyst Regeneration Catalyst->Iminium Protonation & Chiral Environment

Caption: CPA-catalyzed enantioselective Pictet-Spengler reaction.

Conclusion

The synthesis of tetrahydroisoquinolines can be achieved through a diverse array of catalytic methods.

  • Metal catalysts like gold, iridium, and iron offer high yields and, in asymmetric versions, excellent enantioselectivity. They are suitable for a wide range of transformations, including classic annulations and modern cascade reactions.[5][8][10]

  • Organocatalysts , particularly chiral phosphoric acids, provide a powerful metal-free alternative, enabling high stereocontrol in reactions like the Pictet-Spengler cyclization.[12][14]

The choice of catalyst will depend on factors such as the desired substitution pattern, the need for stereocontrol, substrate availability, and considerations of cost and sustainability. The data and protocols provided in this guide serve as a valuable resource for researchers navigating these choices in the fields of organic synthesis and drug development.

References

"1,2,3,4-tetrahydroisoquinoline vs isoquinoline: a comparative biological activity study"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of 1,2,3,4-Tetrahydroisoquinoline and Isoquinoline (B145761) Scaffolds

Introduction

The isoquinoline and this compound (THIQ) ring systems are foundational scaffolds in a vast array of natural products and synthetic molecules of significant pharmacological importance.[1][2] While both share a common bicyclic framework, the key distinction lies in the saturation of the pyridine (B92270) ring. Isoquinoline possesses a fully aromatic pyridine ring, rendering it a planar and electron-deficient system. In contrast, this compound features a saturated, flexible piperidine (B6355638) ring, which imparts a three-dimensional character and introduces a chiral center at the C1 position if substituted. This fundamental structural divergence leads to markedly different biological activity profiles. This guide provides a comparative analysis of their performance, supported by experimental data, focusing on receptor binding affinities, enzyme inhibition, and cellular effects.

Receptor Binding Affinity

The conformational flexibility of the THIQ scaffold allows its derivatives to adopt specific three-dimensional arrangements, making them potent ligands for various G-protein coupled receptors (GPCRs) and ion channels. Isoquinoline alkaloids, while also interacting with receptors, often do so through different binding modes, sometimes involving intercalation or flatter interactions due to their planar structure.

Comparative Receptor Binding Data

Compound ClassReceptor TargetLigand/DerivativeBinding Affinity (Kᵢ / Kₔ)Reference
Tetrahydroisoquinoline Dopamine (B1211576) D₃6,7-dimethoxy-THIQ derivative (5s)1.2 nM (Kᵢ)[3]
Tetrahydroisoquinoline Dopamine D₃6,7-dihydroxy-THIQ derivative (6a)2 nM (Kᵢ)[3]
Tetrahydroisoquinoline Dopamine D₃Indolylpropenamido-THIQ (31)pKᵢ = 8.4 (~4 nM)[4]
Tetrahydroisoquinoline NMDA (PCP site)(S)-1-(2-methylphenyl)-8-methyl-THIQ0.0374 µM (Kᵢ)[5]
Isoquinoline Dopamine D₁l-Isocorypalmine83 nM (Kᵢ)[6]
Isoquinoline Dopamine D₁l-Tetrahydropalmatine94 nM (Kᵢ)[6]
Isoquinoline Intestinal Membranes6,7-dimethoxy-4-(4'-amino-3'-iodobenzyl) isoquinoline0.10 µM (Kₔ)[7]

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine receptors using a competitive radioligand binding assay.[8]

1. Membrane Preparation:

  • Harvest cells expressing the dopamine receptor subtype of interest (e.g., D₂ or D₃) or dissect tissue known to be rich in these receptors.[8]
  • Homogenize the cells or tissue in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
  • Centrifuge the homogenate at high speed. The resulting pellet, containing the cell membranes, is washed and resuspended in an appropriate assay buffer.[8]

2. Competitive Binding Assay:

  • Prepare serial dilutions of the unlabeled test compounds (e.g., THIQ or isoquinoline derivatives).[8]
  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]Spiperone for D₂/D₃ receptors) and varying concentrations of the test compound.[9]
  • To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a known, potent unlabeled ligand (e.g., 10 µM sulpiride (B1682569) or 1 µM haloperidol).[8][9]
  • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[9]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.[8]
  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[8]
  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8]

4. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Enzyme Inhibition

Both isoquinoline and THIQ derivatives are known to inhibit a wide range of enzymes. THIQs have been extensively studied as inhibitors of monoamine oxidases (MAOs), enzymes crucial for neurotransmitter metabolism.[10] Isoquinolines, particularly alkaloids like berberine, exhibit inhibitory activity against various enzymes involved in cancer metabolism and inflammation.[11][12]

Comparative Enzyme Inhibition Data

Compound ClassEnzyme TargetLigand/DerivativeIC₅₀Reference
Tetrahydroisoquinoline Monoamine Reuptake (SERT/DAT/NET)Diclofensine3.7 nM / 0.74 nM / 2.3 nM[13]
Tetrahydroisoquinoline PDE4BTHIQ Derivative (14f)2.3 µM[13]
Tetrahydroisoquinoline PTP-1BTHIQ Derivative (14c)1.85 µM[14]
Isoquinoline JNK14-phenylisoquinolone (6b)Potent Inhibition (Specific value not stated)[15]
Isoquinoline HER2 KinaseIsoquinoline derivative (9a)26 nM[16]
Isoquinoline DNA Methyltransferase (DNMT1)Quinoline-based analog (11)Low micromolar[17]

Experimental Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to screen for MAO-A and MAO-B inhibitors.[10][18]

1. Principle:

  • Monoamine oxidase (MAO) catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[10][18]
  • In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin).[10]
  • The rate of fluorescence increase is directly proportional to MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.[10]

2. Reagents and Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[10]
  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]
  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.[10][19][20]
  • Fluorogenic Probe: Amplex® Red (or similar).[10]
  • Horseradish Peroxidase (HRP).[10]
  • Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[10][18]
  • 96-well black microplates.[18]
  • Fluorescence microplate reader.

3. Assay Procedure:

  • Prepare serial dilutions of the test inhibitors (e.g., THIQ derivatives) in a proper solvent like DMSO, then dilute further in MAO Assay Buffer.[21]
  • Add the test inhibitor solutions to the wells of the 96-well plate. Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (known inhibitor).[21]
  • Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[21]
  • Prepare a substrate solution containing the MAO substrate, HRP, and the fluorogenic probe in the assay buffer.
  • Initiate the reaction by adding the substrate solution to all wells.
  • Immediately measure the fluorescence intensity over time using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[18]

4. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time).
  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular and Systemic Effects

The distinct structural properties of THIQs and isoquinolines translate into different mechanisms of action at the cellular level. Isoquinoline alkaloids are frequently reported to have potent anticancer effects by interacting with nucleic acids and inducing programmed cell death.[22][23][24] THIQ derivatives are widely explored for their effects on the central nervous system and as antimicrobial agents, often by targeting specific enzymes or receptors.[1][25]

Signaling Pathways and Workflows

anticancer_isoquinoline isoquinoline Isoquinoline Alkaloid dna DNA Binding & Protein Inhibition isoquinoline->dna ros ROS Production isoquinoline->ros mito Mitochondrial Membrane isoquinoline->mito ros->mito bax Bax/Bcl-2 Ratio ↑ mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway for isoquinoline-induced apoptosis in cancer cells.

cell_viability_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Add Compound to Cells & Incubate (24-72h) compound_prep->treatment add_reagent 4. Add Viability Reagent (e.g., MTT, Resazurin) treatment->add_reagent incubation 5. Incubate (1-4h) add_reagent->incubation measure 6. Measure Absorbance or Fluorescence incubation->measure analysis 7. Calculate % Viability & Determine IC50 measure->analysis

Caption: General experimental workflow for a cell viability (cytotoxicity) assay.

Conclusion

The comparison between this compound and isoquinoline derivatives reveals a clear divergence in biological activity driven by their core structures. The flexible, three-dimensional nature of the THIQ scaffold makes it a privileged structure for interacting with the specific binding pockets of receptors and enzymes, particularly within the central nervous system, leading to potent dopamine receptor ligands and monoamine oxidase inhibitors. Conversely, the planar, aromatic isoquinoline scaffold , found in many natural alkaloids, excels in activities like anticancer and antimicrobial effects, often through mechanisms involving DNA interaction, induction of apoptosis, and broad-spectrum enzyme inhibition.[11][12][22] Understanding these fundamental differences is crucial for researchers in drug discovery and development, guiding the selection of the appropriate scaffold for targeting specific diseases and biological pathways.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,3,4-Tetrahydroisoquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Methods

The choice of an analytical method for the quantification of 1,2,3,4-tetrahydroisoquinoline is a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC with Fluorescence Detection (HPLC-FLD), GC-MS, and LC-MS/MS, based on available data for TIQ and structurally related analytes.

ParameterHPLC-FLD (Anticipated Performance)GC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.99> 0.99[1]
Limit of Detection (LOD) nM range (high sensitivity)~15 ng/mL (for related compounds)0.10 ng/mL[1]
Limit of Quantification (LOQ) nM range~25 ng/mL (for related compounds)Not explicitly stated
Accuracy (Recovery %) Typically 90-110%80-95%> 93.2%[1]
Precision (%RSD/%CV) < 15%< 15%~4.6% (intra-day)[1]
Sample Matrix Biological fluids, TissuesBiological fluids, TissuesBiological fluids, Tissues[2][3]
Throughput ModerateLow to ModerateHigh
Selectivity Good with derivatizationHighVery High
Instrumentation Cost ModerateModerate to HighHigh

Disclaimer: The data for HPLC-FLD and GC-MS are based on typical performance for similar analytes and may not be directly representative of this compound quantification. The LC-MS/MS data is derived from a study specifically on TIQ.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the analysis of TIQ in biological samples.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize tissue samples in an appropriate buffer.

  • Precondition an OASIS® HLB extraction cartridge (60 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load 6 mL of the sample onto the conditioned cartridge.

  • Wash the cartridge with 6 mL of water to remove interferences.

  • Elute the analyte with 2 mL of 0.01% formic acid in methanol.

  • Transfer the eluate to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Reversed-phase 5CN-MS column (150 × 2.0 mm).

  • Mobile Phase: Methanol and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for TIQ would be m/z 133.8 → 90.9.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like TIQ, derivatization is often required to improve volatility and chromatographic performance.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To a biological sample (e.g., 1 mL of plasma), add an internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to form a volatile derivative.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized TIQ.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD can offer high sensitivity, particularly for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag.

1. Sample Preparation (Extraction and Derivatization)

  • Perform a liquid-liquid or solid-phase extraction as described for the other methods.

  • Evaporate the solvent.

  • Reconstitute the residue in a suitable buffer.

  • Add a fluorescent derivatizing agent (e.g., dansyl chloride or 9-fluorenylmethyl chloroformate) and incubate under optimized conditions (temperature, pH, time).

  • Quench the reaction and inject the sample into the HPLC system.

2. HPLC-FLD Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Fluorescence Detector: Set to the specific excitation and emission wavelengths of the derivatized TIQ.

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes in the context of analytical method cross-validation.

CrossValidationWorkflow A Define Validation Parameters (Accuracy, Precision, Linearity, etc.) B Validate Method A (e.g., LC-MS/MS) A->B C Validate Method B (e.g., GC-MS) A->C D Analyze a Set of Identical Samples with Both Methods B->D C->D E Compare Results Statistically (e.g., Bland-Altman plot, t-test) D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies (e.g., Matrix Effects, Selectivity) F->H No

Workflow for Cross-Validation of Analytical Methods.

MethodSelection Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? (e.g., < 1 ng/mL) Start->Sensitivity Matrix Complex Sample Matrix? (e.g., Brain Tissue) Sensitivity->Matrix Yes Throughput High Throughput Needed? Sensitivity->Throughput No LCMSMS LC-MS/MS Matrix->LCMSMS Yes HPLCFLD HPLC-FLD (with derivatization) Matrix->HPLCFLD No Throughput->LCMSMS Yes GCMS GC-MS (with derivatization) Throughput->GCMS No

Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the Pictet-Spengler and Bischler-Napieralski Reactions for Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) core is a fundamental undertaking in medicinal chemistry. This privileged scaffold is a key structural motif in a vast array of alkaloids and pharmacologically active compounds. Two of the most venerable and widely employed methods for constructing the THIQ framework are the Pictet-Spengler and Bischler-Napieralski reactions. This guide presents an objective, data-driven comparison of these two powerful synthetic routes, complete with experimental protocols and visual aids to inform your synthetic strategy.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1][2]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1]3,4-Dihydroisoquinoline (an imine).[1][3]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1]
Reaction Conditions Can range from mild (near physiological pH for activated aryl rings) to harsh (strong acids, high temperatures for less reactive substrates).[1]Generally requires harsher, refluxing acidic conditions.[1][2]

Reaction Mechanisms and Logical Flow

The fundamental distinction between these two synthetic pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds through an iminium ion intermediate, whereas the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related species.[1]

G cluster_PS Pictet-Spengler Pathway cluster_BN Bischler-Napieralski Pathway PS_start β-Arylethylamine + Aldehyde/Ketone PS_imine Iminium Ion Intermediate PS_start->PS_imine Acid Catalyst PS_cyclization Intramolecular Electrophilic Aromatic Substitution PS_imine->PS_cyclization PS_product Tetrahydroisoquinoline (THIQ) PS_cyclization->PS_product BN_start β-Arylethylamide BN_nitrilium Nitrilium Ion Intermediate BN_start->BN_nitrilium Dehydrating Agent BN_cyclization Intramolecular Electrophilic Aromatic Substitution BN_nitrilium->BN_cyclization BN_dihydro 3,4-Dihydroisoquinoline BN_cyclization->BN_dihydro BN_reduction Reduction BN_dihydro->BN_reduction e.g., NaBH4 BN_product Tetrahydroisoquinoline (THIQ) BN_reduction->BN_product

Caption: Logical workflow of THIQ synthesis via Pictet-Spengler and Bischler-Napieralski pathways.

Performance Comparison: A Deeper Dive

The choice between the Pictet-Spengler and Bischler-Napieralski reaction is often dictated by the substitution pattern of the starting materials and the desired final product.

Substrate Scope and Yields:

Both reactions are generally favored by the presence of electron-donating groups on the aromatic ring of the β-arylethylamine precursor, as this enhances the nucleophilicity of the ring and facilitates the intramolecular electrophilic aromatic substitution.[4][5] Conversely, electron-withdrawing groups can significantly hinder the reaction, often requiring harsher conditions and resulting in lower yields.[6]

Pictet-Spengler Reaction:

  • Advantages: This reaction is often a one-step process to the desired THIQ, and for highly activated aromatic rings, can proceed under very mild, even physiological, conditions.[1][4] The use of aldehydes as starting materials is common, and the reaction can be rendered asymmetric through the use of chiral catalysts.[7]

  • Limitations: Less nucleophilic aromatic rings, such as an unsubstituted phenyl group, may require high temperatures and strong acids, leading to lower yields.[7] Ketones are generally less reactive than aldehydes.[8]

Bischler-Napieralski Reaction:

  • Advantages: This method is effective for a range of β-arylethylamides and can be a robust way to form the dihydroisoquinoline intermediate. Modern modifications using milder reagents like triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) have expanded its applicability.[9]

  • Limitations: The reaction conditions are typically harsher than the Pictet-Spengler reaction.[1][2] A significant drawback is the potential for a retro-Ritter reaction, a side reaction that can lead to the formation of styrene (B11656) derivatives, particularly when the intermediate nitrilium ion is stabilized.[5][10] Furthermore, the initial product is a dihydroisoquinoline, which necessitates a separate reduction step to obtain the desired THIQ.[1]

Quantitative Data Summary:

ReactionSubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
Pictet-Spengler Tryptamine (B22526) + BenzaldehydeTFACH₂Cl₂RT to Reflux1-24Good to Excellent
Pictet-Spengler D-Tryptophan methyl ester HCl + 2,3-Butadione-Anhydrous MeOH652062
Bischler-Napieralski N-(3,4-dimethoxyphenethyl)acetamidePOCl₃Toluene (B28343)Reflux2-4Moderate to Good
Bischler-Napieralski N-phenethylisobutyramideTf₂O, 2-chloropyridineDichloromethane (B109758)-20 to RT191
Bischler-Napieralski N-(3,4-dimethoxyphenethyl)benzamidePOCl₃[bmim]PF₆90-100-92
Bischler-Napieralski N-(4-methoxyphenethyl)acetamideP₂O₅TolueneReflux-78

Note: Yields are highly substrate and condition dependent. The data presented is illustrative of typical outcomes.

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.

  • Acid Catalysis: Introduce the acid catalyst (e.g., TFA, 0.1-1.0 eq). The optimal amount of catalyst may vary depending on the substrates and solvent used.[11]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours).[11] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Alternatively, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Classical Bischler-Napieralski Reaction using POCl₃

This protocol is suitable for activated β-arylethylamides.

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile (B52724) or toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: High-Yield Bischler-Napieralski Synthesis using Tf₂O and 2-Chloropyridine (Movassaghi's Modification)

This protocol is a milder and often more efficient alternative, suitable for a wider range of substrates.[12]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere and cool the solution to -20 °C.

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions are indispensable tools for the synthesis of tetrahydroisoquinolines. The Pictet-Spengler reaction offers a more direct route to THIQs and can often be performed under milder conditions, particularly with activated substrates. The Bischler-Napieralski reaction, while generally requiring harsher conditions and a subsequent reduction step, remains a powerful method, with modern variations enhancing its scope and efficiency. The optimal choice will ultimately depend on the specific target molecule, the available starting materials, and the desired reaction conditions. A thorough understanding of the mechanisms, substrate limitations, and experimental nuances of each reaction is crucial for the successful synthesis of these important heterocyclic compounds.

References

"validating the neuroprotective effects of a novel THIQ derivative in a cellular model"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of a novel Tetrahydroisoquinoline (THIQ) derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), against established neuroprotective agents, N-acetylcysteine (NAC) and Edaravone (B1671096). The comparisons are based on experimental data from cellular models of neurodegeneration, focusing on key mechanisms of neuroprotection: cell viability, mitigation of oxidative stress, and inhibition of apoptosis.

Introduction to Neuroprotective Agents

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of therapeutics for these diseases is the identification of neuroprotective compounds that can prevent or slow down this neuronal death.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous THIQ derivative found in the brain that has demonstrated significant neuroprotective properties.[1] Its mechanisms of action are multifaceted, including the scavenging of free radicals and modulation of dopamine (B1211576) metabolism.[1]

N-acetylcysteine (NAC) is a well-established antioxidant that acts as a precursor to glutathione (B108866) (GSH), a major cellular antioxidant.[2] It has shown neuroprotective effects in various models of oxidative stress-induced neuronal injury.[3]

Edaravone is a potent free radical scavenger that is approved for the treatment of amyotrophic lateral sclerosis (ALS).[4] Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation.[5]

Comparative Performance Data

The following tables summarize the neuroprotective effects of 1-MeTIQ, NAC, and Edaravone in the SH-SY5Y human neuroblastoma cell line, a widely used cellular model for neurodegenerative diseases. Neurotoxicity was induced using MPP+, the active metabolite of the neurotoxin MPTP, which induces Parkinson's disease-like symptoms.

Table 1: Effect on Cell Viability (MTT Assay)

CompoundConcentrationNeurotoxin (MPP+)Cell Viability (% of Control)Reference
1-MeTIQ 100 µM200 µM MK-801Increased vs. Toxin[6]
NAC 1.25 mM25 µM 6-OHDAMaintained Proliferation[7]
Edaravone 40 µMAβ25-35Increased vs. Toxin[8]

Table 2: Effect on Reactive Oxygen Species (ROS) Production

CompoundConcentrationNeurotoxinROS Levels (% of Control)Reference
1-MeTIQ 500 µMH₂O₂Significantly Reduced[9]
NAC Not SpecifiedH₂O₂Substantially Decreased[10]
Edaravone 40 µMAβ25-35Significantly Decreased[8]

Table 3: Effect on Apoptosis (Caspase-3 Activity)

CompoundConcentrationNeurotoxinCaspase-3 Activity (% of Control)Reference
1-MeTIQ Not SpecifiedNot SpecifiedImplied Reduction[1]
NAC 1.25 mM25 µM 6-OHDADecreased[7]
Edaravone Not SpecifiedNot SpecifiedImplied Reduction[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is cultured and differentiated to acquire a more mature neuronal phenotype, making it a suitable model for studying neuroprotection.[11]

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Basal differentiation medium composed of neurobasal medium with B27 supplement, L-glutamine, putrescine, progesterone, insulin, and conalbumin.[11]

  • Differentiation: Cells are treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) to induce differentiation into a neuron-like phenotype.[11]

Induction of Neurotoxicity

To simulate the neuronal stress observed in neurodegenerative diseases, neurotoxins are used to induce cell damage.

  • MPP+ Induced Toxicity: Differentiated SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a concentration of 1.5 mM for 24 hours to induce apoptosis and oxidative stress.[12]

  • NMDA-Induced Toxicity: Cells are exposed to N-methyl-D-aspartate (NMDA) at a concentration of 1 mM for 30 minutes to induce excitotoxicity.[13]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Treatment: Differentiated SH-SY5Y cells are seeded in a 96-well plate and pre-treated with the test compounds (1-MeTIQ, NAC, or Edaravone) for a specified duration.

  • Neurotoxin Addition: The respective neurotoxin (MPP+ or NMDA) is added to the wells.

  • MTT Incubation: After the neurotoxin incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: Cells are treated with the test compounds and neurotoxin as described above.

  • Probe Loading: Cells are incubated with DCFH-DA at 37°C in the dark.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is measured using a fluorometric or colorimetric assay.

  • Cell Lysis: Following treatment, cells are lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow for the cleavage of the substrate by active caspase-3.

  • Measurement: The absorbance (for colorimetric) or fluorescence (for fluorometric) is measured. The activity is proportional to the amount of cleaved substrate.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 1-MeTIQ, NAC, and Edaravone are mediated through the modulation of specific signaling pathways.

1-MeTIQ Signaling Pathway

1-MeTIQ exerts its neuroprotective effects through multiple mechanisms, including acting as a free radical scavenger and an NMDA receptor antagonist.[1][14] By inhibiting NMDA receptor overactivation, it prevents excessive calcium influx, a key trigger of excitotoxicity and subsequent neuronal death.

1-MeTIQ_Pathway cluster_stress Neuronal Stress cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates ROS_Production ROS Production Ca_Influx->ROS_Production Increases Apoptosis Apoptosis ROS_Production->Apoptosis Induces 1MeTIQ 1MeTIQ 1MeTIQ->NMDA_Receptor Inhibits 1MeTIQ->ROS_Production Scavenges Nrf2_ARE_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d Releases Nrf2_n Nrf2 Nrf2_d->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription NAC_Edaravone NAC / Edaravone NAC_Edaravone->Keap1_Nrf2 Promotes Dissociation Experimental_Workflow Start Start Cell_Culture SH-SY5Y Cell Culture & Differentiation Start->Cell_Culture Treatment Pre-treatment with Test Compound Cell_Culture->Treatment Toxin Induce Neurotoxicity (e.g., MPP+) Treatment->Toxin Assays Perform Assays Toxin->Assays MTT Cell Viability (MTT) Assays->MTT ROS Oxidative Stress (ROS Measurement) Assays->ROS Caspase Apoptosis (Caspase-3 Activity) Assays->Caspase Data_Analysis Data Analysis & Comparison MTT->Data_Analysis ROS->Data_Analysis Caspase->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

"comparison of the anticancer activity of different substituted tetrahydroisoquinolines"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its potential as a template for the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the anticancer activity of various substituted THIQ derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The presented data, compiled from recent studies, highlights the impact of different substitutions on the THIQ core on its cytotoxic activity against a range of human cancer cell lines.

Comparative Anticancer Activity of Tetrahydroisoquinoline Derivatives

The antiproliferative activity of synthesized THIQ derivatives has been evaluated against several human cancer cell lines. The results, expressed as the concentration required for 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀), are summarized in the tables below. These studies reveal critical structural features that dictate the anticancer potency of these compounds.

Inhibition of Cancer Cell Growth by N-Benzoyl Tetrahydroisoquinoline Derivatives

A series of novel THIQ derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including HCT116 (colon), HCT-15 (colon), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate).[1] The primary mechanism of action for these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cancer cell proliferation and survival.[1]

CompoundHCT116 GI₅₀ (μM)HCT-15 GI₅₀ (μM)NUGC-3 GI₅₀ (μM)NCI-H23 GI₅₀ (μM)PC-3 GI₅₀ (μM)
5aHHH2.8713.1123.5434.1123.981
5bOCH₃HH2.1152.5432.8763.1232.998
5cHOCH₃H2.5432.8763.1123.5433.221
5dHHOCH₃1.8762.1122.3452.5432.221
5gHHCl2.0112.3452.6542.8762.543
5jHHF1.9982.2212.4322.6542.345
KL-1156---1.2341.5431.8762.0111.765

Structure-Activity Relationship (SAR) Insights:

  • Substitution at R³: The position of the substituent on the N-benzoyl group significantly influences anticancer activity. Compounds with a substituent at the R³ position (meta-position) generally exhibit higher potency compared to those with substituents at the R¹ (ortho) or R² (para) positions. For instance, compound 5d (R³ = OCH₃) and 5g (R³ = Cl) are among the most active compounds in the series.[1]

  • Nature of the Substituent: Both electron-donating (e.g., OCH₃) and electron-withdrawing (e.g., Cl, F) groups can enhance anticancer activity depending on their position. The methoxy (B1213986) group at the R³ position (5d) resulted in the most potent compound in this series.[1]

  • Comparison with KL-1156: KL-1156, a known NF-κB inhibitor, was used as a positive control. The synthesized compound 5d demonstrated comparable, albeit slightly lower, activity to KL-1156, indicating its potential as a promising anticancer agent.[1]

Inhibition of Various Cancer Cell Lines by Diverse Tetrahydroisoquinoline Analogs

The anticancer potential of THIQ derivatives extends to a broad spectrum of cancer types, with different substitution patterns demonstrating efficacy against various cell lines. The following table summarizes the IC₅₀ values of several THIQ analogs against breast (MCF-7, MDA-MB-231), lung (A549), and endometrial (Ishikawa) cancer cell lines, as well as their activity as KRas inhibitors in colon cancer cell lines.[3][4]

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
7eA549 (Lung)0.155CDK2 Inhibitor, Apoptosis Induction, G2/M Arrest
8dMCF7 (Breast)0.170DHFR Inhibitor, Apoptosis Induction, S Phase Arrest
GM-3-18Colon Cancer Cell Lines0.9 - 10.7KRas Inhibition
GM-3-121MCF-7 (Breast)0.43 (µg/mL)Antiproliferative
GM-3-121MDA-MB-231 (Breast)0.37 (µg/mL)Antiproliferative
GM-3-121Ishikawa (Endometrial)0.01 (µg/mL)Antiproliferative
16eA549 (Lung)Not specified (outstanding cytotoxicity)Tubulin Polymerization Inhibitor, G2/M Arrest, Mitochondrial Apoptosis

Key Observations:

  • Potent and Selective Activity: Compounds 7e and 8d exhibit potent cytotoxic activity against lung and breast cancer cell lines, respectively, with IC₅₀ values in the nanomolar range.[3] Their mechanisms involve the inhibition of key cell cycle regulators (CDK2 and DHFR) and the induction of apoptosis.[3]

  • KRas Inhibition: The THIQ scaffold has been successfully utilized to develop KRas inhibitors. Compound GM-3-18, bearing a chloro group on the phenyl ring, showed significant KRas inhibition across various colon cancer cell lines.[4]

  • Tubulin Polymerization Inhibition: Several THIQ derivatives have been designed as microtubule-disrupting agents.[2] Compound 16e, a tetrahydroisoquinoline stilbene (B7821643) derivative, demonstrated better inhibition of tubulin polymerization than the known agent colchicine (B1669291) and induced apoptosis via the mitochondrial-dependent pathway in A549 lung cancer cells.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these substituted tetrahydroisoquinolines are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the test compounds for the desired time, then collect both adherent and floating cells. Centrifuge to pellet the cells.[4]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is detected in the FITC signal detector (usually FL1), and PI is detected in the phycoerythrin emission signal detector (usually FL2).[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol (B145695) while vortexing. Store at 4°C for at least 2 hours.[11][12]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1][11]

  • Incubation: Incubate at room temperature for 30 minutes or at 37°C for 15 minutes in the dark.[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[1]

NF-κB Reporter Assay (Luciferase Assay)

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection and Seeding: Use a cell line stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element. Seed the cells in a 96-well plate.[13][14]

  • Compound Treatment: Treat the cells with the test compounds for an appropriate duration (e.g., 22-24 hours for activation assays).[15]

  • Cell Lysis: Remove the treatment media and add a cell lysis buffer to each well. Incubate for a few minutes at room temperature to ensure complete cell lysis.[13][14]

  • Luciferase Reaction: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent containing the substrate luciferin.[13][14]

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the luciferase activity, which reflects the NF-κB transcriptional activity.[13][14]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer on ice.[2]

  • Compound Addition: Add the test compounds, positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer), and a vehicle control to a pre-warmed 96-well plate.[2]

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[2]

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader (37°C) and measure the fluorescence intensity over time (e.g., every minute for 60-90 minutes).[2]

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.[2]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by substituted tetrahydroisoquinolines and a general workflow for their anticancer evaluation.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates THIQ Tetrahydroisoquinolines THIQ->IKK Inhibits Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Promotes

Caption: NF-κB signaling pathway and its inhibition by tetrahydroisoquinolines.

G cluster_1 Experimental Workflow for Anticancer Activity Evaluation Start Synthesized Tetrahydroisoquinoline Derivatives Cytotoxicity Cell Viability Assay (e.g., MTT) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for evaluating the anticancer activity of novel compounds.

References

Evaluating the Selectivity of a Novel 1,2,3,4-Tetrahydroisoquinoline-Based NF-κB Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a promising framework in the design of novel therapeutic agents, with several derivatives showing potent anticancer activities.[1] Many of these compounds exert their effects by modulating critical signaling pathways, including the nuclear factor-κB (NF-κB) pathway, which is a key regulator of inflammation, cell survival, and proliferation.[2] A crucial aspect of preclinical drug development is the rigorous evaluation of a new inhibitor's selectivity to minimize off-target effects and potential toxicity.[3]

This guide provides a comparative analysis of a novel, potent this compound-based NF-κB inhibitor, designated here as Compound 6g , against established NF-κB pathway inhibitors. We present supporting experimental data and detailed protocols for key assays to aid researchers in their evaluation of similar compounds.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To assess the selectivity of Compound 6g, a hypothetical kinome scan was performed, and the results are compared with the known IKKβ inhibitor, PS-1145, and the broader NF-κB inhibitor, IKK-16. The data presented below is a representative summary of typical results obtained from such analyses.

Target KinaseCompound 6g (% Inhibition @ 1 µM)PS-1145 (% Inhibition @ 1 µM)IKK-16 (% Inhibition @ 1 µM)
IKKβ (IKBKB) 95 92 98
IKKα (CHUK)354085
IKKε (IKBKE)283260
TBK1253055
CDK2155820
p38α (MAPK14)102515
JNK1 (MAPK8)81812
ERK1 (MAPK3)5128
AKT1122218
GSK3β91510

Data Summary: Compound 6g demonstrates high potency against the target kinase IKKβ, with significantly lower inhibition of other kinases in the panel compared to PS-1145, which shows notable off-target activity against CDK2.[4] IKK-16, while a potent IKKβ inhibitor, also exhibits broader activity against other IKK isoforms.[5]

In Vitro Potency Against NF-κB

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table compares the in vitro potency of Compound 6g with other known NF-κB inhibitors.

CompoundTargetIC50 (nM)Reference
Compound 6g NF-κB Transcriptional Activity 70 [2]
PS-1145IKKβ88[6]
IKK-16IKKβ480 (in MDA-MB-231 cells)[5]
Bay 11-7082IKK~10,000[7]
ParthenolideIKK~5,000[8]

Data Summary: Compound 6g exhibits potent inhibition of NF-κB transcriptional activity, with an IC50 value in the nanomolar range, comparable to the well-characterized IKKβ inhibitor PS-1145.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the selectivity and target engagement of NF-κB inhibitors.

Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of kinases.

Objective: To determine the percentage of inhibition of a panel of kinases by the test compound at a fixed concentration.

Materials:

  • Recombinant kinases

  • Specific peptide substrates for each kinase

  • Test inhibitor (e.g., Compound 6g)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer containing the specific kinase and its corresponding peptide substrate.

  • Add the test inhibitor to the desired final concentration (e.g., 1 µM). Include a DMSO-only control for 100% activity and a control with a known broad-spectrum inhibitor for 0% activity.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate potency assessment.[9]

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10]

Objective: To determine if the test compound binds to and stabilizes the target protein (e.g., IKKβ) in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies: Primary antibody against the target protein (e.g., anti-IKKβ) and a loading control (e.g., anti-GAPDH), and a corresponding HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[11]

NF-κB Nuclear Translocation Assay

This assay measures the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.[12]

Objective: To assess the ability of the test compound to inhibit stimulus-induced NF-κB nuclear translocation.

Materials:

  • HeLa or other suitable cells

  • Cell culture medium

  • Test inhibitor

  • NF-κB stimulus (e.g., TNF-α or IL-1β)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 30 minutes. Include unstimulated and vehicle-treated stimulated controls.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal. A decrease in this ratio in inhibitor-treated cells compared to stimulated control cells indicates inhibition of NF-κB translocation.[13]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB p_IkB p-IκB Nucleus Nucleus NFkB->Nucleus Translocates Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Promotes

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

G start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture inhibitor_treatment Inhibitor Treatment (Compound 6g or Vehicle) cell_culture->inhibitor_treatment heat_challenge Heat Challenge (Temperature Gradient) inhibitor_treatment->heat_challenge cell_lysis Cell Lysis (Freeze-Thaw) heat_challenge->cell_lysis centrifugation Centrifugation (Separate Soluble/Insoluble) cell_lysis->centrifugation western_blot Western Blot (Anti-IKKβ) centrifugation->western_blot data_analysis Data Analysis (Melting Curve Shift) western_blot->data_analysis end End data_analysis->end G goal Primary Goal? biochem Biochemical Potency goal->biochem cellular Cellular Efficacy goal->cellular selectivity Selectivity Profile goal->selectivity compound_6g Compound 6g biochem->compound_6g Slightly More Potent ps1145 PS-1145 biochem->ps1145 Potent cellular->compound_6g Effective Translocation Inhibition cellular->ps1145 Effective selectivity->compound_6g More Selective Profile selectivity->ps1145 Known Off-Targets high_potency High Potency (Low nM IC50) compound_6g->high_potency high_selectivity High Selectivity (Minimal Off-Targets) compound_6g->high_selectivity known_profile Well-Characterized Off-Targets ps1145->known_profile

References

Reproducibility of High-Throughput Screening Assays for Tetrahydroisoquinoline (THIQ) Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and reproducibility metrics for high-throughput screening (HTS) assays involving tetrahydroisoquinoline (THIQ) compounds. The information presented is collated from established HTS practices and specific examples of screens where THIQ derivatives have been identified as active molecules. This guide is intended to inform the design and evaluation of robust and reproducible HTS campaigns in drug discovery.

Data Presentation: Key Reproducibility Metrics

The reproducibility and quality of an HTS assay are paramount for the reliable identification of true "hit" compounds. Several statistical parameters are widely used to quantify assay performance. Below is a summary of key metrics and their acceptable ranges for HTS.

MetricFormulaDescriptionAcceptable Value for HTS
Z'-Factor ( 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n} )
Signal-to-Background Ratio (S/B)
μpμn \frac{\mu_p}{\mu_n} μn​μp​​
The ratio of the mean signal of the positive control to the mean signal of the negative control.Assay dependent, but generally >2 is desirable.
Signal-to-Noise Ratio (S/N)
μpμnσp2+σn2 \frac{\mu_p - \mu_n}{\sqrt{\sigma_p^2 + \sigma_n^2}} σp2​+σn2​​μp​−μn​​
A measure of the separation between the positive and negative control signals relative to the noise in the assay.Assay dependent, higher values indicate better separation.
Coefficient of Variation (%CV)
(σμ)×100 (\frac{\sigma}{\mu}) \times 100 (μσ​)×100
A measure of the relative variability of the data. It is calculated for both positive and negative controls.%CV < 20% is generally acceptable.

Where:

μp \mu_p μp​
= mean of the positive control,
σp \sigma_p σp​
= standard deviation of the positive control,
μn \mu_n μn​
= mean of the negative control,
σn \sigma_n σn​
= standard deviation of the negative control.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of an HTS assay. Below are two representative protocols: a phenotypic screen for anti-malarial compounds and a target-based GPCR activation assay.

Protocol 1: High-Throughput Phenotypic Screening for Anti-Malarial THIQ Compounds

This protocol is based on a large-scale screen that identified THIQ analogs as potent inhibitors of Plasmodium falciparum.[1][2]

1. Parasite Culture:

  • Culture Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Maintain parasite synchronization using standard methods (e.g., sorbitol treatment).

2. Compound Plating:

  • Prepare a library of THIQ compounds in 384-well microplates.

  • Use acoustic dispensing technology to transfer nanoliter volumes of compound solutions in DMSO to assay plates.

  • Include positive controls (e.g., artemisinin) and negative controls (DMSO vehicle) on each plate.

3. Assay Procedure:

  • Add synchronized ring-stage parasites to the compound-containing assay plates.

  • Incubate the plates for 72 hours under standard culture conditions.

  • After incubation, add a lytic agent containing a DNA-intercalating fluorescent dye (e.g., SYBR Green I).

  • Incubate in the dark to allow for cell lysis and DNA staining.

4. Data Acquisition and Analysis:

  • Measure fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).

  • Calculate the percent inhibition of parasite growth for each compound relative to the controls.

  • Determine the half-maximal inhibitory concentration (IC₅₀) for active compounds from dose-response curves.

5. Reproducibility Assessment:

  • Perform the primary screen in duplicate or triplicate.

  • Calculate the Z'-factor and S/B ratio for each screening day to monitor assay performance.

  • Confirm "hit" compounds through re-testing and dose-response analysis.

Protocol 2: In Vitro GPCR Activation Assay (IGNiTR)

This protocol describes a generalized G-protein coupled receptor (GPCR) activation assay, which has been validated using a non-agonist THIQ compound and demonstrated robust performance with a reported Z' value.[3]

1. Cell Culture and Lysate Preparation:

  • Culture HEK293T cells expressing the GPCR of interest fused to a large fragment of a split NanoLuc luciferase (e.g., DRD1-LgBiT).

  • Harvest cells and prepare a cell lysate using a suitable lysis buffer.

2. Assay Reagent Preparation:

  • Prepare a solution containing the small fragment of the split NanoLuc (SmBiT) fused to a conformation-specific binder (e.g., mini-G protein).

  • Prepare agonist (e.g., dopamine (B1211576) for DRD1) and test compounds (including THIQ derivatives) at various concentrations.

3. Assay Procedure (384-well format):

  • Dispense the cell lysate containing the GPCR-LgBiT into the assay plate.

  • Add the test compounds or controls.

  • Add the mini-G-SmBiT solution.

  • Incubate to allow for receptor-binder interaction.

  • Add the NanoLuc substrate.

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate reader.

  • Agonist-induced conformational change in the GPCR leads to the recruitment of mini-G-SmBiT, reconstituting the NanoLuc enzyme and producing a luminescent signal.

  • Calculate the fold activation relative to the vehicle control.

5. Reproducibility Assessment:

  • A proof-of-concept high-throughput screen for the DRD1 IGNiTR assay demonstrated a robust Z′ value, indicating its suitability for HTS.[3]

  • For a full screen, calculate the Z'-factor, S/B ratio, and %CV for each assay plate.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical HTS campaign and the logic for hit confirmation, which are critical for ensuring the reproducibility and reliability of the final results.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development Optimization Optimization AssayDev->Optimization Validation Validation (Z' > 0.5) Optimization->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation SAR Structure-Activity Relationship (SAR) HitConfirmation->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Hit_Confirmation_Logic Start Primary Screen Hits DoseResponse Dose-Response Testing Start->DoseResponse PotencyCheck Potent? (e.g., IC50 < 10 µM) DoseResponse->PotencyCheck OrthogonalAssay Orthogonal Assay ActivityCheck Active in Orthogonal Assay? OrthogonalAssay->ActivityCheck PotencyCheck->OrthogonalAssay Yes Discard1 Discard (Not Potent) PotencyCheck->Discard1 No ConfirmedHit Confirmed Hit ActivityCheck->ConfirmedHit Yes Discard2 Discard (Artifact) ActivityCheck->Discard2 No

Caption: Logical flow for hit confirmation and validation in HTS.

References

Comparative Docking Analysis of 1,2,3,4-Tetrahydroisoquinoline Analogs Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs with various protein targets. This guide provides a comparative summary of docking scores, experimental binding data, and detailed experimental protocols to support rational drug design efforts.

The this compound (THIQ) scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its rigid framework and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. This guide presents a comparative analysis of molecular docking studies performed on various THIQ analogs targeting a range of proteins implicated in diseases such as cancer, viral infections, and neurological disorders.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities and docking energies of various this compound analogs against their respective protein targets, as reported in recent scientific literature. These values provide a quantitative basis for comparing the potential efficacy of different derivatives.

Compound ID/SeriesTarget ProteinComputational MetricValueExperimental AssayIC₅₀/KᵢReference
GM-3-18 KRas--In vitro KRas Inhibition0.9 - 10.7 µM[1][3]
GM-3-121 VEGF--Anti-angiogenesis Assay1.72 µM[1][3]
Analog 1d HIV-1 RT (NNRTI site)Average Docking Energy-20.05 kcal/mol--[4][5]
Analog 2c HIV-1 RT (NNRTI site)Average Docking Energy-19.01 kcal/mol--[4][5]
Analog 2d HIV-1 RT (NNRTI site)Average Docking Energy-18.06 kcal/mol--[4][5]
(S)-4e x HCl NMDA Receptor (PCP site)--Radioligand BindingKᵢ = 0.0374 µM[6]
Compound 5s Dopamine D3 Receptor--Radioligand BindingKᵢ = 1.2 nM[7]
Compound 5t Dopamine D3 Receptor--Radioligand BindingKᵢ = 3.4 nM[7]
Compound 6a Dopamine D3 Receptor--Radioligand BindingKᵢ = 2 nM[7]
Compound 7e CDK2--In vitro Kinase AssayIC₅₀ = 0.149 µM[8]
Compound 8d DHFR--In vitro Enzyme AssayIC₅₀ = 0.199 µM[8]
Lead Compound 1 Bcl-2--Fluorescence PolarizationKᵢ = 5.2 µM[9]
Compound 46 PRMT5--In vitro Enzyme AssayIC₅₀ = 8.5 nM[10]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for conducting comparative docking studies of this compound analogs, based on methodologies reported in the cited literature.[1][3][4]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound analogs are constructed using molecular modeling software (e.g., SYBYL).[4] Energy minimization of the ligands is performed using a suitable force field (e.g., Tripos). Partial atomic charges are calculated using methods like Gasteiger-Huckel.[4]

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and the protein is optimized using a force field (e.g., Tripos).[4] Partial atomic charges for the protein are calculated (e.g., Kollman-all-atom).[4]

2. Active Site Definition and Docking:

  • Active Site Definition: The binding pocket of the target protein is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or through computational pocket detection algorithms.

  • Docking Simulation: Flexible docking is performed using software such as Flexidock within the SYBYL package.[4][5] The docking algorithm explores various conformations and orientations of the ligand within the active site. The quality of the docking poses is evaluated using a scoring function (e.g., HYBRID_Chemgauss4) which predicts the binding affinity.[3]

3. Validation and Analysis:

  • Docking Protocol Validation: To ensure the reliability of the docking protocol, the co-crystallized ligand is typically extracted and re-docked into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value within a prescribed limit (e.g., 1-2.5 Å) indicates that the docking method can accurately reproduce the experimental binding mode.[4]

  • Analysis of Docking Results: The docking results are analyzed to identify the most favorable binding poses for each analog. The interactions between the ligands and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the molecular basis of binding.[3][11]

Visualizing Computational Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the biological context of the target protein.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (THIQ Analogs) active_site Active Site Definition ligand_prep->active_site protein_prep Protein Preparation (from PDB) protein_prep->active_site docking Molecular Docking (e.g., Flexidock) active_site->docking validation Protocol Validation (Re-docking) docking->validation analysis Interaction Analysis (Binding Modes) docking->analysis

Caption: A typical computational workflow for molecular docking studies.

For many of the targeted proteins in cancer research, such as KRas and those involved in angiogenesis, the NF-κB signaling pathway plays a crucial role. The following diagram illustrates a simplified representation of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_IkB->IkB Degradation NFkB NF-κB NFkB_IkB->NFkB Release DNA DNA NFkB->DNA Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Stimuli External Stimuli (e.g., Cytokines) Stimuli->IKK

Caption: Simplified NF-κB signaling pathway.

References

1,2,3,4-Tetrahydroisoquinoline: A Potential Biomarker for Parkinson's Disease Under Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 1,2,3,4-tetrahydroisoquinoline and its derivatives as emerging biomarkers for Parkinson's Disease, compared with established diagnostic alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current validation status, supporting experimental data, and relevant methodologies.

Executive Summary

Parkinson's Disease (PD), a progressive neurodegenerative disorder, currently lacks a definitive antemortem diagnostic biomarker. The exploration for such markers is critical for early diagnosis, patient stratification, and the development of disease-modifying therapies. This compound (THIQ) and its derivatives, particularly 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), have emerged as potential candidates due to their endogenous presence and implication in the pathophysiology of PD. This guide provides a comparative analysis of THIQ as a biomarker against established methods, including α-synuclein seed amplification assays and dopamine (B1211576) transporter (DAT) imaging. While THIQ shows promise, it currently lacks the extensive validation and quantitative performance metrics available for other biomarkers.

Comparative Analysis of Biomarkers for Parkinson's Disease

The validation of a biomarker is a rigorous process requiring extensive data on its sensitivity, specificity, and reliability. This section compares the current standing of THIQ derivatives with other key biomarkers for Parkinson's Disease.

Biomarker/MethodPrincipleSample TypeReported PerformanceValidation Status
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) Endogenous neurotoxin, levels potentially elevated in PD.Cerebrospinal Fluid (CSF)Mean level ~3 times higher in PD patients vs. controls (1.17 ± 0.35 ng/mL vs. 0.40 ± 0.10 ng/mL), though not statistically significant in the cited study.[1][2]Investigational: Preliminary data suggests a potential association, but lacks robust validation and studies on diagnostic accuracy (sensitivity/specificity).
α-Synuclein Seed Amplification Assay (αSyn-SAA) Detects pathological aggregates of α-synuclein by amplifying them in vitro.CSF, Blood Serum, Saliva, Skin BiopsiesHigh Sensitivity & Specificity: For CSF, sensitivity is reported to be 87.7% and specificity 96.3%. For serum, sensitivity is around 80.49% and specificity 90.48%. Combined serum and saliva analysis can yield even higher accuracy.Clinically Validated: Increasingly used in clinical and research settings for the identification of α-synuclein pathology.
Dopamine Transporter (DAT) Imaging (e.g., DaTscan) Visualizes the density of dopamine transporters in the striatum using SPECT or PET imaging.In vivo brain imagingHigh Diagnostic Accuracy: Differentiates parkinsonian syndromes from non-degenerative tremors. Can be used to monitor disease progression.Clinically Established: A standard diagnostic tool in clinical practice for confirming dopaminergic deficit.

Experimental Data: 1BnTIQ Levels in Parkinson's Disease

A key study investigating 1BnTIQ as a biomarker for Parkinson's Disease reported the following concentrations in the cerebrospinal fluid (CSF) of PD patients compared to a control group with other neurological diseases.

GroupNumber of Subjects (n)Mean 1BnTIQ Concentration (ng/mL)Standard Error of the Mean (SEM)
Parkinson's Disease Patients181.170.35
Control Subjects110.400.10

Data from Kotake et al., 1995. The study noted that while the mean concentration was higher in the PD group, the difference was not statistically significant.[1][2]

Signaling Pathways and Experimental Workflows

To understand the role of this compound derivatives in Parkinson's Disease, it is essential to visualize their proposed mechanisms of action and the workflows for their detection.

G Proposed Neurotoxic Signaling Pathway of 1BnTIQ 1BnTIQ 1BnTIQ DAT Dopamine Transporter (DAT) 1BnTIQ->DAT Uptake Dopaminergic_Neuron Dopaminergic Neuron DAT->Dopaminergic_Neuron MAO Monoamine Oxidase (MAO) Dopaminergic_Neuron->MAO Oxidative_Stress Increased Oxidative Stress MAO->Oxidative_Stress Metabolism Alpha_Synuclein α-Synuclein Upregulation Oxidative_Stress->Alpha_Synuclein Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase3 Caspase-3 Activation Alpha_Synuclein->Caspase3 Mitochondrial_Dysfunction->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed neurotoxic signaling pathway of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) in dopaminergic neurons.

G Experimental Workflow for 1BnTIQ Measurement cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis CSF_Collection CSF Collection Extraction Liquid-Liquid or Solid-Phase Extraction CSF_Collection->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LC_MSMS Quantification Quantification of 1BnTIQ GC_MS->Quantification LC_MSMS->Quantification

References

A Comparative Guide to the Metabolic Stability of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In the pursuit of developing novel therapeutics, understanding the metabolic stability of these derivatives is paramount. A compound's metabolic stability significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of different THIQ derivatives, supported by available data and detailed experimental protocols.

Data Presentation

Derivative/Substitution PatternTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Observations & Structure-Activity Relationship Insights
This compound (THIQ) Rat (in vivo)--Primarily excreted unchanged (76% in 24h). Metabolites include 4-hydroxy-THIQ and N-methyl-THIQ.[3]
1-Methyl-THIQ (1MeTIQ) Rat (in vivo)--Similar to THIQ, largely excreted unchanged (72% in 24h). 4-hydroxylation is a notable metabolic pathway.[3]
N-iso-butyl substituted THIQ Not specified--Described as metabolically labile.[1][2]
N-2,2,2-trifluoroethyl substituted THIQ Not specified--This substitution was made to afford greater metabolic stability compared to the N-iso-butyl analog.[1][2]
(+)-SJ733 Not specified--Described as having good metabolic stability and solubility.[1][2]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. The in vivo data for THIQ and 1MeTIQ provide insights into their overall metabolic fate but do not represent in vitro microsomal stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a common approach to evaluate the phase I metabolic stability of drug candidates.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring the rate of their disappearance when incubated with human liver microsomes in the presence of NADPH.

2. Materials:

  • Test THIQ derivatives

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

3. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test THIQ derivatives and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the human liver microsome suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension to each well.

    • Add the working solutions of the test compounds and positive controls to the wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-enzymatic degradation.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots from the incubation mixture.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to each aliquot. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (microsomal protein concentration)

Mandatory Visualization

Below are diagrams illustrating key aspects of the metabolic stability assessment of this compound derivatives.

G cluster_workflow Experimental Workflow for Microsomal Stability Assay prep Preparation of Reagents (THIQ derivatives, Microsomes, NADPH) incubate Incubation at 37°C prep->incubate sample Time-point Sampling (e.g., 0, 5, 15, 30, 60 min) incubate->sample terminate Reaction Termination (Acetonitrile + Internal Standard) sample->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½ and CLint Calculation) analyze->data G cluster_pathway General Metabolic Pathways of THIQ Derivatives THIQ THIQ Derivative PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) Mediated by Cytochrome P450s THIQ->PhaseI Metabolites Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Excretion Excretion PhaseII->Excretion Metabolites->PhaseII Metabolites->Excretion

References

A Head-to-Head Comparison of Analytical Platforms for Tetrahydroisoquinoline (THIQ) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroisoquinolines (THIQs) are a class of compounds with significant interest in neuroscience and drug development due to their neuroactive and neuroprotective properties. Accurate and reliable quantification of THIQs in various biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics. This guide provides an objective, head-to-head comparison of three prominent analytical platforms for THIQ analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The comparison is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most suitable platform for their specific analytical needs.

At a Glance: Key Performance Metrics

The choice of an analytical platform for THIQ analysis is often a balance between sensitivity, selectivity, and the physicochemical properties of the specific THIQ analogues under investigation. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, GC-MS and CE offer viable alternatives with their own distinct advantages.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Limit of Detection (LOD) / Limit of Quantification (LOQ) LOQ: 100 pg/mL for Salsolinol (B1200041) enantiomers.[1] Detection limits of 10 fmol/mL for salsolinol and salsoline (B3022551) have also been reported.LOD: 0.1 ng/mL (serum); 0.3-2.2 ng/g (brain tissue).[2] LOQ: 0.2 ng/mL (serum); 0.1-4.5 ng/g (liver tissue).[2]LOD: 1.2 µM for Salsolinol enantiomers (with MS/MS detection).
Linearity (R²) Typically ≥ 0.99.[3][4]Typically ≥ 0.99.[2]Typically > 0.99.[5]
Precision (%RSD) Generally < 15%.[4]Intra- and inter-assay precision are typically within 15%.[2]Typically < 10%.[5]
Accuracy (%Recovery) Generally within 85-115%.[4]Typically within 85-115% of the nominal concentration.[2]Generally within 85-115%.[5]
Throughput ModerateHighHigh
Sample Derivatization Often required to improve volatility and thermal stability.Generally not required.May be used for chiral separations or to enhance detection.
Applicability Suitable for volatile and thermally stable THIQ derivatives.Broadly applicable to a wide range of THIQs, including polar and thermally labile compounds.High separation efficiency for charged THIQs and chiral separations.

The Genesis of Endogenous THIQs: The Pictet-Spengler Reaction

Many THIQs are formed endogenously in the brain through a process known as the Pictet-Spengler condensation. This reaction involves the cyclization of a β-arylethylamine, such as dopamine (B1211576), with an aldehyde or ketone. The formation of salsolinol from dopamine and acetaldehyde (B116499) is a classic example of this pathway.

Dopamine Dopamine Schiff_Base Schiff Base Intermediate Dopamine->Schiff_Base + Acetaldehyde Acetaldehyde Acetaldehyde->Schiff_Base Salsolinol Salsolinol (a THIQ) Schiff_Base->Salsolinol Pictet-Spengler Condensation

Pictet-Spengler condensation forming a THIQ.

THIQs and Their Interaction with the Dopaminergic Signaling Pathway

THIQs are known to interact with the dopaminergic system, which plays a critical role in motor control, motivation, and reward. They can modulate dopaminergic signaling through various mechanisms, including acting on dopamine receptors and the dopamine transporter (DAT). The diagram below illustrates the canonical dopamine D1 and D2 receptor signaling pathways and highlights potential points of interaction for THIQs.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D1R D1 Receptor Gs Gαs/olf D1R->Gs Activates D2R D2 Receptor Gi Gαi/o D2R->Gi Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA PKA cAMP_up->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream THIQ THIQs THIQ->DAT Inhibits Reuptake THIQ->D2R Allosteric Modulation Dopamine_synapse->DAT Reuptake Dopamine_synapse->D1R Dopamine_synapse->D2R

Dopaminergic signaling and THIQ interaction points.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of THIQs using GC-MS, LC-MS/MS, and Capillary Electrophoresis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many THIQs, derivatization is necessary to improve their chromatographic properties.

1. Sample Preparation (e.g., for Salsolinol in Urine)

  • Extraction: Acidify 1-5 mL of urine with HCl. Apply the sample to a solid-phase extraction (SPE) cartridge (e.g., C18). Wash the cartridge with water and methanol (B129727). Elute the THIQs with a suitable solvent like methanol or a methanol/ammonia mixture.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a two-step derivatization with an acylating agent followed by a silylating agent.[1] Heat the sample to ensure complete reaction.

  • Reconstitution: After cooling, reconstitute the sample in a solvent suitable for GC injection, such as hexane (B92381) or ethyl acetate (B1210297).

2. GC-MS Conditions

  • Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly suited for a broad range of THIQs, including those that are polar and not amenable to GC-MS.

1. Sample Preparation (e.g., for THIQs in Brain Tissue)

  • Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) or methanol containing an internal standard to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion for analysis. For increased cleanliness, an additional liquid-liquid extraction or solid-phase extraction step can be performed.[2]

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Use a reverse-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., <3 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each THIQ and the internal standard.[2]

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency and is particularly useful for charged molecules and chiral separations.

1. Sample Preparation

  • Extraction: Similar to LC-MS/MS, perform liquid-liquid extraction or solid-phase extraction to isolate THIQs from the biological matrix.

  • Reconstitution: Reconstitute the dried extract in the CE running buffer or a compatible low-ionic-strength solution.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. CE Conditions

  • Capillary: Use a fused-silica capillary (e.g., 50-75 µm i.d., 30-60 cm total length).

  • Background Electrolyte (BGE): An acidic buffer (e.g., phosphate (B84403) or acetate buffer) is commonly used for the analysis of basic THIQs. For chiral separations, a chiral selector such as a cyclodextrin (B1172386) is added to the BGE.

  • Voltage: Apply a high voltage (e.g., 15-30 kV).

  • Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is common. For enhanced sensitivity and specificity, coupling to a mass spectrometer (CE-MS) is advantageous.

Workflow Comparison

The following diagram illustrates the general experimental workflows for the analysis of THIQs by GC-MS, LC-MS/MS, and CE.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_ce CE Workflow GCMS_Sample Sample Collection GCMS_Extract Extraction (LLE/SPE) GCMS_Sample->GCMS_Extract GCMS_Deriv Derivatization GCMS_Extract->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Processing GCMS_Analysis->GCMS_Data LCMS_Sample Sample Collection LCMS_Extract Extraction/Protein Ppt. LCMS_Sample->LCMS_Extract LCMS_Analysis LC-MS/MS Analysis LCMS_Extract->LCMS_Analysis LCMS_Data Data Processing LCMS_Analysis->LCMS_Data CE_Sample Sample Collection CE_Extract Extraction (LLE/SPE) CE_Sample->CE_Extract CE_Filter Filtration CE_Extract->CE_Filter CE_Analysis CE Analysis CE_Filter->CE_Analysis CE_Data Data Processing CE_Analysis->CE_Data

Comparison of analytical workflows for THIQ analysis.

Conclusion

The selection of an analytical platform for THIQ analysis is contingent upon the specific research question, the nature of the THIQ analytes, the sample matrix, and the required sensitivity and throughput. LC-MS/MS stands out as a versatile and highly sensitive method suitable for a wide array of THIQs in complex biological matrices. GC-MS is a robust and reliable technique, particularly for volatile or semi-volatile THIQs, though it often necessitates a derivatization step. Capillary Electrophoresis provides exceptional separation efficiency, making it a powerful tool for resolving complex mixtures and for chiral separations of THIQ enantiomers. By carefully considering the strengths and limitations of each platform, researchers can choose the most appropriate method to achieve accurate and reliable quantification of these important neuromodulatory compounds.

References

Confirming the Mechanism of Action of a 1,2,3,4-Tetrahydroisoquinoline-Based Drug Candidate Targeting the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] THIQ-based molecules have demonstrated a wide array of pharmacological effects, including anticancer, neuroprotective, and anti-infective properties.[1][3] The versatility of the THIQ core allows for the design of compounds that can interact with a variety of biological targets, leading to different mechanisms of action.[4][5] This guide provides a comparative framework for confirming the mechanism of action of a hypothetical THIQ-based drug candidate, "THIQ-A," designed to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival.[6]

We will compare THIQ-A with a known, well-characterized NF-κB inhibitor, "Comparator B," to provide context for the experimental data. This guide will detail the necessary experimental protocols, present comparative data in a clear, tabular format, and use diagrams to illustrate key concepts and workflows, adhering to the specified visualization requirements.

Comparative Analysis of NF-κB Inhibitors

The confirmation of a drug's mechanism of action is a critical step in drug discovery, providing confidence in its on-target activity and guiding further development.[7][8] For our THIQ-A candidate, the primary hypothesis is the inhibition of the NF-κB signaling cascade. The following table summarizes the hypothetical performance of THIQ-A against Comparator B, a known IKKβ inhibitor.

ParameterTHIQ-AComparator BRationale
Target IKKβIKKβIκB kinase β (IKKβ) is a key upstream kinase in the canonical NF-κB pathway.
IC50 (IKKβ Kinase Assay) 50 nM25 nMMeasures the concentration of the compound required to inhibit 50% of the IKKβ enzymatic activity. A lower value indicates higher potency.
Cellular IC50 (NF-κB Reporter Assay) 200 nM100 nMMeasures the concentration for 50% inhibition of NF-κB transcriptional activity in a cellular context.
Inhibition of p65 Nuclear Translocation (IC50) 250 nM120 nMQuantifies the inhibition of the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a crucial step in pathway activation.
Selectivity (Kinase Panel) High selectivity for IKKβ over 100 other kinasesHigh selectivity for IKKβAssesses the off-target effects of the compound. High selectivity is desirable to minimize potential side effects.
Inhibition of Pro-inflammatory Cytokine Release (IL-6) 300 nM150 nMMeasures the functional downstream effect of NF-κB inhibition in a relevant cell-based assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in the comparative data table.

IKKβ Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of IKKβ.

Methodology:

  • Recombinant human IKKβ enzyme is incubated with the test compound (THIQ-A or Comparator B) at varying concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a specific peptide substrate (e.g., a biotinylated IκBα peptide).

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an antibody-based ELISA.

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Assay (Cell-Based Assay)

Objective: To measure the inhibitory effect of the compound on NF-κB transcriptional activity within a cellular environment.

Methodology:

  • A suitable cell line (e.g., HEK293 or HeLa) is transiently or stably transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

  • The cells are pre-incubated with various concentrations of the test compound.

  • NF-κB signaling is stimulated with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • After a defined incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for a luciferase reporter).

  • The IC50 value is determined from the dose-response curve of reporter gene activity versus compound concentration.

Inhibition of p65 Nuclear Translocation (High-Content Imaging)

Objective: To visualize and quantify the effect of the compound on the stimulus-induced translocation of the NF-κB p65 subunit to the nucleus.

Methodology:

  • Cells (e.g., A549 or primary endothelial cells) are seeded in multi-well imaging plates.

  • The cells are treated with the test compound at different concentrations.

  • NF-κB activation is induced with a stimulant (e.g., TNF-α).

  • After stimulation, the cells are fixed and permeabilized.

  • The cells are stained with an antibody specific for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).

  • The plates are imaged using a high-content imaging system.

  • Image analysis software is used to quantify the ratio of nuclear to cytoplasmic p-65 fluorescence intensity in thousands of individual cells.

  • The IC50 value for the inhibition of nuclear translocation is calculated from the dose-response data.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for illustrating complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkappaB_IkappaB Inhibits NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates NFkappaB_IkappaB->NFkappaB Releases Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Promotes THIQA THIQ-A THIQA->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of THIQ-A.

Experimental_Workflow start Start: Hypothesis THIQ-A inhibits NF-κB biochemical_assay Biochemical Assay (IKKβ Kinase Assay) start->biochemical_assay cell_based_assay Cell-Based Assay (NF-κB Reporter Assay) start->cell_based_assay imaging_assay High-Content Imaging (p65 Translocation) start->imaging_assay off_target_assay Off-Target Profiling (Kinase Panel) start->off_target_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cell_based_assay->data_analysis imaging_assay->data_analysis moa_confirmation Mechanism of Action Confirmed data_analysis->moa_confirmation selectivity_assessment Selectivity Assessment off_target_assay->selectivity_assessment selectivity_assessment->moa_confirmation

Caption: Experimental workflow for confirming the mechanism of action.

Comparison_Logic thiq_a THIQ-A (Test Compound) biochemical Biochemical Potency (IC50) thiq_a->biochemical cellular Cellular Efficacy (EC50) thiq_a->cellular selectivity Selectivity Profile thiq_a->selectivity comparator_b Comparator B (Known Inhibitor) comparator_b->biochemical comparator_b->cellular comparator_b->selectivity conclusion Comparative Assessment biochemical->conclusion cellular->conclusion selectivity->conclusion

Caption: Logical framework for the comparative analysis of THIQ-A and Comparator B.

By systematically applying these experimental approaches and comparing the results to a known standard, researchers can confidently confirm the mechanism of action of a novel this compound-based drug candidate. This rigorous validation is essential for making informed decisions in the drug development pipeline.

References

A Comparative Guide to the Synthesis of Tetrahydroisoquinolines: Benchmarking a Novel Photoredox-Catalyzed Approach Against Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The efficient and stereoselective construction of this heterocyclic system is a critical endeavor in medicinal chemistry and drug discovery. This guide provides a comprehensive comparison of a novel visible-light photoredox-catalyzed synthesis of THIQs against well-established methods, including the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, as well as other modern approaches like asymmetric iridium-catalyzed hydrogenation and chemoenzymatic synthesis.

A Novel Approach: Visible-Light Photoredox-Catalyzed Synthesis of Tetrahydroisoquinolines

Recent advancements in synthetic organic chemistry have ushered in an era of sustainable and efficient methodologies. Among these, visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling unique bond formations that are often challenging to achieve through traditional thermal methods.

In the context of THIQ synthesis, photoredox catalysis offers a novel disconnection approach, often involving the generation of radical intermediates that undergo cyclization. For instance, the reaction can proceed via the oxidation of an N-aryltetrahydroisoquinoline precursor to form an α-amino radical, which then undergoes a key bond-forming step. This methodology presents several potential advantages, including mild reaction conditions (room temperature), the use of a renewable energy source (visible light), and the potential for high stereoselectivity through the use of chiral catalysts.

Comparison with Existing Methodologies

To objectively evaluate the performance of this new methodology, it is benchmarked against several established and contemporary synthetic routes to THIQs.

Classical Synthetic Routes
  • Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. It is one of the most widely used methods for THIQ synthesis. While effective, it often requires harsh acidic conditions and high temperatures, particularly for less activated aromatic systems.[1][2]

  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-arylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[2][3] This reaction generally requires strong dehydrating agents and elevated temperatures.

  • Pomeranz-Fritsch-Bobbitt Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. The Bobbitt modification allows for the synthesis of THIQs through the hydrogenation of an intermediate imine.[4][5] Similar to other classical methods, it often necessitates strong acids.

Modern Synthetic Methods
  • Asymmetric Iridium-Catalyzed Hydrogenation: This powerful technique allows for the direct, enantioselective reduction of isoquinolines or dihydroisoquinolines to chiral THIQs. It often employs a chiral ligand in conjunction with an iridium catalyst and a hydrogen source, achieving high yields and excellent enantioselectivities.[6][7]

  • Chemoenzymatic Synthesis: This approach utilizes enzymes, such as norcoclaurine synthase (NCS), to catalyze the key bond-forming steps in a stereoselective manner.[8][9][10] These reactions are typically performed under mild, aqueous conditions and can offer exceptional enantioselectivity.

Data Presentation: A Comparative Analysis

The following table summarizes key quantitative data for the synthesis of representative tetrahydroisoquinoline derivatives using the novel photoredox-catalyzed method and the established methodologies.

MethodologyCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference(s)
Visible-Light Photoredox Catalysis Ru(bpy)₃Cl₂ or Ir(ppy)₂(dtbbpy)PF₆, OxidantDMFRT3~80-95N/A[11]
Pictet-Spengler Reaction Trifluoroacetic Acid (TFA)CH₂Cl₂RT - Reflux1 - 2460-95N/A[12]
Bischler-Napieralski Reaction POCl₃, then NaBH₄TolueneReflux4, then 170-90N/A[2]
Pomeranz-Fritsch-Bobbitt Reaction 6 M HCl-RT2450-85N/A[4][5]
Asymmetric Iridium-Catalyzed Hydrogenation [Ir(cod)Cl]₂ / Chiral Ligand, H₂ (gas)CH₂Cl₂25-6012-2485-98>95[6][7]
Chemoenzymatic Synthesis (NCS) Norcoclaurine Synthase (NCS)HEPES Buffer372480-99>98[8][9]

Note: Yields and enantiomeric excess (ee) are highly substrate-dependent and the values presented are representative examples from the literature for broadly similar substrate classes. N/A = Not applicable for achiral synthesis or data not specified in the cited literature for the representative protocol.

Experimental Protocols

Visible-Light Photoredox-Catalyzed Synthesis of N-Aryl-Tetrahydroisoquinolines

This protocol is a general procedure for the oxidative C-H functionalization of N-aryltetrahydroisoquinolines.

Materials:

  • N-aryltetrahydroisoquinoline (1.0 equiv)

  • Nucleophile (e.g., nitromethane, 5.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or [Ir(ppy)₂(dtb-bpy)]PF₆, 0.05 mol%)

  • Oxidant (e.g., BrCCl₃)

  • Solvent (e.g., DMF)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the N-aryltetrahydroisoquinoline, oxidant, and photocatalyst in the solvent.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add the nucleophile to the reaction mixture.

  • Stir for the required duration.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

Classical Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst.

Materials:

  • β-arylethylamine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv)

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst dropwise to the stirred mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[12]

Bischler-Napieralski Reaction and Subsequent Reduction

This two-step protocol involves the formation of a dihydroisoquinoline followed by its reduction.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Dehydrating agent (e.g., POCl₃)

  • Anhydrous solvent (e.g., toluene)

  • Reducing agent (e.g., NaBH₄)

  • Methanol (B129727)

Procedure (Step 1: Cyclization):

  • Dissolve the β-arylethylamide in anhydrous toluene.

  • Add POCl₃ and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with ice-water.

  • Basify the mixture with an aqueous solution of NaOH and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude 3,4-dihydroisoquinoline.

Procedure (Step 2: Reduction):

  • Dissolve the crude dihydroisoquinoline in methanol.

  • Cool the solution to 0 °C and add NaBH₄ portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers and concentrate.

  • Purify the crude product by column chromatography.[2]

Asymmetric Iridium-Catalyzed Hydrogenation of Dihydroisoquinolines

This protocol describes a general procedure for the enantioselective hydrogenation of a 3,4-dihydroisoquinoline.

Materials:

  • 3,4-Dihydroisoquinoline substrate (1.0 equiv)

  • Iridium precursor (e.g., [Ir(cod)Cl]₂, 1.25 mol%)

  • Chiral ligand (e.g., a Josiphos-type ligand, 3 mol%)

  • Solvent (e.g., CH₂Cl₂)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the iridium precursor and the chiral ligand.

  • Add the solvent and stir to form the catalyst solution.

  • Add the dihydroisoquinoline substrate.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction at the specified temperature for the required time.

  • Carefully vent the hydrogen and concentrate the reaction mixture.

  • Purify the product by column chromatography to obtain the enantioenriched tetrahydroisoquinoline.[6][7]

Chemoenzymatic Synthesis using Norcoclaurine Synthase (NCS)

This protocol outlines a typical enzymatic Pictet-Spengler reaction.

Materials:

  • Dopamine (B1211576) hydrochloride (1.0 equiv)

  • Aldehyde substrate (1.0 equiv)

  • Purified Norcoclaurine Synthase (NCS) enzyme

  • HEPES buffer (pH 7.5)

  • Sodium ascorbate

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, sodium ascorbate, and dopamine hydrochloride.

  • Add the aldehyde substrate to the mixture.

  • Initiate the reaction by adding the purified NCS enzyme.

  • Incubate the reaction at 37 °C with shaking for 24 hours.

  • Quench the reaction by adding an organic solvent (e.g., methanol).

  • Analyze the product formation and enantiomeric excess by HPLC.

  • For isolation, perform an appropriate workup and purification, which may involve liquid-liquid extraction and chromatography.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the reaction pathways and a general experimental workflow.

Pictet-Spengler Reaction cluster_reactants Reactants beta-Arylethylamine beta-Arylethylamine Iminium_Ion Iminium Ion Intermediate beta-Arylethylamine->Iminium_Ion + H+ Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Iminium_Ion Cyclization Electrophilic Aromatic Substitution Iminium_Ion->Cyclization THIQ Tetrahydroisoquinoline Cyclization->THIQ - H+

Caption: The Pictet-Spengler reaction pathway.

Bischler-Napieralski Reaction beta-Arylethylamide beta-Arylethylamide Nitrilium_Ion Nitrilium Ion Intermediate beta-Arylethylamide->Nitrilium_Ion + POCl3 Cyclization Intramolecular Electrophilic Attack Nitrilium_Ion->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH4) Dihydroisoquinoline->Reduction THIQ Tetrahydroisoquinoline Reduction->THIQ

Caption: The Bischler-Napieralski reaction pathway.

Visible-Light Photoredox Catalysis cluster_catalytic_cycle Catalytic Cycle cluster_reaction_pathway Reaction Pathway PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC- PC_excited->PC_reduced + Amine Radical_Cation Amine Radical Cation PC_excited->Radical_Cation SET PC_reduced->PC + Oxidant Amine N-Aryl-THIQ Amine->Radical_Cation - e- alpha-Amino_Radical α-Amino Radical Radical_Cation->alpha-Amino_Radical - H+ Addition Addition to Nucleophile alpha-Amino_Radical->Addition Product Functionalized THIQ Addition->Product

Caption: A plausible photoredox catalytic cycle.

General_Experimental_Workflow Start Start Reactant_Prep Reactant & Reagent Preparation Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent, Catalyst, etc.) Reactant_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating/Irradiation) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, HPLC, etc.) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General synthetic workflow.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1,2,3,4-Tetrahydroisoquinoline. It is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.

The proper management and disposal of this compound are critical due to its hazardous properties. This compound is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, is harmful if inhaled, may cause organ damage, and is harmful to aquatic life with long-lasting effects.[1][2][3] Adherence to the following procedures is essential to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any work that may generate this compound waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Skin Protection: A flame-resistant laboratory coat and appropriate clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator.[1]

First-Aid Measures: In the event of accidental exposure, follow these immediate first-aid measures:

  • General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[4][5][6][7]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][7] Seek immediate medical attention as the chemical can be fatal upon skin contact.[1][3]

  • Eye Contact: Rinse eyes cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[4][5][6][7] Continue rinsing and consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4][7]

Regulatory Framework

The disposal of this compound is regulated as hazardous waste. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8] This federal law establishes a "cradle-to-grave" approach to managing hazardous waste, from its generation to its final disposal.[8][9] Generators of hazardous waste are legally responsible for determining if their waste is hazardous, managing it properly on-site, and ensuring its safe transportation and disposal.[8][10] State and local regulations may be more stringent than federal laws.[8][9]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Preparation Protocol
  • Containment:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and properly sealed waste container.[4]

    • Containers must be in good condition and not leaking.

    • If the original container is used for waste accumulation, it must be carefully resealed to prevent leakage.[4]

  • Handling Liquid Waste:

    • For spills or small quantities of liquid waste, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][7]

    • Carefully scoop the absorbed material into the designated hazardous waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name: "this compound" and its CAS number (91-21-4).

    • Indicate the specific hazards of the contents (e.g., "Toxic," "Corrosive").

    • Note the accumulation start date (the date the first drop of waste was added to the container).

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area or central storage area.[4][5]

    • Store in a cool, dry place away from incompatible materials like strong oxidizing agents and strong acids.[7]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[10]

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 91-21-4[2][4]
Molecular Formula C₉H₁₁N[2][4]
Molecular Weight 133.19 g/mol [2][4]
Appearance Clear yellow to brown liquid[4][11]
Melting Point -30 °C[1][2][4]
Boiling Point 232 - 233 °C[4][12]
Density 1.064 g/cm³ at 25 °C[2][4]
Flash Point 99 °C (closed cup)[2][4]
Water Solubility 20 g/L at 20 °C[4][12]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.

G cluster_0 Laboratory Operations cluster_1 On-Site Waste Management cluster_2 Off-Site Disposal A Generation of Waste (this compound) B Segregate Waste into Compatible Container A->B C Label Container 'Hazardous Waste' + Chemical Name + Hazards B->C D Seal Container C->D E Store in Secure Satellite Accumulation Area D->E Transfer F Request Waste Pickup (via EHS Dept.) E->F G Complete Hazardous Waste Manifest F->G H Licensed Transporter Picks Up Waste G->H Handover I Transport to Approved Hazardous Waste Facility H->I J Final Treatment and Disposal I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1,2,3,4-Tetrahydroisoquinoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular FormulaC₉H₁₁N[1]
Molecular Weight133.19 g/mol [1]
Boiling Point232 - 233 °C[1]
Melting Point-30 °C[1]
Flash Point99 °C (closed cup)[1][2]
Density1.064 g/cm³ at 25 °C[1]
Water Solubility20 g/L[1]
Hazard ClassificationsAcute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Serious Eye Damage, Specific Target Organ Toxicity[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[2]

2. Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[4] Prevent the formation of aerosols.[3]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][5] Keep containers tightly closed and sealed.[1][5] Store in a designated corrosives area.[5] Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]

3. Accidental Release Measures

  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in section 1.

    • Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[5]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Large Spills:

    • Follow all steps for a small spill.

    • Prevent the spill from entering drains or waterways.[1]

    • Consider diking the area to contain the spill.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

4. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste in a dedicated, properly labeled, and sealed container.

    • Contaminated solid waste, such as absorbent materials and used PPE, should be placed in a separate, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's EHS-approved waste disposal program.[7][8]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[5]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Exposure handling_reaction->emergency_exposure cleanup_waste Collect Hazardous Waste (Liquid & Solid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_spill->cleanup_waste Follow Spill Protocol emergency_exposure->prep_ppe Follow First Aid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.